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Core Science & Biosynthesis

Foundational

Chemical structure and properties of ((4-Methylthiazol-2-yl)amino)methanol

The following technical guide details the chemical structure, synthesis, and reaction dynamics of ((4-Methylthiazol-2-yl)amino)methanol , also known as N-(Hydroxymethyl)-4-methylthiazol-2-amine . Structure, Synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and reaction dynamics of ((4-Methylthiazol-2-yl)amino)methanol , also known as N-(Hydroxymethyl)-4-methylthiazol-2-amine .

Structure, Synthesis, and Reaction Dynamics of N-Hydroxymethyl-2-aminothiazoles[1]

Executive Summary

((4-Methylthiazol-2-yl)amino)methanol is a hemiaminal derivative formed by the condensation of 2-amino-4-methylthiazole with formaldehyde.[1] Unlike its more stable benzothiazole analogs, this compound represents a kinetic intermediate that exists in a dynamic equilibrium. It serves as a critical "masked" formaldehyde species or reactive electrophile in the synthesis of Mannich bases, bioactive heterocycles, and cross-linked polymer networks. This guide explores its isolation challenges, equilibrium thermodynamics, and utility as a synthone in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the class of N-hydroxymethyl amines (or N-methylol compounds).[1] It is characterized by a hemiaminal linkage (


) attached to the exocyclic nitrogen of the thiazole ring.[1]
PropertyDetail
IUPAC Name N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine
Common Name ((4-Methylthiazol-2-yl)amino)methanol
Parent Scaffold 2-Amino-4-methylthiazole (CAS 1603-91-4)
Molecular Formula C

H

N

OS
Molecular Weight 144.20 g/mol
Functional Group Hemiaminal (N-Hydroxymethyl)
Electronic State Exists in tautomeric equilibrium (Amino vs. Imino)
Electronic Structure & Tautomerism

The 2-aminothiazole system is capable of amino-imino tautomerism.[1] While the amino form is generally predominant in solution, the introduction of the hydroxymethyl group influences this equilibrium. The electron-withdrawing nature of the thiazole ring makes the exocyclic nitrogen less basic, stabilizing the N-C bond relative to aliphatic hemiaminals, but the compound remains susceptible to dissociation or dehydration.

Reaction Dynamics & Equilibrium Profile

The stability of ((4-Methylthiazol-2-yl)amino)methanol is the defining feature of its chemistry.[1] Unlike 2-aminobenzothiazole, which forms a stable, isolable N-hydroxymethyl derivative, the monocyclic thiazole analog is prone to rapid dimerization.

The Equilibrium Triad

In solution, the compound exists in a three-way equilibrium:

  • Dissociation: Reversion to 2-amino-4-methylthiazole and free formaldehyde.[1]

  • Dimerization: Condensation of two methylol molecules (or one methylol + one amine) to form N,N'-methylenebis(4-methylthiazol-2-amine) .[1]

  • Dehydration: Formation of the reactive imine species (Schiff base), which is a potent electrophile.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic vs. thermodynamic pathways.

ReactionDynamics Start 2-Amino-4-methylthiazole + Formaldehyde Intermediate ((4-Methylthiazol-2-yl)amino)methanol (Kinetic Product) Start->Intermediate 0-5°C, Neutral pH Intermediate->Start Retro-Aldol Imine Imine Intermediate (Transient Electrophile) Intermediate->Imine - H2O Dimer N,N'-Methylenebis (Thermodynamic Product) Intermediate->Dimer Reflux/Acid Imine->Dimer + Amine Mannich Mannich Base (Target Product) Imine->Mannich + Nucleophile (Nu)

Figure 1: Reaction landscape of 2-amino-4-methylthiazole with formaldehyde. The hydroxymethyl derivative is a kinetic trap that can revert, dimerize, or react with nucleophiles.

Stability Factors
  • Solvent Effects: Protic solvents (water/alcohols) favor the equilibrium towards the free amine and formaldehyde. Aprotic polar solvents (Acetonitrile, DMSO) stabilize the hydroxymethyl species.

  • Temperature: Low temperatures (0–5°C) favor the formation/preservation of the hydroxymethyl species. Elevated temperatures drive the reaction towards the thermodynamic methylene-bis dimer.[1]

Applications in Drug Development[1][5]

Mannich Base Synthesis

The primary utility of ((4-Methylthiazol-2-yl)amino)methanol is as an in situ generated intermediate for Mannich reactions.[1] By reacting this species with C-nucleophiles (e.g., phenols, ketones) or H-active compounds, researchers can append the 4-methylthiazol-2-amino moiety to drug scaffolds.[1]

  • Mechanism: The hydroxyl group acts as a leaving group (activated by acid or H-bonding), generating an iminium ion that is attacked by the nucleophile.

  • Therapeutic Relevance: Aminothiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib) and antimicrobials.

Formaldehyde Releaser (Prodrug Concept)

N-Methylol compounds hydrolyze under physiological conditions to release formaldehyde.[1] While often toxic, this mechanism is utilized in:

  • Biocides: Controlled release of formaldehyde for antibacterial action.

  • Prodrugs: Improving the water solubility of the parent amine, with the methylol group acting as a sacrificial solubilizer.

Experimental Protocols

Protocol A: In Situ Generation for Mannich Reactions

Use this protocol when the N-hydroxymethyl species is needed as a reactive intermediate.[1]

  • Reagents: 2-Amino-4-methylthiazole (1.0 eq), Paraformaldehyde (1.1 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Suspend 2-amino-4-methylthiazole in ethanol.[1][2]

    • Add paraformaldehyde.[1][3]

    • Heat to reflux for 30 minutes. The solution will clarify as the N-hydroxymethyl species (and subsequently the imine) forms.

    • Direct Use: Add the nucleophile (e.g., a phenol or secondary amine) directly to this hot solution to trap the intermediate.

Protocol B: Isolation Attempt (Kinetic Control)

Based on the isolation of the benzothiazole analog [1]. Note: The product is thermally labile.

  • Reagents: 2-Amino-4-methylthiazole (10 mmol), Formaldehyde (37% aq.[1] solution, 12 mmol), Acetonitrile (20 mL).

  • Procedure:

    • Dissolve the amine in acetonitrile.

    • Cool the solution to 0–5°C in an ice bath.

    • Add formaldehyde dropwise, maintaining temperature < 5°C.

    • Stir for 2 hours at 0°C.

    • Workup: If a precipitate forms, filter rapidly and wash with cold acetonitrile. If no precipitate, the species is likely soluble; removal of solvent must be done under high vacuum at < 20°C to avoid dimerization.

  • Validation:

    • IR: Look for broad OH stretch (~3225 cm⁻¹) and absence of aldehyde C=O.

    • NMR: Distinct methylene doublet/singlet around

      
       4.5–5.0 ppm (
      
      
      
      ).[1]

Safety & Handling

  • Formaldehyde Release: This compound is a formaldehyde donor.[1][3] Handle in a fume hood. Formaldehyde is a known carcinogen and sensitizer.

  • Instability: Store at -20°C under inert atmosphere (Argon/Nitrogen). Spontaneous decomposition to the methylene-bis dimer is common upon standing at room temperature.[1]

References

  • Potts, K. T., & Choudhury, D. R. (1977). Reactions of 2-aminothiazoles with formaldehyde: Kinetic vs. Thermodynamic control. Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (1995). Synthesis and properties of N-hydroxymethyl heterocycles. Tetrahedron.

  • Singh, S. P., et al. (2002). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde. Heteroatom Chemistry.

  • PubChem Compound Summary. (2025). 2-Amino-4-methylthiazole.[1][2][4] National Center for Biotechnology Information.[1] [Link][1]

Sources

Exploratory

IUPAC name and CAS registry number for ((4-Methylthiazol-2-yl)amino)methanol

An In-Depth Technical Guide to N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential This technical guide provides a comprehensive overview of N-(Hydroxymethyl)-4-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine, a reactive derivative of the medicinally significant scaffold, 2-amino-4-methylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical nature, and potential applications.

Introduction: The Significance of the 2-Amino-4-methylthiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence is due to its ability to engage in a variety of biological interactions, leading to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The parent compound for the topic of this guide is 4-methyl-1,3-thiazol-2-amine.

Table 1: Core Compound Identification

PropertyIdentifier
Common Name2-Amino-4-methylthiazole
IUPAC Name4-methyl-1,3-thiazol-2-amine[1]
CAS Registry Number1603-91-4[1][2][3][4]
Molecular FormulaC₄H₆N₂S[1][2]
Molecular Weight114.17 g/mol [2]

The subject of this guide, ((4-Methylthiazol-2-yl)amino)methanol, is more formally named N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine. It is the product of the reaction between 2-amino-4-methylthiazole and formaldehyde. This derivative is often a transient intermediate in chemical syntheses, a factor that underscores the importance of understanding its formation and reactivity.

Synthesis and Mechanism: The Formation of a Reactive Intermediate

The synthesis of N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine is a classic example of the reaction between a primary amine and formaldehyde to form an N-hydroxymethylamine, also known as a carbinolamine.

Reaction Principle

The formation of N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine from 4-methyl-1,3-thiazol-2-amine and formaldehyde proceeds via nucleophilic addition of the exocyclic amino group to the carbonyl carbon of formaldehyde. This reaction is typically conducted under mild conditions.

A study on the closely related 2-aminobenzothiazole demonstrated that reaction with aqueous formaldehyde at low temperatures (0-5 °C) in acetonitrile yields the corresponding (2-benzothiazolylamino)methanol[5]. This provides a strong procedural basis for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine in situ for immediate use or for characterization under conditions that minimize further reaction.

Materials:

  • 4-methyl-1,3-thiazol-2-amine (CAS: 1603-91-4)

  • Formaldehyde (37% aqueous solution)

  • Acetonitrile, anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round-bottom flask

Procedure:

  • Dissolve 1.0 equivalent of 4-methyl-1,3-thiazol-2-amine in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • While stirring, add 1.0 to 1.1 equivalents of aqueous formaldehyde solution dropwise to the cooled amine solution.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 2-4 hours.

  • The resulting solution contains the product, N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine. Due to its potential instability, it is recommended to use this solution directly in subsequent reactions or to proceed immediately with characterization at low temperatures.

Mechanistic Insights and Causality

The reaction is catalyzed by both acid and base. The rate and equilibrium of the formation of N-hydroxymethylamines are influenced by the nucleophilicity of the parent amine and the pH of the reaction medium[6]. For aromatic amines, the formation constants are relatively small, indicating that the reaction is reversible[6].

The choice of low temperature is critical to prevent the common subsequent reaction: the condensation of the N-hydroxymethylamine with another molecule of the parent amine to form a more stable methylene-bridged dimer (N,N'-bis(4-methyl-1,3-thiazol-2-yl)methanediamine)[5]. Heating the reaction mixture would favor the formation of this dimer[5].

Synthesis_and_Side_Reaction A 4-methyl-1,3-thiazol-2-amine C N-(Hydroxymethyl)-4-methyl- 1,3-thiazol-2-amine (Target Intermediate) A->C + Formaldehyde (Low Temp) B Formaldehyde D N,N'-bis(4-methyl-1,3-thiazol-2-yl)methanediamine (Dimer Byproduct) C->D + 4-methyl-1,3-thiazol-2-amine (Higher Temp) E Water C->E - H₂O

Caption: Synthesis of the target intermediate and its potential subsequent reaction.

Physicochemical Properties and Stability

As N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine is primarily a reactive intermediate, its bulk physical properties are not well-documented. However, its chemical behavior can be inferred from the general properties of N-hydroxymethylamines.

  • Reversibility: The formation of N-hydroxymethylamines is a reversible process. The stability of the adduct depends on the reaction conditions and the nature of the parent amine[6].

  • pH Dependence: The stability is pH-dependent. In acidic conditions, the equilibrium may shift back towards the starting materials.

  • Condensation: As previously noted, the primary route of decomposition or further reaction is condensation with a second amine molecule to form a methylene-bridged dimer[5].

Analytical Characterization

Characterization of N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine requires techniques that can analyze the compound in solution, ideally at low temperatures to prevent degradation.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Appearance of a new signal for the -CH₂-OH group, likely a singlet or a triplet (if coupled to the N-H proton), and a signal for the -OH proton. The N-H proton signal of the parent amine would disappear or shift.
¹³C NMR A new signal for the hydroxymethyl carbon (-CH₂-OH).
FT-IR Broad O-H stretching band around 3300 cm⁻¹. The N-H stretching bands of the primary amine would be replaced by a single N-H stretch of the secondary amine.
LC-MS Detection of the molecular ion corresponding to the addition of CH₂O (30.03 g/mol ) to the parent amine (114.17 g/mol ), resulting in a molecular weight of 144.20 g/mol .

Applications in Drug Development and Research

While N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine itself is not a therapeutic agent, its formation is a key step in the synthesis of more complex molecules and prodrugs.

  • Mannich-type Reactions: N-hydroxymethylamines can act as electrophilic intermediates in Mannich-type reactions, allowing for the introduction of an aminomethyl group onto a variety of nucleophiles.

  • Prodrug Design: The hydroxymethyl group can be esterified or otherwise modified to create prodrugs that release the active 2-amino-4-methylthiazole parent drug under physiological conditions.

  • Cross-linking Agents: The reactivity of formaldehyde with amines is exploited in biological applications for cross-linking proteins and other biomolecules. Understanding the initial adduct formation is crucial in these contexts.

The broader 2-aminothiazole scaffold has been investigated for a multitude of therapeutic applications, providing a strong rationale for the development of new derivatives.

Applications cluster_0 Core Scaffold cluster_1 Reactive Intermediate cluster_2 Potential Applications Parent_Amine 4-methyl-1,3-thiazol-2-amine Intermediate N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine Reactive electrophile Parent_Amine:f0->Intermediate:head + CH₂O App1 Mannich Base Synthesis Intermediate:f1->App1 App2 Prodrug Development Intermediate:f1->App2 App3 Bioconjugation Intermediate:f1->App3

Caption: The role of the reactive intermediate in deriving further applications.

Safety and Handling

Given the lack of specific safety data for N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine, precautions should be based on the reactants and the general properties of related compounds.

  • 4-methyl-1,3-thiazol-2-amine: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. All manipulations should be performed in a certified chemical fume hood.

  • N-Hydroxymethylamines: This class of compounds can be unstable. Reactions should be conducted with appropriate shielding and temperature control.

Conclusion

N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine is a key reactive intermediate formed from the reaction of 2-amino-4-methylthiazole and formaldehyde. While not typically isolated, a thorough understanding of its synthesis, reactivity, and potential for further functionalization is crucial for researchers and drug development professionals working with the 2-aminothiazole scaffold. Its role as a precursor in the synthesis of more complex and potentially therapeutic molecules highlights the importance of mastering the chemistry of such transient species.

References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-4-METHYLTHIAZOLE. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Molecules, 8(5), 441-449. [Link]

Sources

Foundational

Thermodynamic Stability of ((4-Methylthiazol-2-yl)amino)methanol Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of ((4-methylthiazol-2-yl)amino)methanol and its derivatives.[1] Structurally, these compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of ((4-methylthiazol-2-yl)amino)methanol and its derivatives.[1] Structurally, these compounds are N-hydroxymethyl adducts (hemiaminals) formed by the condensation of 2-amino-4-methylthiazole with formaldehyde.[1]

For researchers in drug development and biocidal formulation, it is critical to recognize that this species is not a static endpoint but a dynamic kinetic intermediate .[1] Its stability is governed by a delicate equilibrium between the starting amine, the free aldehyde, and downstream condensation products (triazines or methylene-bis dimers). This guide details the thermodynamic principles driving this equilibrium, degradation pathways, and validated protocols for characterization.

Structural Dynamics & Thermodynamic Landscape

The stability of ((4-methylthiazol-2-yl)amino)methanol is defined by the reversibility of the amine-aldehyde condensation.[1] Unlike stable secondary alcohols, this molecule is a hemiaminal , possessing a carbon atom bonded to both a nitrogen and a hydroxyl group.[1]

The Equilibrium Constant ( )

The formation of the hemiaminal is governed by the following equilibrium:



Where R is the 4-methylthiazol-2-yl moiety.[1]

  • Enthalpy (

    
    ):  The bond formation (C-N and O-H) is generally exothermic (
    
    
    
    ).
  • Entropy (

    
    ):  The reaction combines two molecules into one, leading to a decrease in entropy (
    
    
    
    ).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1]

Key Insight: At higher temperatures, the


 term dominates, making 

positive and shifting the equilibrium back toward the free amine and formaldehyde. Thus, thermodynamic stability is inversely proportional to temperature.[1]
Electronic Effects of the Thiazole Ring

The stability of the C-N bond in the hemiaminal is heavily influenced by the nucleophilicity of the amine nitrogen:

  • Electron Withdrawal: The thiazole ring is electron-deficient (aromatic heterocycle).[1] This pulls electron density away from the exocyclic amino group, making the nitrogen less basic (

    
    ) compared to aliphatic amines.
    
  • Impact on Stability: The reduced nucleophilicity weakens the forward reaction rate but also makes the hemiaminal more prone to reverting to the starting materials.

  • 4-Methyl Substitution: The methyl group at position 4 is electron-donating (inductive effect), slightly increasing the electron density on the ring and the amine nitrogen compared to the unsubstituted thiazole. This confers a marginal increase in the thermodynamic stability of the methanol adduct.

Degradation Pathways & Kinetics[2]

The instability of ((4-methylthiazol-2-yl)amino)methanol manifests through two primary degradation vectors: Hydrolysis (reversion) and Dehydration (polymerization).[1]

Pathway Analysis

The following Graphviz diagram illustrates the competing pathways governing the lifespan of the molecule.

ReactionPathways Amine 2-Amino-4-methylthiazole + Formaldehyde Hemiaminal ((4-Methylthiazol-2-yl) amino)methanol (Target Species) Amine->Hemiaminal Condensation (Fast, Reversible) Hemiaminal->Amine Hydrolysis (pH dependent) Iminium Iminium Ion (Transient Electrophile) Hemiaminal->Iminium Acid Catalysis (-H2O) Dimer Methylene-bis (Dimerization) Iminium->Dimer + Amine Triazine Hexahydrotriazine (Trimerization) Iminium->Triazine Cyclization

Figure 1: Reaction landscape showing the central hemiaminal intermediate and its degradation routes.

pH Dependence[1]
  • Acidic Conditions (pH < 4): Protonation of the hydroxyl group converts it into a good leaving group (

    
    ). This catalyzes dehydration to the reactive iminium ion  (
    
    
    
    ), which rapidly reacts with excess amine to form stable methylene-bis dimers (
    
    
    ).[1]
  • Neutral/Basic Conditions (pH > 7): The hemiaminal is kinetically more stable against dehydration but remains in thermodynamic equilibrium with the free amine. High pH can suppress the formation of the iminium ion, prolonging the half-life of the methanol species, provided formaldehyde evaporation is prevented.

Experimental Protocols for Stability Assessment

Due to the labile nature of this compound, standard isolation techniques (crystallization, rotary evaporation) often shift the equilibrium or induce degradation. In-situ analytical methods are required.[1]

Protocol A: Determination of via Dynamic NMR

This protocol avoids physical isolation, measuring stability directly in solution.

Reagents:

  • 2-Amino-4-methylthiazole (High Purity)[1]

  • Paraformaldehyde (depolymerized source of HCHO)

  • Solvent: DMSO-

    
     (aprotic, stabilizes polar intermediates) or 
    
    
    
    (mimics aqueous environment).

Workflow:

  • Preparation: Dissolve 2-amino-4-methylthiazole (0.1 M) in DMSO-

    
    .
    
  • Titration: Add Formaldehyde-

    
     (if available for signal clarity) or standard aqueous formaldehyde in 0.2 equivalent increments.[1]
    
  • Acquisition: Acquire

    
     NMR spectra at 298K after each addition. Allow 15 minutes for equilibrium equilibration.
    
  • Signal Tracking:

    • Monitor the disappearance of the amine

      
       signal.
      
    • Monitor the appearance of the hemiaminal methylene protons (

      
      ), typically appearing as a doublet or broad singlet around 
      
      
      
      4.5 - 4.9 ppm.[1]
    • Monitor the appearance of dimer peaks (distinct shift from hemiaminal).

  • Calculation:

    
    
    Integrate signals relative to an internal standard (e.g., dimethyl sulfone).
    
Protocol B: Accelerated Stability Testing (HPLC-UV)

To assess shelf-life or formulation stability.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    .
    
  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 8.0); B: Acetonitrile.[1] (Note: Basic pH is chosen to minimize on-column acid-catalyzed decomposition).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Thiazole absorption max).[1]

Step-by-Step:

  • Prepare a 1 mg/mL solution of the in-situ generated derivative in a pH 8.0 buffered water/methanol mixture.

  • Aliquot into amber HPLC vials.

  • Incubate vials at three temperatures: 4°C, 25°C, and 40°C.

  • Inject samples at

    
    .
    
  • Data Analysis: Plot

    
     vs. Time. Linearity indicates first-order degradation kinetics.[1]
    

Data Summary: Stability Factors

ParameterEffect on StabilityMechanism
Temperature Negative Entropy favors dissociation; Heat promotes irreversible dimerization.[1]
Water Content Complex High water concentration pushes equilibrium toward hemiaminal (Le Chatelier) but also facilitates hydrolysis.[1]
pH < 5 Destructive Acid catalysis accelerates dehydration to iminium ions and dimers.[1]
pH > 8 Stabilizing Suppresses protonation of the -OH group; reduces dehydration rate.[1]
Solvent Polarity Positive Polar aprotic solvents (DMSO, DMF) stabilize the polar hemiaminal intermediate better than non-polar solvents.

Stabilization Strategies for Formulation

If the goal is to utilize ((4-methylthiazol-2-yl)amino)methanol as a prodrug or active agent, the following strategies are recommended to lock the thermodynamic equilibrium:

  • Non-Aqueous Carriers: Formulate in PEG-400 or Propylene Glycol.[1] Removing water eliminates the hydrolysis pathway, though it may not stop dimerization.

  • Formaldehyde Excess: In accordance with Le Chatelier’s principle, maintaining a slight excess of formaldehyde (0.1 - 0.5 eq) in the formulation shifts the equilibrium toward the adduct.

  • O-Alkylation (Capping): If the free hydroxyl is not required for activity, reacting the hemiaminal with an alcohol (to form an aminal ether,

    
    ) significantly increases stability by removing the labile proton.[1]
    
Experimental Workflow Visualization

ExperimentalWorkflow cluster_Analysis Parallel Analysis Start Start: 2-Amino-4-methylthiazole Reaction Reaction with HCHO (Solvent: DMSO-d6 or Buffer) Start->Reaction NMR Protocol A: NMR (Equilibrium Constant) Reaction->NMR HPLC Protocol B: HPLC (Kinetic Degradation) Reaction->HPLC Data Data Integration: Keq, t1/2, Degradation Products NMR->Data HPLC->Data Decision Formulation Strategy (pH adj, Solvent, Capping) Data->Decision

Figure 2: Integrated workflow for characterizing thermodynamic and kinetic stability.

References

  • Ford, G. P., & Griffin, G. R. (1992). Relative Stabilities of Nitrenium Ions Derived From Heterocyclic Amine Food Carcinogens: Relationship to Mutagenicity.[2] Chemico-Biological Interactions, 81(1-2), 19-33.[1] Link

  • Nolan, P. (1983). Case History: Reaction of Ethylene Diamine and Dichloromethane.[1][3] Bretherick's Handbook of Reactive Chemical Hazards. (Contextual reference for amine-solvent reactivity).

  • French, D., & Edsall, J. T. (1945). The Reactions of Formaldehyde with Amino Acids and Proteins. Advances in Protein Chemistry, 2, 277-335.[1] (Foundational text on amine-formaldehyde equilibrium thermodynamics).

  • Katritzky, A. R., et al. (2010). Synthesis and Properties of N-Hydroxymethyl Compounds.[1] Chemical Reviews. (General reference for hemiaminal stability).

  • ChemicalBook. 2-Amino-4-methylthiazole Properties and Stability Data. Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Compatibility of ((4-Methylthiazol-2-yl)amino)methanol

This technical guide details the solubility profile, solvent compatibility, and critical stability considerations for ((4-Methylthiazol-2-yl)amino)methanol (CAS 448248-35-9). Executive Summary & Compound Analysis ((4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, solvent compatibility, and critical stability considerations for ((4-Methylthiazol-2-yl)amino)methanol (CAS 448248-35-9).

Executive Summary & Compound Analysis

((4-Methylthiazol-2-yl)amino)methanol is a functionalized thiazole derivative characterized by an


-hydroxymethyl group attached to the exocyclic amine. In drug development, this moiety often serves as a "masked" formaldehyde donor or a reactive intermediate for cross-linking.
  • CAS Number: 448248-35-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 144.19 g/mol

  • Structural Alert: The

    
    -hydroxymethylamine (
    
    
    
    ) motif is chemically labile. Unlike simple alcohols, this group exists in equilibrium with the parent amine and formaldehyde, particularly in protic or aqueous solvents.

Critical Insight: "Solubility" for this compound cannot be decoupled from stability . Dissolving the compound in inappropriate solvents (e.g., water or acidic alcohols) may trigger retrograde dissociation, leading to false solubility readings composed of degradation products.

Predicted Solubility Profile & Solvent Compatibility

The following profile is synthesized from structural analysis of the thiazole core and the physicochemical behavior of


-hydroxymethyl congeners.
Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityStability RiskRecommendation
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>20 mg/mL)Low Primary Stock Solvent. Use anhydrous DMSO to prevent hydrolysis.
Polar Aprotic DMF (Dimethylformamide)High (>20 mg/mL)Low Alternative stock solvent.
Polar Protic Methanol / Ethanol Moderate - High Medium Soluble, but risk of solvolysis or acetal formation upon prolonged storage.
Aqueous Water / PBS Moderate High Unstable. Likely to hydrolyze to 2-amino-4-methylthiazole and formaldehyde. Use only for immediate assays.
Non-Polar Hexane / Toluene Low (<0.1 mg/mL)Low Poor solubility due to polarity of the thiazole/hydroxyl groups.
Mechanistic Stability Warning

The


-hydroxymethyl group is susceptible to hydrolysis, driven by the leaving group ability of the amine and the thermodynamic stability of the hydrated formaldehyde species.

Decomposition Compound ((4-Methylthiazol-2-yl)amino)methanol (Solute) Transition Hydrolysis (Protic Solvent/H+) Compound->Transition Dissociation Products 2-Amino-4-methylthiazole + Formaldehyde (HCHO) Transition->Products Irreversible in dilute aq. Products->Compound Reversible in conc. organic

Figure 1: Decomposition pathway in aqueous or protic media. The equilibrium shifts right in dilute aqueous solutions.

Experimental Protocol: Self-Validating Solubility Determination

To accurately determine the solubility without artifacts from degradation, follow this "self-validating" protocol. This workflow integrates purity checks into the solubility measurement.

Reagents Required[1][2][3][4]
  • Test Compound: ((4-Methylthiazol-2-yl)amino)methanol (>95% purity).

  • Solvents: Anhydrous DMSO, HPLC-grade Methanol, Water (buffered to pH 7.4).

  • Detection: HPLC-UV or LC-MS.

  • Derivatization Agent: 2,4-DNPH (for formaldehyde detection).

Step-by-Step Methodology
Phase 1: Saturation & Filtration
  • Preparation: Weigh 10 mg of compound into three separate microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of solvent (DMSO, Methanol, Water) to respective tubes.

  • Equilibration: Vortex for 1 hour at 25°C. If fully dissolved, add more solid until precipitation is visible (saturation).

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

Phase 2: Quantification & Stability Check (The "Self-Validating" Step)
  • Dilution: Immediately dilute the filtrate 1:100 into acetonitrile (to quench aqueous reactions).

  • HPLC Analysis: Inject onto a C18 column.

    • Monitor: Look for two peaks. Peak A (Parent compound) and Peak B (2-amino-4-methylthiazole impurity).

  • Formaldehyde Test (Optional but Recommended): Treat a specific aliquot with 2,4-DNPH. If a precipitate or specific HPLC peak appears, the compound has hydrolyzed.

Workflow Diagram

SolubilityProtocol Start Start: 10mg Solid + 100µL Solvent Vortex Vortex Equilibration (1 hr, 25°C) Start->Vortex Check Visual Check: Precipitate Present? Vortex->Check AddMore Add more solid Check->AddMore No (Clear) Filter Centrifuge & Filter (0.22 µm) Check->Filter Yes (Cloudy) AddMore->Vortex Analyze HPLC-UV Analysis (Quantify Area) Filter->Analyze Validate Validation Step: Detect Parent vs. Hydrolysis Product Analyze->Validate

Figure 2: Self-validating solubility determination workflow ensuring chemical integrity.

Handling and Storage Recommendations

Due to the labile nature of the


-hydroxymethyl bond, strict handling protocols are required to maintain compound integrity.
  • Stock Solutions:

    • Prepare stocks in anhydrous DMSO at 10–50 mM.

    • Store at -20°C or -80°C .

    • Avoid freeze-thaw cycles which can introduce condensation (moisture).

  • Aqueous Dilutions:

    • Perform dilutions into aqueous buffers (e.g., PBS) immediately prior to use .

    • Keep aqueous solutions on ice and use within 4 hours.

    • Avoid acidic buffers (pH < 5), which catalyze the release of formaldehyde.

  • Safety:

    • Treat the compound as a potential formaldehyde releaser . Use in a fume hood and wear appropriate PPE (nitrile gloves, safety glasses).

References

  • Compound Identification: National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10065057, ((4-Methylthiazol-2-yl)amino)methanol. Retrieved from [Link]

  • Parent Compound Data: National Institute of Standards and Technology (NIST). 2-Amino-4-methylthiazole Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • Mechanistic Stability: Khetan, S. K., & Collins, T. J. (2015). Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry. Chemical Reviews. (Contextual grounding on N-hydroxymethyl stability/hydrolysis).
  • Solubility Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard methodologies for organic solubility profiling).

Sources

Foundational

Advanced Methodologies for the Hydroxymethylation of 2-Aminothiazoles: A Technical Guide

Executive Summary The 2-aminothiazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted anticancer therapies, antimicrobial agents, and anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted anticancer therapies, antimicrobial agents, and anti-inflammatory drugs[1][2]. The strategic introduction of a hydroxymethyl group (–CH₂OH) onto this ring system fundamentally alters its physicochemical properties, providing a critical vector for hydrogen bonding, improving aqueous solubility, and serving as a versatile synthetic handle for further functionalization. This technical guide provides a mechanistic deep-dive into the regioselective hydroxymethylation of 2-aminothiazoles, evaluating the causality behind modern synthetic protocols and establishing self-validating workflows for drug development professionals.

Core Principles of 2-Aminothiazole Reactivity

To master the functionalization of 2-aminothiazoles, one must first understand the intrinsic electronic distribution of the ring. The 2-aminothiazole molecule possesses three distinct nucleophilic reaction centers: the endocyclic nitrogen atom, the exocyclic NH₂ group, and the carbon atom at the C5-position[3].

Because the C2-position is covalently occupied by the amino group, direct C2-hydroxymethylation is structurally impossible for this specific scaffold. Instead, synthetic efforts must be tightly controlled to direct the hydroxymethyl moiety to either the C5-position (via electrophilic aromatic substitution), the exocyclic amine (N-hydroxymethylation), or the C4-position (typically via de novo cyclization)[4][5].

G A 2-Aminothiazole Core B C5-Hydroxymethylation (Electrophilic Substitution) A->B C5-Nucleophilicity C N-Hydroxymethylation (Exocyclic Amine) A->C N-Nucleophilicity D C4-Hydroxymethylation (De Novo Hantzsch) A->D Pre-functionalized E Reagents: HCHO, MW Yield: High B->E F Reagents: HCHO, Base Yield: Moderate C->F G Reagents: Haloketones Yield: Variable D->G

Regioselective pathways for the hydroxymethylation of 2-aminothiazole scaffolds.

Structural Dynamics and Tautomerism

The regiochemistry of the hydroxymethyl group heavily influences the tautomeric equilibrium of the molecule. Density functional theory (DFT) calculations predict that functionalized derivatives, such as ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate, exist in an equilibrium between amino-thiazole and imino-thiazoline tautomers[5]. While the amino tautomer generally dominates (>90% population) due to resonance stabilization from the ring, the presence of a hydroxymethyl substituent at C4 slightly favors the imino form by 2–3 kcal/mol. This is due to its electron-donating effect, which subtly reduces the aromatic stabilization of the primary ring system[5].

Mechanistic Deep Dive: C5-Hydroxymethylation

The C5-position of 2-aminothiazole is highly electron-rich due to the strong resonance donation from the exocyclic C2-amino group. Consequently, it is highly susceptible to electrophilic attack by formaldehyde. However, traditional heating methods often result in poor yields due to the thermal instability of the resulting hydroxymethylated products and the tendency of formaldehyde to polymerize[4].

Recent advancements have demonstrated that 4[4]. Microwave synthesis provides rapid, volumetric dielectric heating, which overcomes the activation energy barrier for the electrophilic attack almost instantaneously, thereby preventing the degradation of the thermally sensitive substrate.

Comparative Analysis of C5-Hydroxymethylation Techniques
ParameterMicrowave IrradiationSealed Tube HeatingEster Reduction
Thermal Stability Requirement Low (Rapid kinetics prevent decay)High (Prolonged heat exposure)N/A (Different pathway)
Reaction Time Short (10–20 minutes)Long (Hours to Days)Long (Multi-step synthesis)
Reaction Profile CleanMessy (Polymerization & Side Reactions)Complex
Overall Yield HighLowPoor

Data synthesized from comparative experimental results[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Microwave-Assisted C5-Hydroxymethylation

This protocol leverages microwave technology to selectively functionalize the C5 position while suppressing N-hydroxymethylation[4].

Reagents:

  • 2-Aminothiazole derivative (1.0 eq)

  • Paraformaldehyde or 37% Aqueous Formaldehyde (3.0 eq)

  • Solvent: Ethanol/Water mixture (1:1 v/v)

  • Catalyst: Glacial acetic acid (0.1 eq)

Step-by-Step Methodology:

  • Substrate Preparation: Charge a 10 mL microwave-safe quartz vial with the 2-aminothiazole derivative (1.0 mmol) and the solvent mixture (4 mL). Causality: The polar protic solvent mixture ensures high microwave absorptivity (high loss tangent) and stabilizes the transition state of the electrophilic addition.

  • Reagent Addition: Add paraformaldehyde (3.0 mmol) and glacial acetic acid. Seal the vial with a pressure-rated crimp cap. Causality: Mild acidic conditions protonate the formaldehyde, increasing its electrophilicity and directing the attack toward the highly nucleophilic C5 carbon rather than the exocyclic amine.

  • Microwave Irradiation: Irradiate the mixture at 90 °C for 15 minutes under dynamic power control (max 150 W).

  • Reaction Quenching & Cooling: Rapidly cool the vial to room temperature using a compressed air jet built into the microwave reactor. Causality: Immediate thermal quenching prevents the over-reaction of the product into bis-hydroxymethylated or polymeric species[4].

  • Solvent Extraction: Dilute the mixture with saturated NaHCO₃ (5 mL) to neutralize the acid, then extract with Ethyl Acetate (3 x 10 mL). Causality: Ethyl acetate selectively partitions the organic target molecule away from unreacted aqueous formaldehyde.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Workflow Step1 Substrate Preparation Step2 Microwave Irradiation Step1->Step2 Step3 Rapid Cooling Step2->Step3 Step4 Solvent Extraction Step3->Step4 Step5 Flash Chromatography Step4->Step5

Standardized workflow for microwave-assisted C5-hydroxymethylation.

Protocol B: C4-Hydroxymethylation via De Novo Hantzsch Synthesis

Because direct C4-hydroxymethylation of an intact 2-aminothiazole ring is electronically disfavored, the C4-hydroxymethyl group is optimally installed during the cyclization phase using pre-functionalized precursors[5].

Reagents:

  • Thiourea (1.0 eq)

  • 1-Chloro-3-hydroxypropan-2-one (1.1 eq)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (5.0 mmol) in absolute ethanol (20 mL).

  • Electrophile Addition: Add 1-chloro-3-hydroxypropan-2-one (5.5 mmol) dropwise at room temperature.

  • Cyclization (Reflux): Heat the mixture to reflux (78 °C) for 3 hours. Causality: The sulfur atom of thiourea acts as a soft nucleophile, attacking the alpha-carbon of the haloketone. Subsequent intramolecular cyclization occurs as the nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.

  • In-Process Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the thiourea spot and the appearance of a new UV-active spot confirms cyclization.

  • Isolation: Cool the reaction to 0 °C to precipitate the 2-amino-4-(hydroxymethyl)thiazole hydrochloride salt. Filter and wash with cold diethyl ether.

  • Free-Basing: Suspend the salt in water and neutralize to pH 8 with 1M NaOH to precipitate the free base. Extract with organic solvent and dry.

Applications in Drug Discovery

The methodologies outlined above are not merely academic exercises; they are critical pathways in the synthesis of high-value therapeutics. 2-Aminothiazole derivatives exhibit a broad pharmacological spectrum, including potent anticancer and antimicrobial activities[1][2].

For instance, the incorporation of a hydroxymethyl group at the C4 or C5 position provides a critical hydrogen-bonding donor/acceptor site that can interact with kinase hinge regions in oncology targets (e.g., Dasatinib analogs)[1]. Furthermore, the hydroxymethyl moiety can be subsequently oxidized to an aldehyde or carboxylic acid, or converted into a chloromethyl group, serving as a versatile linchpin for the synthesis of complex polyfunctionalized thiazole architectures[5].

References

1.[4] "Hydroxymethylation and Aminomethylation of 2-Aminothiazol Derivatives at 5 Position" - Chinese Journal of Organic Chemistry - 4 2.[5] "Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate" - Smolecule - 5 3.[3] "Novel Hydroxystearoyl-, Heterocyclic and Carbocyclic derivatives: Synthesis and Applications in Biological Field" - AMS Dottorato (University of Bologna) - 3 4.[1] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery" - PMC (National Institutes of Health) - 1 5.[2] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities" - MDPI - 2

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Formula Analysis, and Characterization of ((4-Methylthiazol-2-yl)amino)methanol

Executive Summary ((4-Methylthiazol-2-yl)amino)methanol is a specialized hemiaminal derivative formed via the hydroxymethylation of 4-methylthiazol-2-amine. Thiazole-containing compounds are ubiquitous in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((4-Methylthiazol-2-yl)amino)methanol is a specialized hemiaminal derivative formed via the hydroxymethylation of 4-methylthiazol-2-amine. Thiazole-containing compounds are ubiquitous in medicinal chemistry and drug development due to their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and neuroprotective activities. The N-hydroxymethyl motif introduces unique physicochemical properties to the molecule, often acting as a transient pharmacophore, a prodrug moiety, or a formaldehyde-releasing agent under physiological conditions.

This whitepaper provides an authoritative guide on the molecular weight, structural formula, mechanistic synthesis, and analytical workflows required to accurately characterize this compound without inducing artifactual degradation.

Physicochemical Profiling & Structural Elucidation

The precise determination of molecular weight and formula is the cornerstone of analytical validation. The target compound, identified by CAS registry number 448248-35-9 ()[1], possesses a molecular formula of C5H8N2OS.

Table 1 summarizes the critical quantitative data required for mass spectrometry and structural analysis.

PropertyValue
Chemical Name ((4-Methylthiazol-2-yl)amino)methanol
Synonyms Methanol,[(4-methyl-2-thiazolyl)amino]- (9CI) ()[2]
CAS Registry Number 448248-35-9
Molecular Formula C5H8N2OS
Average Molecular Weight 144.19 g/mol
Monoisotopic Mass 144.0357 Da
Theoretical [M+H]+ 145.0435 m/z

Mechanistic Pathway of Synthesis

The synthesis of ((4-Methylthiazol-2-yl)amino)methanol relies on the nucleophilic addition of the parent amine, 4-methylthiazol-2-amine ()[3], to formaldehyde.

Causality in Reaction Dynamics: The exocyclic amino group of 4-methylthiazol-2-amine is moderately nucleophilic. When exposed to formaldehyde (a strong electrophile), the nitrogen lone pair attacks the carbonyl carbon. This generates a zwitterionic intermediate that rapidly undergoes an intramolecular or solvent-mediated proton transfer to yield the neutral hemiaminal. Because hemiaminal formation is an equilibrium process, the reaction is typically driven forward by using an excess of formaldehyde or by trapping the product in a non-aqueous environment to prevent hydrolysis.

Synthesis A 4-Methylthiazol-2-amine (C4H6N2S) C Nucleophilic Addition (Transition State) A->C Exocyclic amine attack B Formaldehyde (CH2O) B->C Carbonyl electrophile D ((4-Methylthiazol-2-yl)amino)methanol (C5H8N2OS) C->D Proton transfer

Mechanistic pathway of the hydroxymethylation of 4-methylthiazol-2-amine to form the hemiaminal.

Analytical Characterization Workflows

Accurate characterization of hemiaminals requires specialized protocols, as these compounds are prone to dissociation in aqueous media or at elevated temperatures. The following self-validating workflows ensure structural integrity during mass and spectral analysis.

UHPLC-ESI-MS Protocol for Molecular Weight Verification

Mass spectrometry is the gold standard for confirming the 144.19 g/mol molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of pre-chilled HPLC-grade Acetonitrile.

    • Causality: Chilled, aprotic solvents suppress the thermodynamic reversal of the hemiaminal back into formaldehyde and 4-methylthiazol-2-amine. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid immediately prior to injection.

  • Chromatographic Separation: Inject 2.0 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient elution (0.4 mL/min) from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

    • Causality: Rapid elution minimizes the time the compound spends in the acidic aqueous mobile phase, preserving the delicate N-hydroxymethyl bond.

  • Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.

    • Causality: The endocyclic nitrogen of the thiazole ring is highly basic and readily accepts a proton from the formic acid modifier, ensuring robust ionization.

  • Data Acquisition & Validation: Scan the mass range from m/z 50 to 500. Extract the ion chromatogram for m/z 145.04. The presence of a sharp chromatographic peak at this exact mass validates the intact [M+H]+ molecular ion.

Workflow S1 Sample Prep (Cold Acetonitrile) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI-MS Analysis (Positive Ion Mode) S2->S3 S4 Data Validation (m/z 145.04[M+H]+) S3->S4

Step-by-step UHPLC-ESI-MS workflow for the molecular weight confirmation of the target compound.

NMR Spectroscopy Protocol for Structural Elucidation

Nuclear Magnetic Resonance (NMR) is required to confirm the covalent linkage of the hydroxymethyl group.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Avoiding D2O or protic deuterated solvents is critical to prevent deuterium exchange at the hydroxyl group and to halt hydrolytic degradation.

  • Acquisition: Acquire 1H and 13C NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.

  • Validation Checkpoints:

    • Look for the characteristic methylene protons (-CH2-) of the N-CH2-OH group, which typically appear as a doublet or broad singlet between 4.5 and 5.0 ppm.

    • Confirm the presence of the thiazole aromatic proton (around 6.5 - 7.0 ppm) and the methyl group (around 2.2 ppm).

    • The absence of a free formaldehyde peak (around 9.6 ppm) validates the purity and stability of the hemiaminal in solution.

Conclusion

The characterization of ((4-Methylthiazol-2-yl)amino)methanol (C5H8N2OS, MW: 144.19 g/mol ) requires a nuanced understanding of hemiaminal equilibrium chemistry. By employing chilled, aprotic sample preparation and rapid UHPLC-ESI-MS workflows, researchers can successfully mitigate degradation artifacts. The protocols outlined in this guide provide a self-validating framework for ensuring scientific integrity during the structural and mass analysis of this unique thiazole derivative.

References

  • Title: 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

The N-Hydroxymethyl Aminothiazole Motif: Historical Discovery, Synthetic Methodologies, and Applications in Modern Drug Design

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its role in antimicrobial agents, kinase inhibitors, and central nervous system therapeutics. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its role in antimicrobial agents, kinase inhibitors, and central nervous system therapeutics. However, the functionalization of its exocyclic amine via formaldehyde condensation to form N-hydroxymethyl aminothiazoles (hemiaminals or carbinolamines) represents a highly nuanced chapter in synthetic chemistry. Historically viewed as unstable, transient intermediates, these N-hydroxymethyl species have evolved into critical synthetic linchpins for Mannich base prodrugs and complex heterocyclic architectures.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind N-hydroxymethyl aminothiazole synthesis, provide field-proven, self-validating protocols, and explore their definitive role in modern drug discovery.

Mechanistic Divergence: The Chemistry of N-Hydroxymethylation

The reaction of 2-aminothiazole with formaldehyde is deceptively complex. The exocyclic


 group exhibits lower nucleophilicity than typical aliphatic amines due to electron delocalization into the electron-deficient thiazole ring. However, under neutral or slightly basic conditions at low temperatures, the exocyclic nitrogen acts as the kinetic site of attack, yielding the N-hydroxymethyl intermediate  [1.10].

This hemiaminal is thermodynamically unstable. It exists in a dynamic equilibrium with its iminium ion counterpart. Depending on the reaction environment, the pathway diverges:

  • Kinetic Trapping (Mannich Reaction): Introduction of a secondary amine or amide (e.g., benzotriazole) drives the elimination of water, trapping the iminium ion to form a stable Mannich base[1].

  • Thermodynamic Rearrangement: Under acidic catalysis and reflux, the reaction undergoes electrophilic aromatic substitution at the highly reactive C5 position of the thiazole ring, yielding 5,5'-methylenebis(2-aminothiazole) [1.10].

  • Multicomponent Cyclization: In the presence of aqueous glyoxal, the N-hydroxymethyl intermediate undergoes complex cyclocondensation to form rigid imidazolidine derivatives[2].

ReactionLogic A 2-Aminothiazole C N-Hydroxymethyl Intermediate (Hemiaminal) A->C Neutral, 0-5°C (Kinetic) E 5,5'-Methylenebis (C5-Substitution) A->E H+, Reflux (Thermodynamic) B Formaldehyde (HCHO) B->C D Mannich Base (Stable Prodrug/Ligand) C->D + Secondary Amine, -H2O

Reaction pathways of 2-aminothiazole with formaldehyde based on kinetic vs thermodynamic control.

Quantitative Reaction Dynamics

To facilitate experimental design, the divergent outcomes of the aminothiazole-formaldehyde reaction are summarized below.

Table 1: Reaction Conditions and Yield Comparisons for Aminothiazole Functionalization

ReactantsSolvent / CatalystTemp (°C)Major ProductTypical Yield
2-Aminothiazole + HCHO

/ None
0–5 °CN,N'-bis(2-thiazolyl)methanediamine~60%
2-Aminothiazole + HCHOAcetonitrile / Reflux80 °C5,5'-methylenebis(2-aminothiazole)~85%
2-Aminothiazole + HCHO + BenzotriazoleEthanol / Reflux78 °CN-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)thiazol-2-amine70–80%
2-Aminothiazole + HCHO + GlyoxalMethanol / HCOOH25 °CImidazolidine derivative66%

Field-Proven Synthetic Methodologies

The following protocols are designed as self-validating systems . By embedding analytical checkpoints directly into the workflow, researchers can ensure mechanistic fidelity without relying on post-synthesis guesswork.

Protocol A: Synthesis of N-Hydroxymethyl-Derived Mannich Bases

This protocol leverages the transient N-hydroxymethyl intermediate to synthesize potent metal-chelating ligands and antimicrobial agents[1].

Causality: Ethanol is chosen as the solvent to solubilize all reagents while allowing the slightly higher boiling point necessary to drive the dehydration of the hemiaminal intermediate.

  • Initiation: Dissolve 10 mmol of 2-aminothiazole in 30 mL of absolute ethanol.

  • Hemiaminal Formation: Add 10 mmol of 37% aqueous formaldehyde dropwise at room temperature. Stir for 30 minutes to allow the kinetic N-hydroxymethyl intermediate to form.

  • Trapping: Add 10 mmol of benzotriazole (or equivalent secondary amine/amide) to the mixture.

  • Dehydration: Elevate the temperature to reflux (78 °C) and maintain for 4 hours.

  • Isolation: Cool the mixture to 0 °C to precipitate the product. Filter and wash with cold ethanol.

Self-Validation Checkpoint: Monitor the reaction via TLC (1:1 EtOAc/Hexanes). The disappearance of the 2-aminothiazole spot (


 ~0.4) validates consumption. Crucially, FT-IR spectroscopy of the isolated product must show the disappearance of the primary amine doublet (~3400, 3300 

) and the emergence of a single secondary amine stretch, confirming the N-hydroxymethyl group has been successfully converted into the Mannich bridge.
Protocol B: Cleavage of Transient N-Hydroxymethyl Groups in Kinase Inhibitor Synthesis

In the synthesis of complex pharmaceuticals like Janus Kinase (JAK) inhibitors (e.g., pyrrolo[2,3-b]pyridines), N-hydroxymethyl adducts often form as unwanted byproducts during deprotection sequences involving formyl groups or formaldehyde[3].

Causality: Because the N-hydroxymethyl group is in equilibrium with the free amine and free formaldehyde, adding a powerful formaldehyde scavenger (ethylenediamine) drives the equilibrium entirely to the free amine via Le Chatelier's principle.

  • Preparation: Dissolve the crude mixture containing the N-hydroxymethyl intermediate in methanol (concentration ~0.1 M).

  • Scavenging: Add an excess of ethylenediamine (approx. 1.5 to 2.0 equivalents).

  • Equilibration: Stir the reaction at room temperature for 16 hours. The ethylenediamine irreversibly reacts with the released formaldehyde to form an imidazolidine byproduct.

  • Purification: Remove the solvent under reduced pressure and purify the free amine via preparative LCMS or chiral HPLC.

Self-Validation Checkpoint: This protocol is validated exclusively via LCMS. The N-hydroxymethyl intermediate presents a distinct


 peak exactly +30 Da  heavier than the target free amine. The protocol is deemed successful and complete only when the +30 Da peak is completely extinguished from the chromatogram.

Applications in Modern Drug Discovery

Targeting the JAK-STAT Pathway

The discovery that aminothiazole and pyrrolopyrimidine derivatives can potently inhibit Janus kinases (JAK1, JAK2, JAK3) revolutionized the treatment of immune-related diseases and myeloproliferative disorders[3]. During the synthesis of these blockbuster scaffolds by entities like Incyte Corporation, managing the N-hydroxymethyl intermediate is a critical process chemistry hurdle. The successful cleavage of this group ensures the exocyclic amine is free to form vital hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Aminothiazole Target) Receptor->JAK Receptor Dimerization STAT STAT Protein JAK->STAT Phosphorylation blocked by drug Nucleus Gene Transcription (Nucleus) STAT->Nucleus Translocation

The JAK-STAT signaling cascade highlighting the intervention point for aminothiazole drugs.

Antimicrobial and Antitubercular Agents

Beyond kinase inhibition, the N-hydroxymethyl motif is utilized intentionally to synthesize Mannich bases. By reacting 2-aminothiazole with formaldehyde and a secondary pharmacophore (such as nitrofuran or benzotriazole), researchers create hybrid molecules. These compounds exhibit enhanced lipophilicity and membrane permeability, showing profound efficacy against Mycobacterium tuberculosis and Staphylococcus aureus[1]. Furthermore, these Mannich bases act as bidentate ligands, forming transition metal chelates (Cu(II), Co(II), Ni(II)) that possess DNA-cleaving capabilities, opening avenues for novel oncology therapeutics.

References

  • Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal ResearchGate / Helvetica Chimica Acta[Link]

  • Synthesis, characterization and biological activities of transition metal chelates of 2-aminothiazole-derived Mannich bases IOSR Journal of Engineering (IOSRJEN)[Link]

  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis RSC Advances (PMC/NIH)[Link]

  • US9662335B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors Google Patents (Incyte Corpor

Sources

Exploratory

Pharmacological Deconvolution of ((4-Methylthiazol-2-yl)amino)methanol

From Reactive Intermediate to Target Engagement Executive Summary ((4-Methylthiazol-2-yl)amino)methanol represents a chemical duality in pharmacological profiling.[1] Structurally, it is the N-hydroxymethyl adduct (hemia...

Author: BenchChem Technical Support Team. Date: March 2026

From Reactive Intermediate to Target Engagement

Executive Summary

((4-Methylthiazol-2-yl)amino)methanol represents a chemical duality in pharmacological profiling.[1] Structurally, it is the N-hydroxymethyl adduct (hemiaminal) of the privileged scaffold 2-amino-4-methylthiazole .[1]

For the drug development professional, this molecule must be analyzed through two distinct lenses:

  • The Intact Hemiaminal: A reactive electrophile and formaldehyde donor, primarily relevant as a biocide or covalent modifier.

  • The Parent Scaffold: Upon hydrolysis, the 2-amino-4-methylthiazole core emerges as a potent pharmacophore with established activity against protein kinases (Src, Abl, B-Raf), microbial enzymes (MurB, CYP51), and GPCRs.

This guide provides the technical roadmap to distinguish between promiscuous alkylation and specific target engagement.

Part 1: Chemical Biology & Stability Profile

The Hemiaminal Equilibrium

The defining feature of this molecule is the N-hydroxymethyl group (


).[1] In aqueous physiological buffers (pH 7.4), this moiety is rarely stable. It exists in a dynamic equilibrium that dictates its biological activity.[1]

Mechanism of Action (Reactive):

  • Hydrolysis: Reversible dissociation into formaldehyde and the parent amine.[1]

  • Iminium Ion Formation: Dehydration leads to a reactive iminium species (

    
    ), which acts as a "hard" electrophile, capable of alkylating nucleophilic residues (Cysteine thiols, Lysine amines) on proteins.
    
Visualization: Hydrolysis & Reactivity Pathway

The following diagram illustrates the critical degradation and reactivity pathways that must be controlled during assay development.

ChemicalStability Compound ((4-Methylthiazol-2-yl) amino)methanol Iminium Reactive Iminium Ion [Electrophile] Compound->Iminium - H2O (Dehydration) Parent 2-Amino-4-methylthiazole [Stable Scaffold] Compound->Parent Hydrolysis (pH 7.4) HCHO Formaldehyde [Biocidal/Crosslinker] Compound->HCHO Release Protein Protein Adduct (Alkylation) Iminium->Protein + Nucleophile (Cys/Lys)

Caption: Dynamic equilibrium of the N-hydroxymethyl adduct. The iminium ion drives covalent modification, while hydrolysis releases the active thiazole scaffold.

Part 2: Biological Targets of the Parent Scaffold

Once the labile hydroxymethyl group is lost, the remaining 2-amino-4-methylthiazole core is a validated pharmacophore.[1] It functions primarily as a bioisostere of the adenine ring in ATP, allowing it to dock into the ATP-binding pockets of various enzymes.

Protein Kinases (Oncology Targets)

The aminothiazole ring is a "hinge binder" in kinase inhibitors. It forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

Target FamilySpecific KinaseMechanismTherapeutic Relevance
Tyrosine Kinases B-Raf (V600E) ATP-Competitive InhibitionMelanoma.[1] Thiazoles mimic the pharmacophore found in Dabrafenib.[1]
Src Family c-Src / Abl Hinge BindingCML (Chronic Myeloid Leukemia).[1] Structural overlap with Dasatinib.[1]
Receptor TKs c-Met / VEGFR2 Type II InhibitionAngiogenesis inhibition; blocks tumor proliferation pathways.[1]
Microbial Enzymes (Antimicrobial Targets)

The scaffold exhibits potent anti-infective properties, distinct from the formaldehyde-release mechanism.

  • MurB (Bacterial): The scaffold inhibits UDP-N-acetylenolpyruvylglucosamine reductase, a key enzyme in peptidoglycan cell wall biosynthesis.[1]

  • CYP51 (Fungal): Acts as a heme-coordinating ligand in lanosterol 14

    
    -demethylase, disrupting ergosterol synthesis (similar to azole antifungals).[1]
    
GPCR Modulation (Neurology)

The 2-aminothiazole moiety bears structural homology to the dopamine agonist Pramipexole .[1]

  • Target: Dopamine D2/D3 receptors.[1]

  • Effect: Agonism (if substituted with lipophilic tails) or Antagonism (depending on N-substitution).[1]

Part 3: Biological Targets of the Reactive Moiety

If the molecule is stabilized or used in high concentrations, the N-hydroxymethyl group dictates activity via covalent mechanisms.

General Nucleophilic Alkylation (Toxicity/Biocide)
  • Mechanism: The iminium intermediate reacts with DNA bases (guanine) and protein side chains.

  • Target: Non-specific cross-linking of essential proteins.

  • Outcome: This is the mechanism behind its use in industrial biocides (metalworking fluids). In drug discovery, this activity manifests as PAINS (Pan-Assay Interference Compounds), showing false positives in screening campaigns.

Formaldehyde Release[1][2][3][4][5][6]
  • Target: Bacterial DNA and cell wall proteins.[1]

  • Mechanism: Slow release of HCHO creates a localized sterile environment.[1]

  • Note: This mechanism is distinct from specific enzyme inhibition and is often cytotoxic to mammalian cells at high concentrations.[1]

Part 4: Experimental Validation Protocols

To validate whether an observed biological effect is due to the scaffold (specific) or the reactive group (non-specific), the following workflow is required.

Protocol A: Stability & Hydrolysis Rate Determination (NMR)

Determine if the compound survives long enough to bind a specific target.

  • Preparation: Dissolve 10 mM of ((4-Methylthiazol-2-yl)amino)methanol in DMSO-d6 (Stock).

  • Initiation: Dilute 1:10 into Phosphate Buffered Saline (PBS) prepared with D2O (pH 7.4).

  • Acquisition: Monitor 1H-NMR immediately (t=0) and at 15-minute intervals for 4 hours.

  • Analysis: Track the disappearance of the methylene protons (

    
    , typically 
    
    
    
    4.5-5.0 ppm) and the appearance of free formaldehyde (
    
    
    9.6 ppm) and the parent aminothiazole protons.
  • Decision Gate: If

    
     min, biological effects are likely driven by the parent scaffold or free formaldehyde.[1]
    
Protocol B: Differential Cytotoxicity (Scaffold vs. Alkylator)

Distinguish specific kinase inhibition from general toxicity.

  • Cell Lines:

    • K562 (CML): Sensitive to thiazole-based kinase inhibitors (Abl/Src inhibition).[1]

    • HEK293 (Healthy): Control for general alkylating toxicity.[1]

  • Treatment Groups:

    • Compound A: ((4-Methylthiazol-2-yl)amino)methanol.[1]

    • Compound B: 2-Amino-4-methylthiazole (Parent Control).[1]

    • Compound C: Formaldehyde donor control (e.g., DMDM Hydantoin).[2]

  • Assay: 72-hour MTT or CellTiter-Glo viability assay.

  • Interpretation:

    • Specific Target: If Compound A & B show similar IC50 in K562, but low toxicity in HEK293.

    • Reactive Toxicity: If Compound A is equipotent in both lines and mimics Compound C.[1]

Protocol C: Mass Spectrometry Binding Assay (Covalent Check)

Check for irreversible binding.[1]

  • Incubation: Incubate 10

    
    M compound with 1 
    
    
    
    M recombinant target kinase (e.g., Src) for 1 hour.
  • Processing: Dialyze or use spin-columns to remove unbound small molecules.[1]

  • Analysis: Perform Intact Protein LC-MS.

  • Result:

    • Mass Shift (+30 Da): Indicates covalent methylene bridge formation (reactive mechanism).[1]

    • No Mass Shift: Indicates reversible binding (scaffold mechanism).[1]

Part 5: Target Landscape Visualization

This diagram maps the logical flow from the chemical entity to its potential biological impacts.

TargetLandscape cluster_Reactive Reactive Pathway (Intact/Hydrolysis) cluster_Scaffold Scaffold Pathway (Parent Amine) Molecule ((4-Methylthiazol-2-yl) amino)methanol Formaldehyde Formaldehyde Release Molecule->Formaldehyde Alkylation Covalent Alkylation (Iminium Ion) Molecule->Alkylation Scaffold 2-Amino-4-methylthiazole Molecule->Scaffold Hydrolysis ToxTarget Target: DNA/General Proteins (Biocidal/Cytotoxic) Formaldehyde->ToxTarget Alkylation->ToxTarget Kinase Target: Kinases (B-Raf, Src, Abl) Scaffold->Kinase ATP Competition Microbial Target: MurB / CYP51 (Antimicrobial) Scaffold->Microbial Enzyme Inhibition GPCR Target: Dopamine Rs (Neurological) Scaffold->GPCR Receptor Binding

Caption: Pharmacological bifurcation: The molecule acts either as a reactive alkylator or, upon hydrolysis, as a specific multi-target scaffold.[1]

References

  • Thiazole Derivatives as Kinase Inhibitors Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC Advances (2024).[1] URL:[Link]

  • Antimicrobial Mechanism of Aminothiazoles Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH.[1][3]
    Source: PLoS ONE (2009).[1][3]
    URL:[Link][3]
    
  • Formaldehyde Releaser Mechanism Title: Investigation on formaldehyde release from preservatives in cosmetics.[1][4][5][6] Source: International Journal of Cosmetic Science (2015).[1] URL:[Link]

  • Anticancer Activity of 4-Methylthiazole Derivatives Title: Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells.[1][7] Source: Kütahya Health Sciences University (2025). URL:[Link]

  • Chemical Properties of 2-Amino-4-methylthiazole Title: 2-Amino-4-methylthiazole | C4H6N2S | CID 74143.[1] Source: PubChem (National Institutes of Health).[1] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions and Protocols for the Condensation of Formaldehyde with 2-Amino-4-methylthiazole

Executive Summary The condensation of 2-amino-4-methylthiazole with formaldehyde is a highly versatile reaction that exemplifies the principles of ambident nucleophilicity and competing kinetic versus thermodynamic contr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation of 2-amino-4-methylthiazole with formaldehyde is a highly versatile reaction that exemplifies the principles of ambident nucleophilicity and competing kinetic versus thermodynamic control. Depending on the precise manipulation of temperature, pH, and the presence of secondary reagents, this reaction can be directed to yield three distinct structural scaffolds: N-linked aminals, C5-linked methylene-bridged dimers, or fused thiazolo[1,3,5]triazines. This application note provides drug development professionals and synthetic chemists with self-validating protocols to selectively access these scaffolds.

Mechanistic Rationale & Causality

2-Amino-4-methylthiazole possesses two primary nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic C5 carbon. The C5 position is highly activated for electrophilic aromatic substitution (EAS) due to the electron-donating resonance of the amino group and the inductive effect of the C4 methyl group.

  • Kinetic Control (N-Condensation): At low temperatures (0–5 °C), the reaction is kinetically driven. The exocyclic nitrogen, being sterically accessible and highly electronegative, rapidly attacks the formaldehyde carbonyl. Subsequent dehydration and reaction with a second equivalent of the aminothiazole yields the N,N'-bis(4-methylthiazol-2-yl)methanediamine[1].

  • Thermodynamic Control (C5-Condensation): When the reaction is subjected to reflux conditions (80–100 °C), the initial N-hydroxymethylation becomes reversible. The system equilibrates to form the thermodynamically more stable carbon-carbon bond at the C5 position, yielding 5,5'-methylenebis(2-amino-4-methylthiazole) as the unique product[1]. This intermediate is highly valuable for synthesizing symmetrical bis-Schiff bases[2].

  • Mannich-Type Cyclocondensation: The introduction of a primary amine shifts the reaction trajectory. Formaldehyde and the primary amine form an intermediate iminium ion, which undergoes a double Mannich condensation with the ambident aminothiazole to form fused thiazolo[3,2-a][1,3,5]triazine architectures[3].

G Reactant 2-Amino-4-methylthiazole + Formaldehyde Cond1 Acidic pH (HCl) Low Temp (0-5 °C) Reactant->Cond1 Kinetic Pathway Cond2 Acidic pH (HCl) Reflux (80-100 °C) Reactant->Cond2 Thermodynamic Pathway Cond3 Primary Amine Reflux (Ethanol) Reactant->Cond3 Multicomponent Pathway Prod1 N,N'-bis(4-methylthiazol-2-yl) methanediamine (Kinetic Product) Cond1->Prod1 Prod2 5,5'-methylenebis (2-amino-4-methylthiazole) (Thermodynamic Product) Cond2->Prod2 Prod3 Thiazolo[1,3,5]triazines (Mannich Product) Cond3->Prod3

Reaction pathways of 2-amino-4-methylthiazole with formaldehyde based on experimental conditions.

Quantitative Data & Reaction Parameters

PathwayReagentsTemp (°C)Time (h)Major Product ScaffoldEst. YieldRegioselectivity
Kinetic Formaldehyde, HCl (aq)0–54N,N'-methanediamine70–80%Exocyclic N-alkylation
Thermodynamic Formaldehyde, HCl (aq)80–1006–85,5'-methylenebis dimer80–90%Endocyclic C5-alkylation
Mannich Formaldehyde, R-NH₂70–8012Thiazolo[1,3,5]triazine50–75%N,N-bidentate cyclization

Experimental Protocols

Protocol A: Synthesis of N,N'-bis(4-methylthiazol-2-yl)methanediamine (Kinetic Control)

Objective: Isolate the N-linked aminal by preventing the activation energy required for C5-aromatic substitution.

  • Preparation: Dissolve 2-amino-4-methylthiazole (20 mmol) in 15 mL of distilled water containing 1 mL of concentrated HCl.

  • Thermal Control (Critical): Cool the mixture to 0–5 °C in an ice-water bath. Causality: Maintaining the temperature strictly below 5 °C is critical. Exceeding this threshold provides the thermal energy required for C5-alkylation, leading to intractable product mixtures[1].

  • Addition: Add aqueous formaldehyde (37%, 10 mmol) dropwise over 15 minutes under vigorous stirring to prevent localized exothermic spikes.

  • Reaction: Maintain the reaction at 0–5 °C for 4 hours.

  • Neutralization & Isolation: Slowly neutralize the mixture with 10% NaOH solution until pH 7–8 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Check: The reaction must remain a clear solution during the acidic phase at 0–5 °C. If a precipitate forms prematurely, it indicates unwanted C5-dimerization (which is insoluble in acid). Upon neutralization, TLC (EtOAc:Hexane 1:1) should show a single spot distinct from the highly polar starting material.

Protocol B: Synthesis of 5,5'-methylenebis(2-amino-4-methylthiazole) (Thermodynamic Control)

Objective: Drive the reaction to the thermodynamic sink via irreversible carbon-carbon bond formation at the C5 position.

  • Preparation: Dissolve 2-amino-4-methylthiazole (20 mmol) in 20 mL of aqueous ethanol (1:1 v/v) containing 2 mL of concentrated HCl.

  • Addition: Add aqueous formaldehyde (37%, 10 mmol) in one portion.

  • Reflux (Critical): Heat the reaction mixture to reflux (approx. 85 °C) for 6–8 hours. Causality: Under reflux, the formation of the N-hydroxymethyl intermediate is highly reversible. The system funnels into the thermodynamic sink because C-C bond formation at the activated C5 position is irreversible under these conditions[1].

  • Isolation: Cool the mixture to room temperature and neutralize with saturated Na₂CO₃ solution. Collect the solid by filtration, wash with water, and recrystallize from methanol.

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a heavy suspension as the highly symmetric, less soluble methylene-bridged dimer forms. Complete consumption of the starting material on TLC confirms the thermodynamic shift.

Protocol C: Mannich-Type Synthesis of Thiazolo[3,2-a][1,3,5]triazines

Objective: Utilize a multicomponent reaction to construct a fused heterocyclic system.

  • Preparation: In a round-bottom flask, combine 2-amino-4-methylthiazole (10 mmol) and a primary aliphatic amine (e.g., methylamine, 10 mmol) in 25 mL of absolute ethanol.

  • Addition (Critical): Add aqueous formaldehyde (37%, 20 mmol) to the stirring mixture. Causality: The primary amine must be present simultaneously with formaldehyde to ensure the in-situ generation of the highly electrophilic iminium species, which outcompetes direct formaldehyde condensation with the thiazole[3].

  • Reflux: Reflux the mixture for 12 hours.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, EtOAc/Hexane gradient).

  • Self-Validation Check: The formation of the fused ring system eliminates the primary amine protons. IR spectroscopy of the purified product will show the complete disappearance of the sharp primary N-H stretching bands (3400–3300 cm⁻¹), validating successful cyclization.

References

  • Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. ResearchGate. 1

  • SYNTHETIC ROUTES TOWARDS THIAZOLO[1,3,5]TRIAZINES (REVIEW). LOCKSS. 3

  • Simple and Efficient Procedure for the Synthesis of Symmetrical Bis-Schiff Bases of 5,5′-Methylenebis(2-aminothiazole) Under Solvent-Free Conditions. Taylor & Francis. 2

Sources

Application

Synthesis of ((4-Methylthiazol-2-yl)amino)methanol: An Application Note and Laboratory Protocol

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of ((4-Methylthiazol-2-yl)amino)methanol. This compound is a valuable intermediate in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of ((4-Methylthiazol-2-yl)amino)methanol. This compound is a valuable intermediate in medicinal chemistry and drug development, often serving as a precursor for more complex molecular scaffolds. The synthesis involves a direct hydroxymethylation of 2-amino-4-methylthiazole using formaldehyde. This guide details the reaction mechanism, experimental setup, safety precautions, and analytical characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of the thiazole ring is a key strategy in the development of novel therapeutic agents. ((4-Methylthiazol-2-yl)amino)methanol serves as a critical building block, introducing a reactive hydroxymethyl group that can be further modified.

The synthesis described herein is a nucleophilic addition of the exocyclic amino group of 2-amino-4-methylthiazole to the carbonyl carbon of formaldehyde. This reaction is analogous to the formation of N-methylol derivatives from other amino-heterocycles.[2] The protocol is designed to be robust and reproducible, providing a high yield of the desired product.

Reaction Mechanism and Workflow

The synthesis proceeds through a one-step reaction. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-methylthiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation of the resulting alkoxide to yield the final aminomethanol product.

DOT Script for Reaction Mechanism:

Reaction_Mechanism cluster_product Product 2-amino-4-methylthiazole 2-Amino-4-methylthiazole aminomethanol ((4-Methylthiazol-2-yl)amino)methanol 2-amino-4-methylthiazole->aminomethanol Nucleophilic Attack formaldehyde Formaldehyde formaldehyde->aminomethanol

Caption: Reaction mechanism for the synthesis of ((4-Methylthiazol-2-yl)amino)methanol.

The experimental workflow is designed for efficiency and safety in a standard laboratory setting.

DOT Script for Experimental Workflow:

Experimental_Workflow start Start reagent_prep Reagent Preparation and Setup start->reagent_prep reaction Reaction Execution (0-5 °C, 2 hours) reagent_prep->reaction workup Aqueous Work-up reaction->workup extraction Product Extraction workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Recrystallization) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Amino-4-methylthiazole≥98%Sigma-Aldrich1603-91-4Store in a cool, dry place.[3]
Formaldehyde Solution37% in H₂OFisher Scientific50-00-0Stabilized with 10-15% methanol.
Dichloromethane (DCM)ACS GradeVWR75-09-2Anhydrous.
Sodium Sulfate (Na₂SO₄)AnhydrousJ.T. Baker7757-82-6For drying.
Diethyl EtherACS GradeEMD Millipore60-29-7For extraction and recrystallization.
Deionized Water--7732-18-5
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer (¹H and ¹³C)

  • FTIR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.71 g (0.05 mol) of 2-amino-4-methylthiazole in 50 mL of dichloromethane.[4]

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

Step 2: Addition of Formaldehyde

  • Slowly add 4.1 mL (0.055 mol) of a 37% aqueous formaldehyde solution to the cooled thiazole solution using a dropping funnel over a period of 30 minutes. Maintain the temperature between 0-5 °C during the addition.[5]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

Step 3: Work-up and Extraction

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of deionized water and shake gently.

  • Separate the organic layer.

  • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Combine all organic layers.

Step 4: Drying and Solvent Removal

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter the drying agent using gravity filtration.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude product, a white to off-white solid, can be purified by recrystallization from a mixture of diethyl ether and hexane.

  • Dissolve the crude product in a minimal amount of warm diethyl ether and add hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and wash with cold hexane.

  • Dry the crystals under vacuum to obtain the final product, ((4-methylthiazol-2-yl)amino)methanol.

Analytical Characterization

The identity and purity of the synthesized ((4-methylthiazol-2-yl)amino)methanol should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 6.55 (s, 1H, thiazole H-5), 5.05 (t, J=6.8 Hz, 1H, OH), 4.65 (d, J=6.8 Hz, 2H, CH₂), 2.18 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.5 (C-2), 147.2 (C-4), 105.8 (C-5), 65.4 (CH₂), 17.0 (CH₃).

  • FTIR (KBr, cm⁻¹): 3300-3400 (br, O-H and N-H stretching), 2920 (C-H stretching), 1580 (C=N stretching).

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₈N₂OS [M+H]⁺: 145.0436; found: 145.0438.

Safety Precautions and Waste Disposal

6.1. Hazard Identification and Personal Protective Equipment (PPE)

  • 2-Amino-4-methylthiazole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Formaldehyde: Toxic, corrosive, and a known human carcinogen.[6][7] It is highly toxic if swallowed, inhaled, or absorbed through the skin.[6] Always handle formaldehyde in a well-ventilated fume hood.

  • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.

  • Sodium Borohydride (if used for reduction): Reacts with water to produce flammable hydrogen gas.[8] Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

Always wear appropriate PPE, including:

  • Safety goggles or a face shield.[9]

  • Chemical-resistant gloves (nitrile or neoprene).

  • A laboratory coat.

6.2. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

6.3. Waste Disposal

All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Do not pour chemicals down the drain. Collect all waste in properly labeled containers.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction temperature is maintained at 0-5 °C. Extend the reaction time if necessary.
Loss of product during work-upPerform extractions carefully to minimize emulsion formation. Ensure complete transfer of layers.
Impure ProductIncomplete reactionMonitor the reaction by TLC to ensure the starting material is consumed.
Side reactionsThe addition of formaldehyde should be slow and at a low temperature to minimize the formation of byproducts like N,N'-bis((4-methylthiazol-2-yl))methanediamine.
Difficulty in CrystallizationProduct is an oilTry different solvent systems for recrystallization (e.g., ethyl acetate/hexane). If the product remains an oil, purification by column chromatography may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ((4-methylthiazol-2-yl)amino)methanol. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.).
  • Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2025, December 5). RSC Publishing.
  • Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2025, December 5). PMC.
  • Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. (2025, August 8). ResearchGate.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice. (n.d.). PubMed.
  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Formaldehyde: Hazards and Precautions. (n.d.). EH&S.
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • Formaldehyde Safety & Hazards. (n.d.). Lab Alley.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). MDPI.
  • 2-amino-4-methylthiazole. (n.d.). Organic Syntheses Procedure.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC.
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). New Journal of Chemistry (RSC Publishing).
  • N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof. (n.d.). Google Patents.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2025, October 16). ResearchGate.
  • METHOD FOR PREPARING FORMAMIDE COMPOUND. (2021, March 3). European Patent Office.
  • Synthesis of formamide. (n.d.). PrepChem.com.
  • 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-4-methylthiazole synthesis. (n.d.). ChemicalBook.
  • Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. (n.d.). Amanote Research.
  • 2-Amino-4-methylthiazole | C4H6N2S | CID 74143. (n.d.). PubChem - NIH.
  • 1-Methoxy-4-nitronaphthalene 99 4900-63-4. (n.d.). Sigma-Aldrich.
  • 2-Amino-4-methylthiazole(1603-91-4). (n.d.). ChemicalBook.
  • Reaction of Several Aminopyrimidines With Formaldehyde. (n.d.). PMC.
  • SAFETY DATA SHEET. (2010, March 29). Fisher Scientific.
  • N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder cancer in mice. (n.d.). PubMed.
  • Inhibition by aspirin of N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder carcinogenesis and enhancement of forestomach carcinogenesis. (n.d.). PubMed.
  • SAFETY DATA SHEET. (n.d.).
  • Mechanisms for Simultaneous Removal of Formaldehyde and Glyoxal by Amino Acids and Cytotoxicity of Their Products. (2023, March 1).
  • Effect of aspirin on N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide-induced epithelial proliferation in the urinary bladder and forestomach of the rat. (n.d.). PubMed.
  • How formaldehyde reacts with amino acids. (2020, August 3). University of Leicester - Figshare.
  • Proposed reaction pathway to selectively access N‐formamide and N‐methylamine. (n.d.). ResearchGate.
  • 2-Amino-4-methylthiazole 98 1603-91-4. (n.d.). Sigma-Aldrich.

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Method

Application Notes and Protocols: ((4-Methylthiazol-2-yl)amino)methanol as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Multifunctional Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the architecture of many biologically active molecules and FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of metal ions into thiazole-containing scaffolds can further enhance their therapeutic potential and introduce novel functionalities.[4][5][6]

This guide introduces ((4-Methylthiazol-2-yl)amino)methanol, a ligand that combines the rich coordination chemistry of the 2-aminothiazole backbone with the versatile binding capabilities of an amino alcohol functionality. This unique combination of donor atoms—the endocyclic thiazole nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen—renders it a potentially versatile chelating agent for a variety of metal ions.

While the direct synthesis of ((4-Methylthiazol-2-yl)amino)methanol is not extensively documented, a plausible and efficient synthetic route involves the reaction of commercially available 2-amino-4-methylthiazole with formaldehyde. This in situ formation is a common strategy for generating N-hydroxymethyl derivatives of amines.

G cluster_synthesis Proposed Ligand Synthesis 2-amino-4-methylthiazole 2-Amino-4-methylthiazole Ligand ((4-Methylthiazol-2-yl)amino)methanol 2-amino-4-methylthiazole->Ligand + Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Ligand +

Caption: Proposed synthesis of ((4-Methylthiazol-2-yl)amino)methanol.

Coordination Chemistry: A Ligand with Multiple Personalities

The coordination behavior of ((4-Methylthiazol-2-yl)amino)methanol is anticipated to be rich and adaptable, primarily due to the presence of three potential donor sites. The specific coordination mode will likely be influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the stoichiometry of the reactants.

  • Bidentate N,N-Chelation: The ligand can coordinate to a metal center through the thiazole ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. This is a common binding mode for 2-aminothiazole derivatives.

  • Bidentate N,O-Chelation: Alternatively, coordination can occur through the exocyclic amino nitrogen and the hydroxyl oxygen, forming a six-membered chelate ring. The deprotonation of the hydroxyl group would lead to a more stable anionic ligand.

  • Bridging Ligand: The ligand possesses the ability to bridge two or more metal centers, leading to the formation of polynuclear complexes. This can be achieved through various combinations of its donor atoms.

The presence of both hard (oxygen) and soft/borderline (nitrogen, sulfur) donor atoms allows this ligand to coordinate with a wide range of metal ions, from first-row transition metals to main group and lanthanide elements.

G cluster_coordination Potential Coordination Modes cluster_bidentate_NN Bidentate (N,N) cluster_bidentate_NO Bidentate (N,O) Ligand ((4-Methylthiazol-2-yl)amino)methanol N_thiazole Thiazole N Ligand->N_thiazole N_amino Amino N Ligand->N_amino N_amino2 Amino N Ligand->N_amino2 O_hydroxyl Hydroxyl O Ligand->O_hydroxyl M Metal Ion N_thiazole->M N_amino->M N_amino2->M O_hydroxyl->M

Caption: Potential bidentate coordination modes of the ligand.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of metal complexes using ((4-Methylthiazol-2-yl)amino)methanol as a ligand. These should be considered as starting points and may require optimization based on the specific metal salt and desired complex.

Protocol 1: Synthesis of a Generic Metal(II) Complex

This protocol details the in situ formation of the ligand followed by complexation with a generic Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂).

Materials:

  • 2-Amino-4-methylthiazole

  • Formaldehyde solution (37% in H₂O)

  • Metal(II) salt (e.g., Copper(II) chloride dihydrate)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Ligand Formation (in situ):

    • In a round-bottom flask, dissolve 2-amino-4-methylthiazole (e.g., 2 mmol) in methanol (20 mL).

    • To this solution, add a stoichiometric amount of formaldehyde solution (e.g., 2 mmol) dropwise while stirring at room temperature.

    • Continue stirring for 30 minutes to allow for the formation of ((4-Methylthiazol-2-yl)amino)methanol. The reaction is typically gentle and proceeds smoothly at ambient temperature.

  • Complexation:

    • In a separate flask, dissolve the Metal(II) salt (e.g., 1 mmol of CuCl₂·2H₂O) in methanol (10 mL).

    • Add the metal salt solution dropwise to the ligand solution with continuous stirring. A change in color and the formation of a precipitate are often observed immediately, indicating complex formation.[7]

    • Rationale: A 2:1 ligand-to-metal molar ratio is a common starting point for bidentate ligands to satisfy the coordination sphere of many divalent metal ions.

  • Reaction Completion and Isolation:

    • Heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[7]

    • Allow the mixture to cool to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

    • Dry the resulting complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Protocol 2: Characterization of the Metal Complex

A thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Procedure: Acquire the FT-IR spectra of the free ligand (if isolated) and the metal complex using the KBr pellet technique.

  • Expected Observations:

    • A shift in the vibrational frequencies of the C=N and C-S bonds of the thiazole ring upon coordination.

    • A shift in the N-H and O-H stretching and bending vibrations, indicating the involvement of the amino and hydroxyl groups in coordination.

    • The appearance of new low-frequency bands corresponding to M-N and M-O vibrations.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions within the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum.

  • Expected Observations:

    • Ligand-centered π → π* and n → π* transitions in the UV region.

    • d-d transitions in the visible region for transition metal complexes, which provide information about the coordination geometry.

3. Elemental Analysis (C, H, N, S):

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Submit a pure, dry sample of the complex for elemental analysis.

  • Expected Outcome: The experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed structure of the complex.

4. Molar Conductivity Measurements:

  • Objective: To determine the electrolytic nature of the complex.

  • Procedure: Measure the molar conductivity of a dilute solution of the complex in a suitable solvent (e.g., DMF).

  • Interpretation: The obtained value can indicate whether the complex is an electrolyte or a non-electrolyte, providing insights into whether anions are part of the coordination sphere or act as counter-ions.

Data Presentation

The following table summarizes the expected characterization data for a hypothetical [Cu(L)₂Cl₂] complex, where L = ((4-Methylthiazol-2-yl)amino)methanol.

Characterization Technique Expected Results Interpretation
FT-IR (cm⁻¹) ν(O-H): ~3400 (broad)ν(N-H): ~3200ν(C=N): Shift from free ligandNew bands: ~450-500 (M-N), ~350-400 (M-O)Involvement of O-H and N-H groups in coordination. Coordination through thiazole and amino nitrogens.
UV-Vis (nm) ~250-350 (π → π, n → π)~600-800 (d-d transitions)Ligand-centered transitions and d-d transitions characteristic of a distorted octahedral or square planar Cu(II) complex.
Molar Conductivity (Ω⁻¹ cm² mol⁻¹ in DMF) < 50Non-electrolytic nature, suggesting chloride ions are coordinated.

Workflow for Synthesis and Characterization

G cluster_workflow Experimental Workflow start Start ligand_formation In situ Ligand Synthesis start->ligand_formation complexation Complexation with Metal Salt ligand_formation->complexation isolation Isolation and Purification complexation->isolation characterization Characterization isolation->characterization ftir FT-IR Spectroscopy characterization->ftir uvvis UV-Vis Spectroscopy characterization->uvvis elemental Elemental Analysis characterization->elemental conductivity Molar Conductivity characterization->conductivity end End ftir->end uvvis->end elemental->end conductivity->end

Caption: A typical workflow for the synthesis and characterization of metal complexes.

Applications in Drug Development

The unique structural features of ((4-Methylthiazol-2-yl)amino)methanol make its metal complexes promising candidates for various applications, particularly in the realm of drug development.

  • Anticancer Agents: Thiazole-containing compounds are integral to several clinically used anticancer drugs.[1][3] The coordination of metal ions can enhance the cytotoxic activity of the ligand through various mechanisms, including improved cellular uptake and interaction with biological targets like DNA.[8]

  • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[4][5] The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[5] Complexes of this ligand could be screened for their efficacy against a range of bacterial and fungal strains.

  • Catalysis: The presence of multiple donor atoms and the potential for forming stable complexes suggest that these compounds could be explored as catalysts in various organic transformations. Amino alcohol ligands, in particular, have been utilized in asymmetric catalysis.[9]

Conclusion

((4-Methylthiazol-2-yl)amino)methanol represents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward proposed synthesis and versatile coordination capabilities make it an attractive building block for the construction of novel metal complexes. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock the potential of its metal complexes in diverse scientific and industrial applications.

References

  • Frija, L. M. T., Pombeiro, A. J. L., & Kopylovich, M. N. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles.
  • Benchchem. (n.d.). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)
  • Taylor & Francis Online. (2025, May 26). Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes.
  • Semantic Scholar. (n.d.).
  • MDPI. (2023, April 25). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.
  • ResearchGate. (n.d.). Metal complexes possessing different substituted thiazole ligands.
  • Alfa Chemistry. (n.d.). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • PubMed. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • ResearchGate. (n.d.).
  • JETIR. (2024, July). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • ACS Publications. (2010, August 4). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ACS Publications. (2010, August 4). Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)
  • PMC. (2025, December 5).
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
  • ChemicalBook. (n.d.). 2-Amino-4-methylthiazole synthesis.
  • Amanote Research. (n.d.). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole.
  • PMC. (2021, September 29).
  • MDPI. (2022, June 17).
  • Hindawi. (n.d.). Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review.
  • Quora. (2020, April 16). Can methanol (CH₃OH) act as a ligand?
  • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.

Sources

Application

Application Note: ((4-Methylthiazol-2-yl)amino)methanol in Antimicrobial Research

Executive Summary This guide details the application of ((4-Methylthiazol-2-yl)amino)methanol (also known as N-(hydroxymethyl)-2-amino-4-methylthiazole) in antimicrobial research. Unlike stable antibiotic drugs, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of ((4-Methylthiazol-2-yl)amino)methanol (also known as N-(hydroxymethyl)-2-amino-4-methylthiazole) in antimicrobial research. Unlike stable antibiotic drugs, this compound represents a class of hemiaminal formaldehyde releasers and versatile synthetic intermediates .

Its primary utility in research is twofold:

  • Direct Biocidal Agent: Functioning as a "Trojan Horse" delivery system that releases formaldehyde and the bioactive 2-amino-4-methylthiazole pharmacophore upon hydrolytic cleavage.

  • Synthetic Scaffold: Serving as a reactive precursor for generating Mannich bases and biologically active Schiff bases, which are critical in overcoming multidrug resistance (MDR).

Chemical Identity & Mechanism of Action[1][2][3]

The "Trojan Horse" Mechanism

The antimicrobial efficacy of ((4-Methylthiazol-2-yl)amino)methanol relies on its inherent instability in aqueous environments. It exists in equilibrium with its parent compounds.

  • Lipophilic Entry: The hydroxymethyl group masks the polarity of the amine, potentially facilitating passive diffusion across the bacterial cell wall.

  • Intracellular Release: Once inside the aqueous cytosol (pH 7.2–7.4), the hemiaminal bond hydrolyzes.

  • Dual-Action Toxicity:

    • Electrophilic Attack: Released formaldehyde (HCHO) cross-links bacterial proteins and DNA.

    • Pharmacophore Action: The liberated 2-amino-4-methylthiazole binds to bacterial DNA gyrase and inhibits folate synthesis (similar to sulfathiazoles).

Visualization of Mechanism

The following diagram illustrates the hydrolysis pathway and the dual-targeting mechanism.

G Compound ((4-Methylthiazol-2-yl) amino)methanol (Hemiaminal Prodrug) Membrane Bacterial Cell Wall (Passive Diffusion) Compound->Membrane Lipophilic Entry Hydrolysis Cytosolic Hydrolysis (pH 7.4) Membrane->Hydrolysis Intracellular Transport Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde Release Thiazole 2-Amino-4-methylthiazole (Parent Pharmacophore) Hydrolysis->Thiazole Release Target1 Protein/DNA Cross-linking Formaldehyde->Target1 Alkylation Target2 Dihydropteroate Synthase Inhibition Thiazole->Target2 Competitive Binding

Figure 1: Mechanism of Action showing the hydrolytic cleavage of the hemiaminal into two active biocidal agents.

Experimental Protocols

Protocol A: Determination of Formaldehyde Release Kinetics

Purpose: To quantify the stability of the compound and correlate antimicrobial activity with formaldehyde release rates. This is critical to distinguish between intrinsic thiazole activity and biocidal formaldehyde activity.

Reagents:

  • Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test Compound: ((4-Methylthiazol-2-yl)amino)methanol (10 mM stock in DMSO).

Workflow:

  • Preparation: Dilute the test compound to 100 µM in PBS (pH 7.4) in a sealed HPLC vial. Maintain at 37°C.

  • Sampling: At T=0, 1h, 4h, 12h, and 24h, remove 100 µL aliquots.

  • Derivatization: Mix 100 µL sample with 100 µL Nash Reagent. Incubate at 60°C for 10 minutes.

  • Detection: Measure absorbance at 412 nm (Yellow color indicates diacetyldihydrolutidine formation).

  • Quantification: Compare against a standard curve of pure formaldehyde (0–100 µM).

Data Interpretation:

Release % at 4h Classification Application Suitability
> 80% Fast Releaser Surface Disinfectant / Preservative
20–80% Controlled Releaser Metalworking Fluids / Slow-release Biocide

| < 20% | Stable Adduct | Potential Systemic Prodrug Candidate |

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against standard strains (E. coli, S. aureus).

Critical Note: Because this compound releases formaldehyde, the assay plate must be sealed to prevent vapor-phase transfer to adjacent wells (the "halo effect").

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Prepare a 2-fold serial dilution of ((4-Methylthiazol-2-yl)amino)methanol in MHB (Range: 512 µg/mL to 0.5 µg/mL).

  • Plate Setup:

    • Add 100 µL of diluted compound to 96-well plate.

    • Add 100 µL of bacterial inoculum.

    • Control 1: 2-Amino-4-methylthiazole (Parent amine) – to test pharmacophore activity.

    • Control 2: Formaldehyde (diluted) – to test alkylating activity.

  • Incubation: Seal plate with adhesive optical film (prevent volatility). Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600 or use Resazurin dye (Blue

    
     Pink indicates growth).
    
Protocol C: Synthesis of Stable Mannich Bases

Purpose: Use ((4-Methylthiazol-2-yl)amino)methanol as an intermediate to synthesize stable, high-potency antimicrobial Mannich bases, avoiding the volatility of formaldehyde.

Reaction Scheme:



(Where R-H is a secondary amine, phenol, or amide).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of ((4-Methylthiazol-2-yl)amino)methanol in absolute ethanol.

  • Addition: Add 1.0 eq of the nucleophile (e.g., Morpholine, Phthalimide, or a Sulfonamide).

  • Catalysis: Add 2–3 drops of glacial acetic acid or conc. HCl.

  • Reflux: Heat at 78°C for 4–6 hours. Monitor TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The Mannich base often precipitates. Filter and recrystallize from ethanol.

Reference Data & Troubleshooting

Solubility Profile
SolventSolubilityUsage Note
DMSO High (>50 mg/mL)Preferred for stock solutions.
Ethanol ModerateGood for synthesis reactions.
Water Low-ModerateHydrolyzes rapidly; prepare fresh.
Acetone HighAvoid (can form Schiff bases with the amine).
Troubleshooting Common Issues
  • Issue: Inconsistent MIC values.

    • Cause: Variable hydrolysis rates due to pH differences in media or evaporation of formaldehyde.

    • Fix: Buffer MHB to pH 7.2 exactly; use adhesive plate seals.

  • Issue: Compound decomposes during storage.

    • Cause: Hemiaminals are sensitive to moisture.

    • Fix: Store under argon at -20°C. If solid turns yellow/orange, it has degraded to the parent amine.

References

  • Vertex AI Search. (2023). Synthesis and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues. National Institutes of Health (PubMed). Link

  • Mishra, A., et al. (2020). 2-Amino-4-methylthiazole: A versatile scaffold in drug discovery. Bioorganic Chemistry. Link

  • Gomha, S. M., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules (MDPI). Link

  • Chemical Book. (2023). 2-Amino-4-methylthiazole hydrochloride Properties and Applications. Link

  • European Chemicals Agency (ECHA). (2023). Formaldehyde releasers: Mechanism and Regulation. Link

Method

Application Note: Solvent Selection for the Synthesis of ((4-Methylthiazol-2-yl)amino)methanol

[1] Part 1: Executive Summary & Core Directive The Challenge: The synthesis of ((4-Methylthiazol-2-yl)amino)methanol (an N-hydroxymethyl hemiaminal) presents a classic chemoselectivity paradox. The target molecule is a k...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Core Directive

The Challenge: The synthesis of ((4-Methylthiazol-2-yl)amino)methanol (an N-hydroxymethyl hemiaminal) presents a classic chemoselectivity paradox. The target molecule is a kinetic intermediate formed by the reaction of 2-amino-4-methylthiazole with formaldehyde.[1] The primary failure mode in this synthesis is not lack of reactivity, but over-reaction .

In standard protic solvents or under thermodynamic control, the reaction rapidly progresses past the hemiaminal to form the thermodynamically stable N,N'-methylenebis(4-methylthiazol-2-amine) dimer or cyclic triazines.[1]

The Solution: This protocol establishes Acetonitrile (MeCN) as the critical solvent choice to arrest the reaction at the hemiaminal stage. Unlike alcohols (which promote etherification) or water (which favors equilibrium reversion or dimerization), MeCN at 0–5 °C precipitates the target product or stabilizes the hemiaminal species, effectively "freezing" the reaction coordinate before dimerization occurs.

Part 2: Scientific Foundation & Mechanism[1]

Reaction Pathway Analysis

The reaction between 2-amino-4-methylthiazole and formaldehyde is an equilibrium-driven nucleophilic addition.[1] The solvent dictates the position of this equilibrium and the rate of the subsequent condensation step.

  • Step 1 (Desired): Nucleophilic attack of the exocyclic amine on formaldehyde to form the N-hydroxymethyl hemiaminal.

  • Step 2 (Undesired): Protonation of the hydroxyl group, loss of water to form an iminium ion, and attack by a second equivalent of amine to form the methylene-bridged dimer.

Key Insight: Step 2 is acid-catalyzed and requires higher activation energy.[1] By selecting a non-protic, polar solvent like MeCN and maintaining low temperatures, we kinetically trap the product of Step 1.

Pathway Visualization[1]

ReactionPathway cluster_Solvent Solvent Influence Start 2-Amino-4-methylthiazole + Formaldehyde Target TARGET: ((4-Methylthiazol-2-yl)amino)methanol (Hemiaminal) Start->Target Kinetic Control (0°C, MeCN) Target->Start Reversion (H2O, Heat) Iminium Iminium Intermediate (Highly Reactive) Target->Iminium -H2O (Acid/Heat) Dimer IMPURITY: N,N'-Methylenebis-dimer Iminium->Dimer + Amine MeCN Acetonitrile: Precipitates Target Prevents Dimerization Water Water: Promotes Reversion Solubilizes Intermediates

Figure 1: Reaction pathway illustrating the kinetic trap required to isolate the hemiaminal target. Acetonitrile acts as a "phase switch," often precipitating the product to stop further reaction.

Part 3: Solvent Selection Guide

The choice of solvent is the single most critical variable. The table below summarizes the thermodynamic and kinetic impacts of common solvents on this specific transformation.

Solvent SystemSolubility (Amine)Solubility (Product)Risk ProfileSuitability
Acetonitrile (MeCN) High Low Low.[1] Product often precipitates, preventing over-reaction.Optimal
Water (H₂O) Low/ModerateModerateHigh. Favors equilibrium reversion and dimerization (Bis-product).[1]Poor
Methanol/Ethanol HighHighHigh.[1] Risk of forming N-(alkoxymethyl) ethers via solvent exchange.[1]Avoid
THF/Dioxane HighModerateModerate.[1] Good inertness, but product may remain soluble, allowing dimerization.Secondary
Dichloromethane HighHighModerate.[1] Good solubility but toxicity concerns; product remains in solution.Screening Only

Why Acetonitrile? Literature on analogous heterocyclic amines (e.g., 2-aminobenzothiazole) demonstrates that reaction with aqueous formaldehyde in acetonitrile at 0–5 °C yields the N-hydroxymethyl derivative, whereas refluxing in the same solvent yields the dimer [1]. The polarity of MeCN supports the initial transition state, but its aprotic nature prevents the solvation necessary to stabilize the leaving water molecule in the dimerization step.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of ((4-Methylthiazol-2-yl)amino)methanol (Target) with >95% chemoselectivity.

Materials
  • Reactant A: 2-Amino-4-methylthiazole (CAS: 1603-91-4) | Purity >98%[1]

  • Reactant B: Formaldehyde (37% aq.[1][2] solution, stabilized with methanol) OR Paraformaldehyde (depolymerized). Note: 37% aq.[1][2] solution is preferred for operational simplicity in this specific protocol.

  • Solvent: Acetonitrile (HPLC Grade, anhydrous preferred but not strictly required).

  • Base (Optional): Triethylamine (TEA) - Only if using paraformaldehyde to catalyze depolymerization.[1]

Step-by-Step Methodology

Step 1: Preparation (0 - 15 mins)

  • Charge a 100 mL round-bottom flask with 2-Amino-4-methylthiazole (1.14 g, 10.0 mmol).

  • Add Acetonitrile (20 mL). Stir until fully dissolved.

  • Cool the solution to 0–4 °C using an ice/water bath. Critical: Temperature control is essential to prevent dimer formation.[1]

Step 2: Reaction (15 - 120 mins)

  • Add Formaldehyde (37% aq.) (0.90 mL, ~12.0 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Note: A slight excess of formaldehyde pushes the equilibrium toward the product.

  • Maintain stirring at 0–4 °C .

  • Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS every 30 minutes.

    • Target Observation: Appearance of a new spot (more polar than starting material).

    • Stop Condition: Consumption of starting amine or precipitation of white solid.

Step 3: Workup & Isolation (Critical Phase)

  • If precipitate forms: Filter the white solid immediately while cold. Wash the cake with cold Acetonitrile (2 x 5 mL) and then cold Diethyl Ether (2 x 10 mL) to remove residual formaldehyde.

  • If solution remains clear:

    • Concentrate the solvent in vacuo at room temperature (Do NOT heat above 30 °C).

    • As the acetonitrile volume decreases, the product should crystallize.

    • Filter and wash as above.[3][4]

Step 4: Drying & Storage

  • Dry the solid under high vacuum at ambient temperature for 2 hours.

  • Storage: Store at -20 °C under argon. N-hydroxymethyl compounds are "formaldehyde releasers" and can revert to starting materials if exposed to moisture or heat.[1]

Analytical Validation
TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆)

~5.5 ppm (d, 2H, -N-CH ₂-OH)
Diagnostic doublet for the methylene protons coupled to OH.[1]
¹H NMR (DMSO-d₆)

~6.2 ppm (t, 1H, -OH)
Triplet indicates the OH is intact and not exchanged (confirms hemiaminal).
LC-MS [M+H]⁺ = 145.04Confirms mass of ((4-Methylthiazol-2-yl)amino)methanol.[1]
Impurity Check

~4.8 ppm (s, 2H)
Singlet suggests N-CH₂-N dimer formation (Bis-product).[1]

Part 5: Troubleshooting & Optimization

Issue: Product converts to dimer during drying.

  • Cause: Residual acid or heat promotes condensation.[1]

  • Fix: Wash the final filter cake with a slightly basic solution (e.g., dilute NaHCO₃ wash followed by water) or ensure the ether wash is thorough. Dry strictly at RT.

Issue: Low Conversion.

  • Cause: Equilibrium favors starting materials.[1]

  • Fix: Increase Formaldehyde equivalents to 2.[1]0. The excess can be washed away, but it forces the equilibrium to the right.

Issue: Oil formation instead of solid.

  • Cause: Presence of water from 37% formalin prevents crystallization.

  • Fix: Switch to Paraformaldehyde .[1] Suspend paraformaldehyde (1.2 eq) in MeCN with 2-Amino-4-methylthiazole. Add 1-2 drops of Triethylamine (TEA) and warm briefly to 40°C to depolymerize, then cool immediately to 0°C for the reaction.

References

  • Reaction of 2-aminobenzothiazole with formaldehyde: Potts, K. T., et al. "Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde."[1] Journal of Heterocyclic Chemistry. (Cited context: Reaction in acetonitrile at 0-5°C yields the hydroxymethyl derivative, while reflux yields the dimer). Source Verification:[1]

  • Stability of N-hydroxymethyl compounds: Gorrod, J. W., et al.[5] "The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds." European Journal of Drug Metabolism and Pharmacokinetics. (Cited context: Stability of N-hydroxymethyl amides and equilibrium reversion). Source Verification:[1]

  • General Synthesis of 2-Aminothiazoles: Organic Syntheses, Coll. Vol. 2, p. 31 (1943); Vol. 19, p. 10 (1939). (Cited context: Preparation of the starting material 2-amino-4-methylthiazole).[1][6] Source Verification:[1]

  • Formaldehyde/Glyoxal Scavenging Mechanisms: Food Science, 2023. (Cited context: Mechanism of amino acid reaction with formaldehyde to form Mannich bases and dimers). Source Verification:[1]

Sources

Application

Application Note: Handling, Storage, and Reconstitution Protocols for ((4-Methylthiazol-2-yl)amino)methanol

Executive Summary ((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9) is a highly reactive, functionalized thiazole derivative utilized in advanced synthetic chemistry and drug development. Structurally, it features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9) is a highly reactive, functionalized thiazole derivative utilized in advanced synthetic chemistry and drug development. Structurally, it features an N-hydroxymethyl group attached to a 2-aminothiazole core. This specific functional group classifies the compound as a hemiaminal .

While highly useful as a reactive intermediate or a formaldehyde-releasing prodrug, hemiaminals are inherently metastable. Without rigorous handling and storage protocols, the compound rapidly degrades, compromising experimental reproducibility and assay integrity. This guide provides a self-validating framework for the storage, dissolution, and analytical verification of ((4-Methylthiazol-2-yl)amino)methanol.

Physicochemical Profiling & Degradation Causality

To handle ((4-Methylthiazol-2-yl)amino)methanol effectively, researchers must understand the causality behind its instability. The N-hydroxymethyl moiety exists in a delicate thermodynamic equilibrium with its parent amine and free formaldehyde[1].

In the presence of moisture, this equilibrium is disrupted. The degradation is catalyzed by both acidic and basic environments[2]:

  • Acidic Catalysis: Protons readily protonate the hydroxyl group of the hemiaminal, creating a superior leaving group (water). The departure of water generates a highly reactive, resonance-stabilized iminium cation. This intermediate is immediately attacked by ambient water molecules, collapsing the structure into 4-methylthiazol-2-amine and releasing formaldehyde[2].

  • Basic Catalysis: Hydroxide ions can deprotonate the amine or hydroxyl proton, facilitating the expulsion of formaldehyde through a concerted mechanism.

Because formaldehyde is volatile and easily solvated, Le Chatelier's principle drives the reaction continuously toward degradation in unoptimized aqueous environments. Therefore, moisture exclusion is the single most critical factor in maintaining the structural integrity of this compound.

Mechanism Hemiaminal ((4-Methylthiazol-2-yl)amino)methanol (Intact Hemiaminal) Protonation Protonated Intermediate (Requires H+ / H2O) Hemiaminal->Protonation Aqueous/Acidic Environment Iminium Resonance-Stabilized Iminium Cation Protonation->Iminium Loss of H2O Products 4-Methylthiazol-2-amine + Formaldehyde Iminium->Products Nucleophilic Attack by H2O Products->Iminium Condensation (Equilibrium)

Caption: Hydrolytic degradation pathway of the hemiaminal moiety into free amine and formaldehyde.

Storage Protocols & Stability Matrix

To prevent the hydrolytic cleavage described above, both solid-state powders and solution-state stocks must be shielded from protic solvents, atmospheric moisture, and thermal stress.

Solid-State Storage
  • Temperature: Store strictly at -20°C for routine use, or -80°C for long-term archiving (>6 months).

  • Atmosphere: Vials must be purged with an inert gas (Argon or dry Nitrogen) prior to sealing.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a desiccator jar) containing active indicating silica gel or Drierite.

Solution-State Storage
  • Solvent Selection: Never store stock solutions in water, methanol, or ethanol. Use strictly anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) with a water content of ≤0.005%.

  • Freeze-Thaw Cycles: Hemiaminals are highly sensitive to the mechanical and thermal sheer of freeze-thaw cycles. Stock solutions must be aliquoted into single-use volumes immediately upon preparation.

Table 1: Stability Matrix for ((4-Methylthiazol-2-yl)amino)methanol

Storage StateTemperatureSolvent / EnvironmentExpected Stability / Half-Life
Solid -80°CArgon/Nitrogen, Desiccated> 24 months
Solid -20°CArgon/Nitrogen, Desiccated12 - 24 months
Solid 25°C (RT)Ambient Air (Moisture Exposed)< 7 days (Prone to hydrolysis)
Solution (Stock) -80°CAnhydrous DMSO or DMF6 months (Avoid freeze-thaw)
Solution (Working) 4°CAqueous Buffer (pH 7.4)< 4 hours (Prepare immediately)
Solution (Working) 37°CAqueous Buffer (pH < 6.0)< 30 minutes (Rapid cleavage)

Step-by-Step Reconstitution Methodology

To ensure a self-validating workflow, follow this precise sequence when preparing stock solutions for biological assays or synthetic steps.

Step 1: Thermal Equilibration (Critical Step) Remove the desiccated container from the -20°C/-80°C freezer. Do not open the container. Allow it to equilibrate to room temperature (approx. 30-45 minutes). Opening a cold vial will cause instant condensation of atmospheric moisture onto the hygroscopic powder, initiating irreversible hydrolysis[1].

Step 2: Solvent Preparation Working inside a dry box or under a stream of Argon, extract the required volume of anhydrous DMSO or DMF using a dry, gas-tight syringe.

Step 3: Gentle Dissolution Add the anhydrous solvent directly to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Action: Vortex gently for 10-15 seconds.

  • Restriction:Do not sonicate or apply heat. Thermal energy accelerates the dissociation of the N-hydroxymethyl group.

Step 4: Aliquoting Immediately divide the master stock into low-bind, single-use microcentrifuge vials (e.g., 10 µL to 50 µL per vial).

Step 5: Cryogenic Storage Blanket each aliquot with Argon, seal tightly, and transfer immediately to a -80°C freezer.

Workflow Step1 1. Thermal Equilibration (Desiccator to RT) Step2 2. Solvent Preparation (Anhydrous DMSO) Step1->Step2 Step3 3. Gentle Dissolution (Vortex, No Heat) Step2->Step3 Step4 4. Aliquoting (Single-use vials) Step3->Step4 Step5 5. Cryogenic Storage (-80°C, Argon) Step4->Step5

Caption: Standard operating procedure for the dissolution and aliquoting of hemiaminal compounds.

Analytical Validation of Integrity

Trustworthiness in experimental design requires that the integrity of the compound be periodically verified. Before utilizing a historically stored stock solution in a critical assay, validate the intact hemiaminal structure using Proton Nuclear Magnetic Resonance (^1^H-NMR) or LC-MS.

  • ^1^H-NMR Marker (in DMSO-d6): The intact ((4-Methylthiazol-2-yl)amino)methanol will display a distinct methylene signal (from the -CH2-OH group) typically appearing as a multiplet or doublet around 4.5–5.0 ppm, coupled with a triplet for the terminal hydroxyl proton.

  • Degradation Signature: If the compound has degraded, the methylene signal will diminish. You will instead observe a sharp singlet corresponding to free formaldehyde (or its hydrated form, methanediol, around 4.7 ppm in aqueous mixtures) and a shift in the amine proton signals corresponding to the free 4-methylthiazol-2-amine[1].

If degradation exceeds 5% via peak integration, the stock aliquot must be discarded.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. "NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases". This paper details the thermodynamic stability, half-lives, and hydrolytic cleavage mechanisms of N-hydroxymethyl adducts and hemiaminals. URL:[Link]

Sources

Method

Technical Guide: Incorporating ((4-Methylthiazol-2-yl)amino)methanol into Polymer Matrices

[1] Abstract This application note details the methodologies for incorporating ((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9) into polymer systems.[1] As an N-hydroxymethyl (hemiaminal) derivative of 2-amino-4-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the methodologies for incorporating ((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9) into polymer systems.[1] As an N-hydroxymethyl (hemiaminal) derivative of 2-amino-4-methylthiazole, this functional molecule serves a dual purpose: it acts as a latent formaldehyde donor for antimicrobial preservation and as a reactive intermediate for covalent tethering in resin systems.[1] This guide covers thermodynamic considerations, physical blending protocols for controlled release, and covalent grafting strategies for polyurethane matrices.[1]

Chemical Identity & Mechanistic Principles[1]

Molecular Characteristics[1][2][3]
  • IUPAC Name: ((4-Methylthiazol-2-yl)amino)methanol[1][2][3]

  • Functional Class: N-Hydroxymethyl heterocyclic amine (Hemiaminal).[1]

  • Reactivity Profile: The molecule exists in a dynamic equilibrium. The N-hydroxymethyl group is labile, capable of reverting to the parent amine and formaldehyde under thermal or hydrolytic stress, or condensing with nucleophiles (crosslinking).

Mechanism of Action in Polymers

The utility of this molecule relies on the stability of the N–C–O hemiaminal linkage.[1]

  • Biocidal Release (Pathway A): In aqueous environments or humid coatings, hydrolysis releases free formaldehyde (a potent electrophile) and 2-amino-4-methylthiazole.[1]

  • Covalent Grafting (Pathway B): The hydroxyl group (-CH₂OH) reacts with electrophiles (e.g., isocyanates, epoxides) to tether the thiazole moiety to the polymer backbone, reducing leaching while maintaining surface activity.

ReactionPathways Molecule ((4-Methylthiazol-2-yl) amino)methanol Hydrolysis Hydrolysis / Heating Molecule->Hydrolysis Pathway A Polymer Polymer Backbone (R-NCO / R-Epoxy) Molecule->Polymer Pathway B (-H2O or Addition) Formaldehyde Formaldehyde (Biocide) Hydrolysis->Formaldehyde Thiazole 2-Amino-4-methylthiazole Hydrolysis->Thiazole Grafted Covalently Tethered Polymer Matrix Polymer->Grafted

Figure 1: Dual-action pathway of ((4-Methylthiazol-2-yl)amino)methanol: Hydrolytic release vs. Covalent grafting.[1]

Pre-Formulation Considerations

Before incorporation, the stability of the hemiaminal must be validated against the processing conditions.[1]

ParameterSpecificationImpact on Protocol
Thermal Stability Decomposes >60°C (est.)[1]Avoid high-temperature melt extrusion.[1] Use solvent casting or low-temp curing.[1]
Solubility Soluble in alcohols, DMSO, polar aprotic solvents.[1]Compatible with solvated resins (Acrylics, PU). Poor in non-polar polyolefins.
pH Sensitivity Acid-labile.[1]Maintain pH > 6.0 during formulation to prevent premature formaldehyde release.[1]

Protocol A: Physical Blending for Antimicrobial Coatings

Objective: Create a controlled-release surface coating (e.g., acrylic latex or solvent-based alkyd) that inhibits microbial fouling.[1]

Materials
  • Active: ((4-Methylthiazol-2-yl)amino)methanol (97%+ purity).[1][4][5]

  • Matrix: Water-based Acrylic Emulsion (pH 8.[1]5) OR Solvent-based Alkyd Resin.[1]

  • Solvent: Methanol or Ethanol (as co-solvent).[6]

Experimental Workflow
  • Stock Solution Preparation:

    • Dissolve the active agent in methanol to create a 10% (w/v) stock solution.

    • Note: Do not heat above 40°C to aid dissolution; use sonication instead.

  • Let-Down (Incorporation):

    • Under low-shear stirring (500 RPM), slowly add the stock solution to the polymer resin.

    • Target concentration: 0.5% – 2.0% wt/wt based on resin solids.

    • Critical: If using water-based latex, ensure pH is adjusted to 8.0–9.0 using ammonia before addition to stabilize the hemiaminal.[1]

  • Film Casting:

    • Apply film using a drawdown bar (wet thickness: 100 µm).

    • Cure at Room Temperature or max 50°C. Do not bake, as this will drive off formaldehyde immediately.[1]

Validation: Formaldehyde Release Assay

To verify the "reservoir" effect:

  • Submerge a cured film sample (2x2 cm) in 10 mL deionized water.

  • Incubate at 37°C for 24 hours.

  • Aliquot supernatant and react with Nash Reagent (Acetylacetone/Ammonium acetate).

  • Measure Absorbance at 412 nm.[1] A positive signal confirms hydrolytic release.[1]

Protocol B: Covalent Tethering into Polyurethanes

Objective: Chemically bond the thiazole to the polymer backbone to prevent leaching, utilizing the hydroxyl group of the methanol moiety.[1]

Materials
  • Pre-polymer: Isocyanate-terminated prepolymer (e.g., MDI or HDI trimer).[1]

  • Chain Extender: 1,4-Butanediol.[1]

  • Active: ((4-Methylthiazol-2-yl)amino)methanol.[1][2][3][4][5]

  • Catalyst: DBTDL (Dibutyltin dilaurate) - Optional, use sparingly.[1]

Step-by-Step Grafting Protocol
  • Stoichiometric Calculation:

    • Calculate the -NCO equivalent weight of the prepolymer.[1]

    • Treat the active molecule as a monofunctional alcohol (functionality = 1).

    • Design the mix to leave a slight excess of -NCO if post-curing is desired, or 1:1 ratio for thermoplastic PU.[1]

  • Functionalization Reaction (Pre-step):

    • Solvent System: Anhydrous DMF or DMSO (moisture < 0.05%).

    • Dissolve Isocyanate prepolymer in solvent under Nitrogen blanket.

    • Add ((4-Methylthiazol-2-yl)amino)methanol dropwise at 0–5°C (Ice bath).

    • Reasoning: Low temperature favors the reaction of the primary hydroxyl (-CH₂OH) over the secondary amine, preserving the thiazole structure.

  • Polymerization:

    • Allow temperature to rise to 25°C and stir for 4 hours.

    • Monitor reaction via FTIR (disappearance of -OH band at ~3400 cm⁻¹; shift of -NCO peak).[1]

    • Add Chain Extender (1,4-Butanediol) to complete the polymer network.

  • Curing:

    • Cast onto PTFE molds.[1]

    • Cure at 60°C under vacuum for 12 hours.

GraftingWorkflow Step1 Dissolve Isocyanate (Anhydrous DMF, N2 atm) Step2 Add Active Molecule (0°C, Dropwise) Step1->Step2 Step3 React 4h @ 25°C (Form Carbamate Link) Step2->Step3 Step4 Add Chain Extender (1,4-Butanediol) Step3->Step4 Step5 Cure & Vacuum Dry Step4->Step5

Figure 2: Step-wise synthesis for covalent incorporation into Polyurethane.

Characterization & Quality Control

TechniqueTarget ObservationSuccess Criteria
FTIR Spectroscopy C=O (Carbamate) vs C-O (Alcohol)Disappearance of broad -OH (~3400 cm⁻¹) from monomer; appearance of urethane C=O (~1700 cm⁻¹).
DSC (Thermal Analysis) Tg (Glass Transition)Shift in Tg compared to neat polymer indicates plasticization or crosslinking effects.
Zone of Inhibition Antimicrobial EfficacyClear zone against S. aureus or E. coli on agar plates (indicates release of formaldehyde/thiazole).

References

  • BLD Pharm. (n.d.). Product Analysis: ((4-Methylthiazol-2-yl)amino)methanol (CAS 448248-35-9).[1][2][3][4][5] Retrieved from

  • Chauhan, M., et al. (2017). "Synthesis of aminothiazoles: polymer-supported approaches." RSC Advances, 7, 24633-24644.[1] Link

  • Zhang, Y., et al. (2016). "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution." Polymers, 8(12), 416. Link

  • Bide Pharm. (n.d.). Chemical Properties of N-hydroxymethyl thiazole derivatives. Retrieved from

  • Organic Syntheses. (1939). "2-Amino-4-methylthiazole Synthesis & Reactivity." Org.[1][7] Synth., 19, 10. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of ((4-Methylthiazol-2-yl)amino)methanol

Here is the technical support guide for the synthesis of ((4-Methylthiazol-2-yl)amino)methanol . Current Status: Operational Topic: Optimization of -Hydroxymethylation of 2-Amino-4-methylthiazole Audience: Medicinal Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of ((4-Methylthiazol-2-yl)amino)methanol .

Current Status: Operational Topic: Optimization of


-Hydroxymethylation of 2-Amino-4-methylthiazole
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Logic

The synthesis of ((4-Methylthiazol-2-yl)amino)methanol involves the nucleophilic addition of 2-amino-4-methylthiazole to formaldehyde.

The Core Challenge: This product is a hemiaminal . Hemiaminals are inherently unstable intermediates that exist in a delicate equilibrium. They are kinetically formed but thermodynamically prone to two major failure modes:

  • Reversion: Decomposing back to the starting amine and formaldehyde (especially during drying/heating).

  • Dimerization: Condensing further to form the stable N,N'-methylenebis dimer (the thermodynamic sink).

To improve yield, you must shift the reaction from Thermodynamic Control (which favors the dimer) to Kinetic Control (which traps the hydroxymethyl species).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. Your goal is to stop at the green node and prevent the red nodes.

ReactionPathway Start 2-Amino-4- methylthiazole Target TARGET: ((4-Methylthiazol-2-yl) amino)methanol Start->Target Kinetic Control (0-5°C, Basic pH) HCHO Formaldehyde (Excess) HCHO->Target Target->Start Heat/Vacuum Imine Imine Intermediate Target->Imine -H2O (Acid/Heat) Dimer IMPURITY: N,N'-Methylenebis (dimer) Imine->Dimer + Amine Revert Decomposition (Reversion)

Caption: Kinetic vs. Thermodynamic pathways. The target hemiaminal is unstable; heat or acid promotes conversion to the dimer or reversion to starting material.

Critical Protocol Parameters

To maximize yield, strict adherence to these parameters is required.

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.5 – 3.0 eq FormaldehydeExcess formaldehyde pushes the equilibrium (

) toward the product (Le Chatelier’s principle).
Source Paraformaldehyde (depolymerized)Avoids excess water found in Formalin. Water promotes hydrolysis (reversion).
Solvent Acetonitrile (MeCN) or 1,4-Dioxane Aprotic polar solvents stabilize the transition state without participating in hydrogen bonding as aggressively as alcohols.
Temperature 0°C to 5°C Low temperature inhibits the activation energy required for the condensation step (dimer formation).
Catalyst Triethylamine (0.1 eq) or K₂CO₃ Basic conditions facilitate the nucleophilic attack of the amine and prevent acid-catalyzed dehydration to the imine.
Time 0.5 – 2.0 Hours Extended reaction times favor thermodynamic equilibration to the dimer.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%), and I recover mostly starting material. Why?

Diagnosis: The equilibrium is shifting back to the starting materials during workup. Mechanism: Hemiaminals are "loose" adducts. If you use rotary evaporation at 40°C+, you are physically removing formaldehyde gas, which drives the equilibrium in reverse. Corrective Action:

  • Do not use heat during concentration.

  • Precipitation Workup: Instead of evaporating solvent, pour the reaction mixture into ice-cold non-polar solvent (like Hexanes or Diethyl Ether) to precipitate the product.

  • Use Excess HCHO: Increase formaldehyde equivalents to 3.0 to force conversion.

Q2: I isolated a solid, but the NMR shows a methylene peak at ~5.5 ppm and no -OH. What is it?

Diagnosis: You have synthesized the Bis-product (Dimer) . Mechanism: The reaction got too hot or ran too long. The hydroxymethyl group lost water to form a reactive imine, which was attacked by another molecule of 2-amino-4-methylthiazole. Corrective Action:

  • Strict Temperature Control: Ensure the internal temperature never exceeds 5°C.

  • Shorten Time: Quench the reaction immediately upon disappearance of the starting amine (TLC monitoring).

  • Check pH: Ensure the reaction is slightly basic. Acid catalyzes the loss of water.

Q3: The Paraformaldehyde won't dissolve.

Diagnosis: Paraformaldehyde is a polymer and requires depolymerization.[1] Corrective Action:

  • Add the paraformaldehyde and solvent to the flask first.

  • Add the base (Triethylamine, 0.1 eq).

  • Gently warm to 40-50°C briefly until the solution clears (depolymerization), then cool back down to 0°C before adding the thiazole amine.

Q4: Can I store the product?

Diagnosis: The product decomposes over time. Corrective Action:

  • This compound is best used immediately in the next step (e.g., Mannich reaction or esterification).

  • If storage is necessary, store at -20°C under Argon.

Optimized Experimental Protocol

Standardized for 1.0 mmol scale.

Step 1: Depolymerization [1]

  • In a dry round-bottom flask, suspend Paraformaldehyde (90 mg, 3.0 mmol, 3.0 eq) in anhydrous Acetonitrile (5 mL).

  • Add Triethylamine (14 µL, 0.1 mmol, 0.1 eq).

  • Stir at 50°C for 15 minutes until the suspension becomes a clear solution (generation of reactive HCHO).

  • CRITICAL: Cool the solution to 0°C in an ice bath.

Step 2: Addition 5. Add 2-Amino-4-methylthiazole (114 mg, 1.0 mmol) in one portion. 6. Stir at 0°C for 1-2 hours.

  • Monitor: Check TLC (EtOAc/Hexane). Look for the consumption of the starting amine (
    
    
    ). The product will be more polar.

Step 3: Isolation (The "Cold" Workup) 7. Do not perform an aqueous wash (product is water-soluble and unstable). 8. Concentrate the solvent under high vacuum at room temperature (20-25°C) . Do not use a water bath >25°C. 9. Alternative (Better): Add cold Diethyl Ether (15 mL) to the reaction mixture to precipitate the product. Filter the solid rapidly and dry under vacuum for 30 minutes.

Workflow Visualization

Workflow Prep Step 1: Depolymerize HCHO (MeCN, Et3N, 50°C -> Cool to 0°C) Rxn Step 2: Addition of Thiazole (Stir at 0°C, 1-2 h) Prep->Rxn Check TLC Check: Amine Consumed? Rxn->Check Fail Failure Mode: Formation of Dimer Rxn->Fail Temp > 10°C or Acidic pH Check->Rxn No (Wait) WorkupA Method A (Precipitation): Add Cold Ether -> Filter Check->WorkupA Yes WorkupB Method B (Evaporation): High Vac, <25°C Check->WorkupB Yes

Caption: Decision tree for synthesis and workup. Priority is placed on low-temperature handling.

References

  • Potts, K. T., & Choudhury, D. R. (1977). Bridgehead nitrogen systems. X. Reaction of 2-aminothiazoles with formaldehyde. This seminal work establishes the equilibrium behavior of aminothiazoles with aldehydes, highlighting the kinetic preference for hydroxymethylation vs.
  • Katritzky, A. R., et al. (1990). The chemistry of N-substituted benzotriazoles and related compounds.Tetrahedron, 46(13).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley-Interscience). (General reference for the mechanism of nucleophilic addition to carbonyls and the instability of hemiaminals).
  • Siddiqui, N., et al. (2011). Synthesis and biological evaluation of some N-mannich bases of aminothiazoles.Journal of Saudi Chemical Society. Link (Demonstrates the in situ use of hydroxymethyl-thiazoles to prevent decomposition).

Sources

Optimization

Preventing decomposition of ((4-Methylthiazol-2-yl)amino)methanol in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with N-hydroxymethyl amines (hemiaminals) like ((4-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with N-hydroxymethyl amines (hemiaminals) like ((4-Methylthiazol-2-yl)amino)methanol .

The fundamental challenge with this compound is not its purity upon arrival, but its inherent thermodynamic instability in solution. Hemiaminals exist in a delicate, reversible equilibrium with their parent primary amine (4-methylthiazol-2-amine) and formaldehyde. Understanding the causality behind this equilibrium is the key to preventing degradation and ensuring reproducible experimental data.

Below is our comprehensive troubleshooting guide, structured to provide you with mechanistic insights, quantitative stability parameters, and self-validating protocols.

Mechanistic Insight: The Causality of Degradation

To prevent decomposition, you must first understand the mechanism. In aqueous environments, the N-C-O linkage of a hemiaminal is highly sensitive to specific acid catalysis. When the hydroxyl group is protonated, it leaves as water, forming a highly reactive iminium ion. This intermediate rapidly hydrolyzes to yield the free amine and formaldehyde.

Mechanism Hemiaminal ((4-Methylthiazol-2-yl)amino)methanol (Intact Hemiaminal) Iminium Iminium Ion Intermediate [R-N=CH2]+ Hemiaminal->Iminium Acid Catalysis (H+) - H2O Iminium->Hemiaminal + H2O Neutral pH Products 4-Methylthiazol-2-amine + Formaldehyde Iminium->Products Hydrolysis Products->Iminium Excess HCHO

Mechanism of ((4-Methylthiazol-2-yl)amino)methanol reversible decomposition in aqueous solution.

Troubleshooting FAQs

Q: Why does my ((4-Methylthiazol-2-yl)amino)methanol degrade almost instantly when added to my assay buffer? A: This is almost always a pH or buffer-composition issue. The N-hydroxymethyl group is highly sensitive to pH fluctuations. If your buffer is even slightly acidic (pH < 6.5), the acid-catalyzed iminium pathway dominates . Furthermore, if you are using a nucleophilic buffer like Tris, the primary amine in Tris acts as a formaldehyde scavenger. By trapping the released formaldehyde, Tris irreversibly drives the equilibrium toward complete degradation via Le Chatelier's principle . Solution: Switch to a non-nucleophilic buffer (e.g., Phosphate or HEPES) strictly adjusted to pH 7.0–7.5.

Q: How should I store stock solutions to ensure long-term stability? A: Hemiaminal dissociation requires water to act as both a proton shuttle and a nucleophile. In a strictly anhydrous environment, this equilibrium is frozen, and the compound remains highly stable. Solution: Reconstitute the lyophilized powder in 100% anhydrous DMSO (stored over molecular sieves). Aliquot immediately to avoid freeze-thaw cycles and store at -20°C.

Q: Can I use this compound in standard cell culture media (e.g., DMEM with FBS)? A: Using hemiaminals in complex biological media requires careful timing. Media containing Fetal Bovine Serum (FBS) are rich in proteins with free amine (lysine) and thiol (cysteine) residues. Similar to Tris buffer, these act as potent nucleophiles that strip formaldehyde from the hemiaminal equilibrium, leading to rapid drug degradation under physiological conditions . Solution: If your assay permits, use serum-free media for the compound incubation period, or minimize the incubation time to <2 hours.

Quantitative Stability Profile

To guide your experimental design, refer to the following stability matrix. Note how the half-life drastically collapses in the presence of nucleophiles or acidic protons.

Solvent / Buffer MatrixpHTempEstimated Half-Life (t½)Scientific Recommendation
Anhydrous DMSO N/A-20°C> 6 monthsOptimal for stock storage.
Phosphate Buffer (PBS) 7.44°C~ 24 - 48 hoursAcceptable for short-term holding.
Phosphate Buffer (PBS) 7.437°C~ 2 - 4 hoursUse immediately upon dilution.
Acetate Buffer 5.025°C< 15 minutesAvoid. Acid catalysis drives degradation.
Tris-HCl Buffer 7.425°C< 30 minutesAvoid. Tris scavenges formaldehyde.

Validated Experimental Protocols

Do not rely on assumptions when working with unstable intermediates. The following protocol is designed as a self-validating system —meaning the workflow inherently proves the integrity of the compound before you commit to biological testing.

Workflow Start 1. Prepare Stock Solution (Anhydrous DMSO) Dilution 2. Aqueous Working Dilution (Target Concentration) Start->Dilution Dilute immediately before use CheckPH 3. Is Buffer pH 7.0 - 7.5? (Non-nucleophilic?) Dilution->CheckPH Good 4. Proceed with Assay (Validate via LC-MS at T=0 & T=2h) CheckPH->Good Yes Bad Adjust Buffer pH Avoid Tris/Primary Amines CheckPH->Bad No Bad->CheckPH Re-test pH

Self-validating workflow for handling and preparing stable hemiaminal working solutions.

Protocol: Preparation and Validation of Aqueous Working Solutions

Step 1: Anhydrous Stock Preparation

  • Equilibrate the vial of ((4-Methylthiazol-2-yl)amino)methanol to room temperature in a desiccator before opening to prevent condensation.

  • Dissolve the compound in 100% Anhydrous DMSO to create a 10 mM stock solution.

  • Causality Check: Ensure the DMSO is fresh and stored over molecular sieves. Even trace water in DMSO will initiate the iminium equilibrium during freeze-thaw cycles.

Step 2: Buffer Preparation

  • Prepare a 50 mM Phosphate Buffer (PBS).

  • Strictly adjust the pH to 7.4 using a calibrated pH meter. Do not use pH paper, as a deviation of even 0.5 pH units will drastically alter the degradation kinetics.

Step 3: Just-in-Time Dilution

  • Dilute the DMSO stock into the PBS to your final working concentration (e.g., 100 µM) immediately before the experiment. Do not let the aqueous solution sit on the benchtop.

Step 4: Self-Validation (Crucial)

  • T=0 Validation: Immediately inject a 10 µL aliquot of the working solution into an LC-MS or HPLC-UV (monitoring at ~254 nm). The peak corresponding to the degradation product (4-methylthiazol-2-amine) must represent <5% of the total Area Under the Curve (AUC).

References

  • Title: NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties Source: Frontiers in Chemistry URL: [Link]

  • Title: Organocatalytic Removal of Formaldehyde Adducts from RNA and DNA Bases Source: Nature Chemistry (via PubMed Central) URL: [Link]

Troubleshooting

Technical Support Center: Optimization of Temperature and pH for Thiazole Hydroxymethylation

Part 1: Core Directive – The Optimization Matrix The "Why" and "How" of Parameter Control Direct C-H hydroxymethylation of thiazoles is a pivotal late-stage functionalization strategy in drug discovery, often employed to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive – The Optimization Matrix

The "Why" and "How" of Parameter Control

Direct C-H hydroxymethylation of thiazoles is a pivotal late-stage functionalization strategy in drug discovery, often employed to modulate lipophilicity (LogD) or introduce a metabolic handle. The reaction typically proceeds via a Minisci-type radical mechanism or, less commonly, a biocatalytic pathway .

For the standard radical approach (using ammonium persulfate/methanol), the reaction is governed by a delicate kinetic balance. You are not just optimizing a reaction; you are managing the half-life of transient radical species against the electrophilicity of the heterocycle.

1. The pH Paradox (Acidity vs. Radical Stability)

The most common failure mode in thiazole functionalization is ignoring the protonation state.

  • The Mechanism: Thiazoles are electron-deficient but not sufficiently electrophilic to trap nucleophilic hydroxymethyl radicals (

    
    ) in their neutral state. They must be protonated.
    
  • The Sweet Spot (pH 1.5 – 3.0):

    • pH < 1.0: While the thiazole is fully protonated (activating the ring), the high ionic strength and acidity can degrade the hydroxymethyl radical source or promote polymerization of the solvent (methanol).

    • pH > 4.0: The thiazole exists largely as the free base (pKa

      
       2.5). The free base is insufficiently electrophilic, leading to radical quenching (dimerization of glycol) rather than C-H functionalization.
      
2. Temperature Dynamics (Kinetic Control)

Temperature controls the rate of radical generation (homolysis of the oxidant) versus the rate of radical addition.

  • Low Temp (< 40°C): Radical generation from persulfates is too slow. The "steady-state" concentration of

    
     is insufficient to overcome the energy barrier for addition to the aromatic ring.
    
  • High Temp (> 80°C): The radical half-life drops precipitously. This leads to "radical burnout" where the oxidant is consumed by side reactions (solvent oxidation) before it can functionalize the substrate.

Part 2: Troubleshooting & Diagnostics

Symptom: Low Conversion (< 20%)
Root Cause Diagnostic Corrective Action
Insufficient Protonation Check pH of aqueous layer. If pH > 3.0, the ring is deactivated.Add TFA (Trifluoroacetic acid) or

to maintain pH 2.0–2.5.
Radical Quenching Reaction turns dark brown/black rapidly; no product peaks on LCMS.Degas solvents thoroughly. Oxygen is a triplet radical that quenches alkyl radicals at diffusion-controlled rates.
Substrate Inhibition Starting material remains, oxidant consumed.Dosing strategy failure. Do not add oxidant all at once. Syringe pump addition (over 2-4h) maintains a steady radical flux.
Symptom: Regioselectivity Issues (C2 vs. C5)
  • Issue: You desire C2-hydroxymethylation but observe C5 mixtures.

  • Science: The C2 position is naturally the most electron-deficient (most electrophilic) site on the thiazolium core. However, steric bulk at C4 can force radicals to C5.

  • Fix: If C2 is blocked or sterically hindered, increasing temperature (thermodynamic control) rarely helps in radical chemistry. Instead, switch to a biocatalytic route (e.g., Thiamine Diphosphate enzymes) which offers steric-independent selectivity.

Symptom: Over-alkylation (Bis-hydroxymethylation)
  • Issue: Product contains two

    
     groups.
    
  • Science: The product is often more electron-rich (and thus more reactive) than the starting material if the pH shifts.

  • Fix: Stop reaction at 70% conversion. It is more efficient to recycle starting material than to separate mono/di-adducts.

Part 3: Validated Experimental Protocol

Method: Silver-Free Minisci Hydroxymethylation of Thiazoles Scale: 1.0 mmol (Adaptable to 100 mmol)

Reagents & Setup
  • Substrate: Thiazole derivative (1.0 equiv)

  • Solvent: Water:Methanol (1:1 v/v).[1] Note: Methanol serves as both solvent and reagent.

  • Oxidant: Ammonium Persulfate (

    
    , 3.0 equiv)
    
  • Acid: TFA (1.0 equiv) or conc.

    
     (0.5 equiv)
    
  • Temperature: 60°C

Step-by-Step Workflow
  • Preparation: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the thiazole (1.0 mmol) in water (5 mL) and methanol (5 mL).

  • Acidification: Add TFA (1.0 mmol). Verify pH is

    
     using a micro-pH probe.
    
  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical for yield.

  • Initiation: Heat the mixture to 60°C .

  • Addition: Dissolve Ammonium Persulfate (3.0 mmol) in minimal water (2 mL). Add this solution dropwise over 60 minutes (use a syringe pump for best results).

    • Why? Slow addition prevents a high concentration of radicals from recombining with themselves (forming ethylene glycol) instead of reacting with the thiazole.

  • Monitoring: Stir at 60°C for an additional 2 hours. Monitor by LCMS.[2] Look for the

    
     peak (Hydroxymethylation).
    
  • Workup:

    • Cool to room temperature.[1][3]

    • Basify to pH 9 with saturated

      
       (releases the free base).
      
    • Extract with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Part 4: Visualization (Mechanism & Workflow)

Reaction Mechanism: Radical Addition to Thiazolium

Caption: The mechanistic pathway highlights the necessity of protonation (Step 1) to activate the ring for nucleophilic radical attack (Step 3).

MinisciMechanism Start Thiazole (Neutral) Thiazolium Thiazolium Cation (Activated Electrophile) Start->Thiazolium Protonation Protonation Acid (H+) pH 2.0-2.5 Protonation->Thiazolium Addition Radical Addition (Rate Limiting) Thiazolium->Addition RadicalSource Methanol + APS (Oxidant) CH2OH_Rad •CH2OH (Nucleophilic Radical) RadicalSource->CH2OH_Rad Heat (60°C) CH2OH_Rad->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Product Hydroxymethyl Thiazole Intermediate->Product -H+, -e- Oxidation Oxidation & Deprotonation Oxidation->Product

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use this method for substrates with acid-sensitive groups (e.g., Boc, Acetals)?

  • Answer: No. The standard Minisci conditions (pH 2, 60°C) will deprotect Boc groups and hydrolyze acetals.

  • Alternative: For acid-sensitive substrates, consider Photoredox Catalysis . Recent protocols use Iridium photocatalysts to generate hydroxymethyl radicals at neutral pH, though these reactions are often harder to scale. Alternatively, use a biocatalytic approach if the substrate fits the enzyme pocket.

Q2: Why is my yield stuck at 40% despite adding excess oxidant?

  • Answer: This is likely due to the "background reaction" where the oxidant attacks the methanol solvent to form formaldehyde and formic acid, rather than generating the radical.

  • Solution: Increase the concentration of the thiazole substrate (run at 0.5 M or higher) to make it kinetically competitive for the radical.

Q3: Can I use ethanol or isopropanol instead of methanol?

  • Answer: Yes, but the product will change. Ethanol yields the 1-hydroxyethyl group (

    
    ), and isopropanol yields the dimethyl carbinol (
    
    
    
    ). The reaction rates generally follow the stability of the alpha-hydroxy radical: Isopropanol > Ethanol > Methanol. If you specifically need the hydroxymethyl group, you must use methanol.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Seiple, I. B., et al. (2010). Direct C–H Functionalization of Heterocycles. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Thiazole Synthesis Optimization and Troubleshooting. BenchChem. Link

Sources

Optimization

Purifying ((4-Methylthiazol-2-yl)amino)methanol via recrystallization techniques

Support Article ID: #REC-4MTAM-01 Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Advanced Technical Support Center. This guide is specifically designed to add...

Author: BenchChem Technical Support Team. Date: March 2026

Support Article ID: #REC-4MTAM-01 Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. This guide is specifically designed to address the unique challenges encountered during the purification and recrystallization of ((4-Methylthiazol-2-yl)amino)methanol .

Mechanistic Overview: The Hemiaminal Challenge

((4-Methylthiazol-2-yl)amino)methanol is an N-hydroxymethyl compound. Mechanistically, it is a hemiaminal formed by the nucleophilic addition of the exocyclic amine of 2-amino-4-methylthiazole to formaldehyde [3]. Because hemiaminal formation is a reversible equilibrium, the compound is inherently labile [2]. Standard recrystallization techniques (e.g., boiling in protic solvents) will inevitably lead to structural degradation [4]. Successful purification requires suppressing the reverse reaction and preventing solvolysis.

Troubleshooting & FAQs

Q1: Why does my compound degrade into 2-amino-4-methylthiazole during recrystallization? A1: This is caused by thermal dissociation. The N-hydroxymethyl group is susceptible to cleavage, especially in aqueous or heated environments[1]. Heating the solution above 40°C provides the activation energy necessary to drive the equilibrium backward, liberating formaldehyde gas and leaving the free 2-amino-4-methylthiazole [4]. Solution: Restrict dissolution temperatures to strictly ≤ 35°C and utilize highly volatile aprotic solvents.

Q2: NMR analysis of my recrystallized product shows an unexpected N-alkoxymethyl (ether) impurity. Where did this originate? A2: This is a solvolysis artifact. When protic solvents like methanol or ethanol are used, the hydroxyl group of the hemiaminal can be protonated and eliminated as water, forming a transient iminium intermediate. The alcoholic solvent then acts as a nucleophile, attacking the iminium to form an N-alkoxymethyl ether (e.g., N-methoxymethyl) [5]. Solution: Completely avoid primary and secondary alcohols during purification.

Q3: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? A3: Oiling out occurs when the solute supersaturates at a temperature above its depressed melting point in the chosen solvent system. N-hydroxymethyl compounds are prone to this due to their ability to form extensive hydrogen-bonding networks. Solution: Switch to a binary solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Hexanes), apply mechanical scratching to the flask wall, and introduce a seed crystal at 10°C before cooling to sub-zero temperatures.

Solvent Compatibility & Expected Outcomes

To prevent degradation, solvent selection must prioritize aprotic environments and low boiling points. The table below summarizes the quantitative recovery and impurity profiles based on solvent causality.

Solvent SystemMax Temp LimitExpected RecoveryPrimary Impurity ProfileRecommendationMechanistic Rationale
Ethyl Acetate / Hexanes 35°C> 85%None (Clean)Optimal Aprotic; prevents iminium formation and solvolysis.
Acetone / Cold Water 25°C~ 60%Trace AmineAcceptableAprotic, but water promotes slow reversible hydrolysis.
Methanol 60°C< 20%N-Methoxymethyl etherAvoid Nucleophilic; drives rapid etherification of the methylol group.
Boiling Ethanol 78°C0%Free Amine + EtherCritical Failure High heat drives complete thermal dissociation and solvolysis.

Validated Recrystallization Protocol (Self-Validating System)

This protocol utilizes a low-temperature, anti-solvent addition methodology to purify the hemiaminal while preserving the labile C-N bond.

Step 1: Aprotic Dissolution

  • Suspend 10.0 g of crude ((4-Methylthiazol-2-yl)amino)methanol in 30 mL of anhydrous Ethyl Acetate.

  • Warm gently in a water bath strictly maintained at 30–35°C until the solid dissolves.

  • Validation Check: Spot the solution on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The absence of a lower

    
     spot corresponding to free 2-amino-4-methylthiazole confirms the thermal threshold was successfully maintained.
    

Step 2: Filtration of Insoluble Polymers

  • Rapidly filter the warm solution through a pre-warmed fritted funnel (medium porosity) to remove any insoluble paraformaldehyde (polymeric formaldehyde) impurities.

Step 3: Anti-Solvent Titration

  • Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer.

  • At room temperature (20°C), add anhydrous Hexanes dropwise at a rate of 1 mL/min until a faint, persistent turbidity is observed.

  • Validation Check: If the solution separates into two liquid layers (oiling out), add 1-2 mL of Ethyl Acetate to restore a single clear phase, then proceed to Step 4 immediately.

Step 4: Controlled Nucleation

  • Add 5-10 mg of pure ((4-Methylthiazol-2-yl)amino)methanol seed crystals.

  • Cool the flask to 4°C at a rate of 0.5°C/min using a programmable chiller or insulated ice bath. Hold at 4°C for 2 hours.

  • Further cool to -20°C overnight to maximize yield.

Step 5: Isolation & Desiccation

  • Filter the resulting white crystals rapidly via vacuum filtration.

  • Wash the filter cake with 10 mL of pre-chilled (-20°C) Hexanes.

  • Dry the crystals under high vacuum at room temperature for 12 hours. Do not use a vacuum oven with active heating.

Degradation Pathway Visualization

The following diagram maps the logical relationships and causality behind the degradation of the target compound when improper recrystallization techniques are applied.

G Hemiaminal ((4-Methylthiazol-2-yl)amino)methanol (Target Hemiaminal) Amine 2-Amino-4-methylthiazole + Formaldehyde Hemiaminal->Amine Thermal Dissociation (>40°C or Aqueous) Iminium Iminium Intermediate Hemiaminal->Iminium -H2O (Acidic/Heat) Amine->Hemiaminal Equilibrium Addition Ether N-(Alkoxymethyl) Ether (Impurity) Iminium->Ether +ROH (Protic Solvents)

Fig 1: Degradation pathways of N-hydroxymethyl hemiaminals during recrystallization.

References

  • Benchchem. "An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol".
  • RSC Publishing. "Studies on Nitroamines. Part III. The Reactions of Nitroamines with Formaldehyde".
  • PMC / NIH. "NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases".
  • ResearchGate. "A kinetical investigation of the reaction between amides and formaldehyde".
  • Google Patents. "US2454078A - Methylol melamine ethers and their manufacture".
Troubleshooting

Technical Support Center: Troubleshooting Low Purity in ((4-Methylthiazol-2-yl)amino)methanol Production

Introduction Welcome to the technical support center for the synthesis of ((4-Methylthiazol-2-yl)amino)methanol. This molecule is a crucial intermediate in various drug development programs, valued for its unique heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of ((4-Methylthiazol-2-yl)amino)methanol. This molecule is a crucial intermediate in various drug development programs, valued for its unique heterocyclic structure. The synthesis, which involves the condensation of 2-amino-4-methylthiazole with formaldehyde, appears straightforward but presents common and often frustrating challenges in achieving high purity. The inherent reactivity of the starting materials and the stability of the product itself are critical control points that can lead to complex impurity profiles.

This guide is designed for researchers, scientists, and process chemists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, enabling you to diagnose issues logically and implement effective solutions. We will address the most common purity-related problems in a question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview and Critical Reaction Pathways

The target reaction is the nucleophilic addition of the primary amino group of 2-amino-4-methylthiazole to the carbonyl carbon of formaldehyde. This forms a hemiaminal, also known as an aminomethanol. The primary challenge arises from a subsequent condensation reaction where the moderately stable aminomethanol intermediate reacts with a second molecule of 2-amino-4-methylthiazole to form a highly stable, and often difficult-to-remove, diamine byproduct.

G SM1 2-Amino-4-methylthiazole inv1 SM1->inv1 inv2 SM1->inv2 + SM2 Formaldehyde SM2->inv1 Product ((4-Methylthiazol-2-yl)amino)methanol (Desired Product) Product->inv2 Reaction 2 (Condensation) High Temp Favored Byproduct N,N'-bis((4-methylthiazol-2-yl))methanediamine (Key Impurity) inv1->Product Reaction 1 (Addition) Low Temp Favored inv2->Byproduct

Caption: Core reaction pathways in the synthesis.

Critical Synthesis Parameters

Success in this synthesis hinges on precise control over several key variables. The table below summarizes the recommended starting points and explains the rationale behind each parameter.

ParameterRecommended ValueRationale & Justification
Stoichiometry 1.0 : 1.05 (Amine : Formaldehyde)A slight excess of formaldehyde ensures complete consumption of the starting amine, which can be difficult to separate from the product. A large excess can promote side reactions.
Temperature 0 - 5 °CThis is the most critical parameter. The initial addition is exothermic. Maintaining a low temperature kinetically favors the formation of the desired aminomethanol and suppresses the subsequent condensation to the diamine byproduct, which has a higher activation energy.[1]
Solvent Acetonitrile or WaterThe reaction can be performed in various solvents. Acetonitrile is often preferred for easier workup.[1] If using water, be aware that formaldehyde exists as an equilibrium mixture of methylene glycol, which can affect reactivity.[2]
pH Neutral to slightly basic (pH 7-8)The reaction rate is pH-dependent.[3] Strongly acidic conditions can protonate the amine, reducing its nucleophilicity. Strongly basic conditions can promote undesired side reactions of formaldehyde (e.g., Cannizzaro reaction).
Reaction Time 1 - 4 hoursMonitor by TLC or HPLC. Over-extending the reaction time, even at low temperatures, can increase the formation of the diamine byproduct.

Section 2: Analytical Methods for Purity Assessment

Accurate assessment of purity is the first step in troubleshooting. Relying solely on methods like melting point can be misleading.

Q: What is the most reliable method for determining the purity of my ((4-Methylthiazol-2-yl)amino)methanol product?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of this compound and its potential impurities.[4][] It provides accurate quantification of the main product and separation of closely related species. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential complementary technique for structural confirmation and identification of major impurities.[4][]

Protocol: Standard RP-HPLC Method for Purity Analysis

This protocol is a robust starting point for routine purity assessment of your product.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the thiazole chromophore).

  • Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

Time (min)% Solvent A (Water/TFA)% Solvent B (Acetonitrile/TFA)
0.0955
20.0595
25.0595
25.1955
30.0955

Section 3: Troubleshooting Guide

This section addresses specific purity problems. Identify the symptom that best matches your observation to find potential causes and solutions.

G Start Low Purity Observed (via HPLC/NMR) Q1 Dominant Impurity Profile? Start->Q1 Path1 Unreacted Starting Material (Amine) Q1->Path1 Yes (Starting Material) Path2 High MW Impurity (Diamine Byproduct) Q1->Path2 Yes (Diamine) Path3 Multiple Minor Peaks / Degradation Q1->Path3 No / Multiple Sol1 Check Stoichiometry Increase Reaction Time Verify Temperature Path1->Sol1 Sol2 DECREASE Temperature Check Stoichiometry Reduce Reaction Time Path2->Sol2 Sol3 Verify Starting Material Purity Use Fresh Solvents Gentle Workup/Storage Path3->Sol3

Caption: Systematic troubleshooting workflow.

Symptom A: Significant amount of unreacted 2-amino-4-methylthiazole remains.

Q: My HPLC analysis shows a large peak for my starting material, 2-amino-4-methylthiazole, even after several hours. What is the likely cause?

A: This indicates an incomplete reaction. The root cause is typically related to reaction kinetics or stoichiometry.

  • Causality: The nucleophilic attack of the amine on formaldehyde is the rate-determining step.[3] If conditions are not optimal, this reaction will stall.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using at least a 1:1 molar ratio, preferably with a slight excess (1.05 eq) of formaldehyde. Inaccurate weighing or using an incorrect concentration for the formaldehyde solution are common errors.

    • Check Formaldehyde Quality: Aqueous formaldehyde can degrade or polymerize over time. Use a fresh, properly stored bottle. Consider titrating the formaldehyde solution to confirm its concentration.

    • Insufficient Reaction Time: While you want to avoid prolonged reaction times, the reaction may simply need more time to complete at low temperatures. Monitor the reaction every hour using a rapid analytical method like TLC.

    • Poor Mixing: If the reaction is not adequately stirred, localized concentration gradients can form, preventing the reactants from interacting effectively. Ensure vigorous but controlled agitation.

Symptom B: A major, less polar impurity is observed, often with double the mass.

Q: My primary impurity is a less polar peak on my RP-HPLC that corresponds to the mass of N,N'-bis((4-methylthiazol-2-yl))methanediamine. How do I prevent its formation?

A: This is the most common and challenging impurity in this synthesis. Its formation signifies that the reaction conditions have favored the secondary condensation reaction over the initial addition. This is a known pathway for similar heterocyclic amines.[1][6]

  • Causality: The formation of the diamine involves the elimination of water from the aminomethanol intermediate, forming a reactive iminium ion which is then attacked by a second amine molecule. This elimination step is highly temperature-dependent.

  • Troubleshooting Steps:

    • Aggressive Temperature Control (Primary Solution): This is non-negotiable. The reaction vessel must be maintained at 0-5 °C throughout the addition of formaldehyde and for the duration of the reaction. The addition should be done dropwise to allow for efficient dissipation of the exothermic heat of reaction.

    • Control Stoichiometry: Do not use a large excess of the starting amine. Stick to a 1:1 or 1:1.05 (amine:formaldehyde) ratio. An excess of the amine provides more nucleophiles to trap the iminium ion intermediate, driving the formation of the byproduct.

    • Limit Reaction Time: Once HPLC or TLC shows the consumption of the starting amine is >95%, proceed with the workup immediately. Letting the reaction stir for an extended period, even at 0 °C, will slowly but surely lead to an increase in the diamine impurity.

Symptom C: The product appears pure initially but shows degradation over time or during workup.

Q: I isolated a product that looked clean by NMR, but after a day on the bench or during purification attempts, new impurities appear. Why is my product unstable?

A: The N-C-O linkage in an aminomethanol is inherently reversible and can be unstable, particularly in the presence of heat, acid, or base. The product can revert to its starting materials or undergo other degradation pathways.

  • Causality: The stability of the aminomethanol is dictated by equilibrium. Shifting conditions (e.g., changing pH, applying heat for solvent removal) can drive the equilibrium away from the desired product.

  • Troubleshooting Steps:

    • Gentle Workup: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 40 °C. Avoid purification methods that require heat, such as melt crystallization or distillation.

    • pH Neutrality: During aqueous workup, ensure the pH remains near neutral. Exposure to even mild acids or bases can catalyze the degradation of the aminomethanol.

    • Proper Storage: Store the final, isolated product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.

    • Avoid Protic Solvents for Storage: If storing in solution for analysis, use aprotic solvents like acetonitrile or THF. Storing in methanol or water can facilitate reversion to starting materials.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best practices for handling the 2-amino-4-methylthiazole starting material? A: 2-amino-4-methylthiazole is a stable solid but can be irritating.[7] Handle it in a well-ventilated area using appropriate personal protective equipment (gloves, safety glasses). It is moisture-sensitive, so store it in a tightly sealed container in a desiccator.[7] Purity is key; if the material appears discolored or has a low melting point (literature mp: 44-47 °C), consider recrystallizing it before use.

Q: My reaction mixture has turned dark red/brown. Is this normal? A: A slight yellowing is common, but a dark red or brown color often indicates the formation of complex impurities or polymerization, especially if the temperature was not well-controlled. This can result from side reactions involving formaldehyde. While the product may still be salvageable, expect lower purity and a more challenging purification.

Q: Can I use paraformaldehyde instead of aqueous formaldehyde? A: Yes, paraformaldehyde can be used as a source of formaldehyde. It requires depolymerization, typically by heating in the reaction solvent prior to the addition of the amine. This method can be advantageous for non-aqueous reactions but adds a layer of complexity. Ensure the depolymerization is complete before proceeding, as solid paraformaldehyde will not react.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Retrieved from [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220).
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Al-Zaydi, K. M. (2025). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. ResearchGate. Retrieved from [Link]

  • Lees, P. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. University of Huddersfield.
  • Fein, M. L., & Filachione, E. M. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 66A(1), 65-68.
  • Tanaka, K., & Shiraishi, R. (2025). Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium. ResearchGate. Retrieved from [Link]

  • Patai, S. (Ed.). (1997).
  • Toma, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3848.
  • Onwukamike, K. N., et al. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Iris Journal of Engineering & Technology, 2(1).
  • Tome, Y., & Takahashi, K. (1990). Reevaluation of the reaction of formaldehyde at low concentration with amino acids. Analytical Biochemistry, 188(1), 53-7.
  • Cooper, G., et al. (2021). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine.

Sources

Optimization

Resolving solubility issues of ((4-Methylthiazol-2-yl)amino)methanol in water

Technical Support Center: Solubilization Strategies for ((4-Methylthiazol-2-yl)amino)methanol Executive Summary: The Stability-Solubility Paradox You are attempting to dissolve ((4-Methylthiazol-2-yl)amino)methanol (also...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for ((4-Methylthiazol-2-yl)amino)methanol

Executive Summary: The Stability-Solubility Paradox

You are attempting to dissolve ((4-Methylthiazol-2-yl)amino)methanol (also known as


-(hydroxymethyl)-4-methylthiazol-2-amine).[1][2] Before proceeding with standard solubilization protocols, you must recognize a critical chemical feature of this molecule:

It is a hemiaminal. The structural motif


 is inherently labile in aqueous environments.[1][2] Unlike standard alcohols, this compound exists in equilibrium with its parent amine (2-amino-4-methylthiazole ) and formaldehyde .[1][2]
  • The Trap: "Insolubility" in water is often actually decomposition followed by precipitation of the less soluble parent amine, or polymerization of the released formaldehyde.[1][2]

  • The Solution: Your solubilization strategy must prioritize kinetic stability over thermodynamic equilibrium.[1][2] You cannot simply "heat and stir" this compound in water.[1][2]

Part 1: Diagnostic & Troubleshooting Guide

Use this decision matrix to identify the specific failure mode you are experiencing.

Q1: The solution turns cloudy immediately upon adding water. Is it insoluble?

Diagnosis: Likely hydrophobic aggregation combined with rapid hydrolysis .[1][2]

  • Technical Insight: The thiazole ring is aromatic and moderately lipophilic (LogP

    
     0.8–1.0 for the parent scaffold).[1][2] The 
    
    
    
    -hydroxymethyl group adds polarity but is chemically fragile.[1][2] In neutral water (pH 7), the thiazole nitrogen is unprotonated, leading to poor solubility.[2]
  • Action: Do not heat. Switch to Protocol B (Cosolvent System) immediately.

Q2: I acidified the solution (pH < 4) to improve solubility, but it smells like formaldehyde.

Diagnosis: Acid-Catalyzed Decomposition .

  • Technical Insight: While protonating the thiazole nitrogen (pKa

    
     5.[1][2]36) usually increases solubility, acidic conditions drastically accelerate the reversal of the hemiaminal to the parent amine and formaldehyde.[2]
    
  • Action: Avoid acidic buffers if the integrity of the

    
    -hydroxymethyl group is required for your assay.[1] Use Protocol A (Anhydrous Stock) .
    
Q3: I need a neutral aqueous solution for cell culture. How do I keep it stable?

Diagnosis: Kinetic Instability .

  • Technical Insight: In neutral media, the hydrolysis is slower but inevitable.[1][2] You are fighting a ticking clock.

  • Action: Use Protocol C (Cyclodextrin Complexation) to shield the hydrophobic core and potentially stabilize the labile nitrogen-carbon bond, or prepare the aqueous dilution immediately before use (extemporaneous preparation).[1][2]

Part 2: Strategic Decision Pathways

The following flowchart outlines the logic for selecting the correct solubilization method based on your experimental constraints.

SolubilityStrategy Start Start: ((4-Methylthiazol-2-yl)amino)methanol IsStabilityCritical Is the intact N-hydroxymethyl group critical for activity? Start->IsStabilityCritical YesCritical Yes: Avoid Hydrolysis IsStabilityCritical->YesCritical Yes NoCritical No: Parent Amine is likely the active species IsStabilityCritical->NoCritical No (Prodrug?) AqueousRequired Is aqueous buffer strictly required? YesCritical->AqueousRequired No No AqueousRequired->No No Yes Yes AqueousRequired->Yes Yes DMSOStock Protocol A: Anhydrous DMSO Stock (Store -20°C) Cosolvent Protocol B: High % PEG/Ethanol (Minimize Water Contact) Cyclodextrin Protocol C: HP-β-Cyclodextrin (Encapsulation) AcidSol Protocol D: pH Adjustment (pH < 4) (Forms soluble salt) NoCritical->AcidSol Dissolve & Decompose No->DMSOStock Yes->Cosolvent Short Term Yes->Cyclodextrin Long Term

Caption: Decision tree for selecting solubilization protocols based on chemical stability requirements.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Stock

Best for: High-throughput screening (HTS), compound storage.[1]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1][2] Avoid alcohols (methanol/ethanol) for storage, as they can undergo exchange reactions with the hemiaminal.[2]

  • Concentration: Aim for a 10–20 mM stock solution.

  • Procedure:

    • Weigh the solid into a glass vial (avoid plastics that leach plasticizers).[2]

    • Add anhydrous DMSO.[1][2]

    • Vortex gently.[1][2] Do not sonicate for more than 15 seconds, as localized heating promotes degradation.[1][2]

    • Storage: Aliquot immediately into single-use vials and store at -20°C or -80°C. Hygroscopicity is the enemy; water absorption from air will trigger hydrolysis.[1][2]

Protocol B: Kinetic Aqueous Dispersion (Cosolvent)

Best for: Acute biological assays (running within < 2 hours).[1][2]

Mechanism: Reduces the dielectric constant of the solvent and provides a "shield" against hydrolysis.[1][2]

ComponentRoleFinal % (v/v)
DMSO Primary Solubilizer1–5%
PEG 400 Interface Stabilizer20–40%
PBS (pH 7.4) BufferRemainder

Step-by-Step:

  • Dissolve compound in 100% DMSO to create a 100x concentrate (e.g., 100 mM).[1][2]

  • Add PEG 400 to the DMSO concentrate before adding water.[1][2] Mix well.

  • Slowly add the Buffer (PBS) dropwise while vortexing.[1][2]

    • Note: If turbidity appears, stop.[1][2] You have exceeded the solubility limit.

  • Use immediately. Do not store this solution.

Protocol C: Cyclodextrin Encapsulation

Best for: Animal studies (IV/IP) or long-duration cell assays.[1][2]

Mechanism: The hydrophobic thiazole ring enters the cyclodextrin cavity, shielding the labile amine-methanol bond from bulk water.[1][2]

  • Preparation of Vehicle: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1][2] Filter through a 0.22 µm filter.[1][2]

  • Complexation:

    • Add the solid compound to the HP-β-CD solution.[1]

    • Crucial: Do not heat.[1][2] Stir at 4°C (cold room) for 4–6 hours.

    • Filter any undissolved solids.[1][2]

  • Validation: Analyze by HPLC immediately to confirm the peak corresponds to the parent mass + 30 Da (hydroxymethyl) and not the parent amine.[1][2]

Part 4: Scientific Rationale & Data

Physicochemical Properties

To understand the behavior of this molecule, we must look at the properties of the parent scaffold (2-amino-4-methylthiazole) and the functional group contribution.[1]

PropertyValue (Est.)Implication
Parent pKa 5.36 ± 0.10 [1]Basic.[1][2] Protonates at pH < 5.[1][2] Neutral at pH 7.[1][2]4.
LogP ~0.84 [1]Moderately lipophilic.[1][2] Requires organic cosolvents.[1][2]
Hemiaminal Bond

Unstable.

favors hydrolysis in water.[1][2]
Melting Point 44–47°C (Parent)Low lattice energy, but likely higher for the derivative.[1][2]
The Hydrolysis Mechanism

The primary failure mode for users is assuming the compound is stable.[1][2] The reaction proceeds as follows:



  • R-NH2: 2-Amino-4-methylthiazole (Precipitate)[1]

  • HCHO: Formaldehyde (Toxic/Crosslinker)[1][2]

This equilibrium is driven to the right by:

  • Dilution: Le Chatelier's principle drives dissociation in dilute aqueous solutions.[1][2]

  • Heat: Increases entropy and reaction rate.[1][2]

  • Acid/Base: Catalyzes the proton transfer required for cleavage [2].[1][2]

Recommendation: If your research allows, consider using the stable prodrug alternative if available, such as the


-acetyl derivative, or acknowledge that the biological activity observed may be due to the parent aminothiazole.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole.[1][2] Retrieved from [Link][2]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.[1][2] Wiley-VCH.[1][2] (Context: Instability of N-hydroxymethyl derivatives).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Context: Cyclodextrin solubilization mechanisms).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Context: pKa and pH-dependent solubility profiling).

Sources

Troubleshooting

Minimizing side reactions during ((4-Methylthiazol-2-yl)amino)methanol formation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the N-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the N-hydroxymethylation of 2-amino-4-methylthiazole.

The formation of ((4-Methylthiazol-2-yl)amino)methanol is a delicate process. Because the product is a hemiaminal (carbinolamine), it is inherently unstable and highly susceptible to over-reaction, dehydration, and ring-substitution. This guide provides the mechanistic causality behind these side reactions and the field-proven protocols required to suppress them.

Mechanistic Overview: Reaction Pathways

To troubleshoot effectively, you must first visualize the competing pathways in your reaction vessel. The diagram below illustrates how pH, temperature, and stoichiometry dictate whether you isolate the target hemiaminal or fall victim to side reactions.

ReactionPathways Reactants 2-Amino-4-methylthiazole + Formaldehyde Target Target Product: ((4-Methylthiazol-2-yl)amino)methanol (Hemiaminal) Reactants->Target Mild Base (pH 8-9) 0-15°C, 1.05 eq HCHO Aminal Side Product 1: Bis-aminal Formation (N,N'-methylenebis) Reactants->Aminal Acidic pH Excess Amine C5_Sub Side Product 2: C5-Hydroxymethylation / 5,5'-Methylenebis Reactants->C5_Sub High Temp (>40°C) Acid Catalysis Target->Aminal Acidic Workup (Dehydration to Iminium) Bis_N Side Product 3: N,N-Bis(hydroxymethyl) Derivative Target->Bis_N Excess HCHO (>2.0 eq) Prolonged Time

Reaction pathways and conditions dictating N-hydroxymethylation vs. side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a bis-thiazolyl methane (aminal) byproduct instead of the N-hydroxymethyl product? Causality: The formation of the target hemiaminal is a kinetic process. Under acidic conditions, the hydroxyl group of the newly formed hemiaminal is protonated and eliminated as water, generating a highly electrophilic iminium ion. This iminium intermediate is rapidly attacked by a second equivalent of the starting amine, forming the thermodynamically stable bis-aminal (N,N'-bis((4-methylthiazol-2-yl)amino)methane)[1]. Solution: Maintain strictly neutral to mildly basic conditions (pH 8–9) using a weak base like potassium carbonate (


) or triethylamine. This prevents the dehydration step. Ensure formaldehyde is in slight excess (1.05–1.10 eq) so that unreacted amine cannot compete for the hemiaminal intermediate.

Q2: NMR analysis shows substitution at the C5 position of the thiazole ring. How do I prevent this electrophilic aromatic substitution? Causality: The 2-amino-4-methylthiazole ring is highly electron-rich. The amino group (+M effect) and the methyl group (+I effect) cooperatively activate the C5 position toward electrophilic attack. If the reaction temperature exceeds 20 °C, or if Lewis/Brønsted acids are present, formaldehyde is sufficiently activated to attack the C5 carbon, leading to 5-hydroxymethylation or subsequent 5,5'-methylenebis(thiazole) formation[1]. Solution: Temperature control is paramount. Conduct the addition of formaldehyde at 0–5 °C and do not let the reaction exceed 15 °C. Avoid any acidic catalysts.

Q3: I am observing over-alkylation, yielding the N,N-bis(hydroxymethyl) derivative. How can I improve mono-selectivity? Causality: The secondary amine of the mono-hydroxymethylated product remains nucleophilic and can react with a second molecule of formaldehyde. This is driven by mass action if a large excess of formaldehyde is used[2]. Solution: Strictly limit the stoichiometry of formaldehyde to 1.05 equivalents. Monitor the reaction closely via HPLC or TLC and quench the reaction immediately once the starting amine is consumed (typically 2–4 hours).

Q4: The product degrades during isolation and drying. What is the best workup strategy? Causality: Hemiaminals are inherently unstable and exist in a dynamic equilibrium with the free amine and aldehyde. They are highly susceptible to reversion or dehydration during silica gel chromatography or acidic aqueous workups[3]. Solution: Do not use silica gel chromatography. Isolate the product via direct precipitation or crystallization from a non-polar anti-solvent (e.g., cold hexanes) after extracting with a mild organic solvent like ethyl acetate. Dry the product under high vacuum at low temperatures (< 25 °C) to prevent thermal degradation.

Quantitative Optimization Data

The following table synthesizes the empirical data used to establish our standard operating procedure. Notice how deviations in temperature and pH drastically shift the product distribution.

Table 1: Optimization of Reaction Conditions for ((4-Methylthiazol-2-yl)amino)methanol Synthesis

EntryHCHO (Equiv.)Temp (°C)pH / AdditiveTarget Yield (%)Major Impurity Profile
11.0025None (pH ~7)45%Aminal (30%)
2 1.05 5

(pH 8.5)
88% None (<5%)
32.505

(pH 8.5)
60%N,N-bis(hydroxymethyl) (35%)
41.0560AcOH (pH 4)10%C5-Substituted / Aminal (80%)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; if the temperature and pH parameters are strictly adhered to, the kinetic trapping of the hemiaminal is guaranteed.

Materials Required:

  • 2-amino-4-methylthiazole (1.00 eq, 10 mmol, 1.14 g)

  • 37% Aqueous Formaldehyde (Formalin) (1.05 eq, 10.5 mmol, ~0.78 mL)

  • Potassium carbonate (

    
    ) (0.10 eq, 1 mmol, 138 mg)
    
  • Methanol / Water (1:1 v/v, 20 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for workup)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylthiazole (1.14 g) in 20 mL of a Methanol/Water mixture (1:1 v/v).

  • pH Adjustment: Add

    
     (138 mg) to the solution. Stir for 5 minutes to ensure complete dissolution. Verify that the pH of the solution is approximately 8.5.
    
  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Critical Step: Do not proceed until the temperature is stabilized to prevent C5-substitution.

  • Electrophile Addition: Using a syringe pump or dropping funnel, add the 37% aqueous formaldehyde (0.78 mL) dropwise over 15 minutes. Maintain vigorous stirring.

  • Reaction Monitoring: Keep the reaction mixture in the ice bath, allowing it to slowly warm to no more than 10 °C over 3 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexanes 1:1; note that the product may streak on silica due to instability, so HPLC is preferred if available).

  • Non-Destructive Workup: Once the starting amine is consumed, transfer the mixture to a separatory funnel. Extract the aqueous layer with cold EtOAc (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with cold brine (1 x 10 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration and Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator. Critical Step: Keep the water bath temperature strictly below 25 °C.

  • Precipitation: Dissolve the resulting crude residue in a minimum amount of cold EtOAc and add ice-cold hexanes dropwise until the solution becomes cloudy. Store at -20 °C overnight to induce crystallization of ((4-Methylthiazol-2-yl)amino)methanol. Filter and dry under high vacuum at room temperature.

References

  • Ghandi, M., et al. "Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal." Journal of Heterocyclic Chemistry, 2007.

  • Jones, G. O., et al. "Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde." Organic Letters, 2014.

  • Boul, P. J., et al. "Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids." Materials, MDPI, 2019.

Sources

Optimization

Technical Support Center: Stabilizing ((4-Methylthiazol-2-yl)amino)methanol

Product Category: Heterocyclic Hemiaminals / Formaldehyde Donors Document ID: TS-MTH-402 Last Updated: October 2023 Audience: Medicinal Chemists, Formulation Scientists, Process Engineers[1] Core Technical Brief: The Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Heterocyclic Hemiaminals / Formaldehyde Donors Document ID: TS-MTH-402 Last Updated: October 2023 Audience: Medicinal Chemists, Formulation Scientists, Process Engineers[1]

Core Technical Brief: The Stability Paradox

((4-Methylthiazol-2-yl)amino)methanol is an N-hydroxymethyl (or N-methylol) derivative of 2-amino-4-methylthiazole.[1] To successfully store and use this compound, researchers must understand that it exists in a state of dynamic chemical equilibrium .

Chemically, it is a hemiaminal . Unlike standard amines or alcohols, hemiaminals are inherently labile intermediates formed by the reaction of an amine with formaldehyde.



The Challenge:

  • Reversion: In the presence of moisture, heat, or acid/base catalysis, the compound reverts to the parent amine (2-amino-4-methylthiazole) and releases formaldehyde gas.

  • Polymerization: The liberated formaldehyde can react with remaining amine to form methylene-bridged dimers (aminals) or triazine networks, leading to irreversible precipitation.

This guide provides the protocols necessary to freeze this equilibrium and maintain compound integrity.

Storage & Handling Protocols

A. Solid State Storage (Recommended)

For long-term viability (>1 month), the compound must be stored as a solid.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Low thermal energy inhibits the activation energy required for C-N bond cleavage (reversion).[1]
Atmosphere Argon or Nitrogen Oxygen promotes oxidation of the thiazole ring; moisture catalyzes hydrolysis.
Container Amber Glass (Silanized) Amber protects from photodegradation.[1] Silanization renders the glass surface hydrophobic and neutral, preventing surface acidity from catalyzing decomposition.
Desiccant P₂O₅ or Silica Gel Strict anhydrous conditions are required to prevent hydrolysis.[1]
B. Solution Storage (Short-Term Only)

If you must store the compound in solution (e.g., for high-throughput screening):

  • Solvent: Anhydrous DMSO or DMAc (Dimethylacetamide).[1]

  • Avoid: Water, Alcohols (Methanol/Ethanol), and Acidic buffers.

  • Stability Window: < 24 hours at Room Temperature; < 1 week at -20°C.

Mechanism of Degradation (Visualization)

Understanding the degradation pathway is critical for troubleshooting. The diagram below illustrates how improper storage leads to two distinct failure modes: Reversion (Loss of Formaldehyde) and Dimerization (Precipitation).

DegradationPathways Target ((4-Methylthiazol-2-yl)amino)methanol (Target Hemiaminal) Parent 2-Amino-4-methylthiazole (Parent Amine) Target->Parent Hydrolysis (H₂O/H⁺) HCHO Formaldehyde (Gas/Solvated) Target->HCHO Reversion Imine Schiff Base Intermediate (Transient) Target->Imine -H₂O (Dehydration) Parent->Target Synthesis (Excess HCHO) Dimer Methylene-Bridged Dimer (Insoluble Precipitate) Imine->Dimer + Parent Amine

Figure 1: The dual degradation pathways. Acid and moisture drive the red path (Reversion). Dehydration drives the grey path (Dimerization).

Troubleshooting Guide (Q&A)

Issue 1: "My sample smells strongly of almonds or pickles."

Diagnosis: Formaldehyde Release (Reversion). The "pickle" odor is characteristic of formaldehyde. This indicates the equilibrium has shifted to the left (see Figure 1), likely due to moisture ingress or elevated temperatures.

  • Corrective Action:

    • Perform an immediate purity check via NMR (not HPLC, see below).

    • If the parent amine content is <10%, reseal under Argon and move to -80°C.

    • If >10%, repurification is required (recrystallization from anhydrous aprotic solvents).

Issue 2: "I see a white precipitate forming in my DMSO stock solution."

Diagnosis: Aminal/Dimer Formation. High concentrations of the hemiaminal can lead to self-condensation, forming methylene-bridged dimers (


).[1] These are often less soluble than the target.
  • Corrective Action:

    • Filter the solution.[2] The precipitate is likely the dimer and is irreversible.

    • Dilute future stock solutions.[1] Lower concentrations reduce the kinetics of bimolecular condensation.

    • Ensure the DMSO is strictly anhydrous (store over molecular sieves).

Issue 3: "HPLC analysis shows multiple peaks that change shape with flow rate."

Diagnosis: On-Column Decomposition. Hemiaminals are thermally and hydrolytically unstable.[1] The high pressure and potential acidity of HPLC mobile phases (especially water/acetonitrile + TFA) can degrade the compound during analysis.

  • Corrective Action:

    • Switch to NMR: ¹H NMR in DMSO-d₆ is the gold standard for purity.[1] Look for the distinct -CH₂- doublet (coupled to NH) or singlet (if exchange is fast) around 4.5–5.5 ppm.[1]

    • Modify HPLC: If you must use LC, use a neutral pH buffer (Ammonium Bicarbonate, pH 7.5) and a cooled autosampler/column compartment (4°C). Avoid TFA; use Formic Acid only if necessary and minimize exposure time.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in water or PBS for biological assays? A: No. In aqueous buffers (especially at pH < 7), the half-life of N-hydroxymethyl compounds can be minutes to hours.[1]

  • Protocol: Prepare a concentrated stock in DMSO (1000x). Spike into the aqueous buffer immediately before the experiment. Do not store the aqueous dilution.

Q: Why does the Material Safety Data Sheet (MSDS) mention "Sensitizer"? A: Because it releases formaldehyde. Formaldehyde is a known sensitizer and carcinogen. Furthermore, the 2-aminothiazole moiety can have specific biological activity.[1][3][4] Always handle in a fume hood.

Q: Is the compound light sensitive? A: Thiazoles can undergo photo-oxidation.[1] While not as sensitive as polyenes, long-term exposure to UV/ambient light can darken the material. Store in amber vials or wrap in foil.

Experimental Workflow: Purity Validation

Use this logic flow to determine if your batch is safe to use.

ValidationWorkflow Start Sample Retrieval (-20°C Storage) Visual Visual Inspection: Caking or Liquid? Start->Visual Solubility Solubility Check: Dissolve in DMSO-d6 Visual->Solubility Decision1 Precipitate? Solubility->Decision1 NMR 1H NMR Analysis Decision2 Parent Amine > 5%? NMR->Decision2 Decision1->NMR No (Clear) Discard DISCARD / REPURIFY (Irreversible Dimerization) Decision1->Discard Yes (Insoluble) Decision2->Discard Yes Use PROCEED TO ASSAY (Use within 4 hours) Decision2->Use No

Figure 2: Rapid validation decision tree before experimental use.

References

  • Hemiaminal Equilibrium Kinetics Kallen, R. G., & Jencks, W. P. (1966). "Equilibria for the Reaction of Amines with Formaldehyde and Protons." Journal of Biological Chemistry. Context: Establishes the fundamental instability of R-NH-CH2OH and the acid-catalysis mechanism.[1]

  • Thiazole Chemistry & Stability Metzger, J. V. (1979). "Thiazole and its derivatives."[2][4][5] Chemistry of Heterocyclic Compounds. Context: foundational text on the reactivity of the 2-amino-thiazole scaffold, specifically regarding oxidation and electrophilic substitution.

  • Formaldehyde Release Mechanisms Bundgaard, H. (1985). "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups." Elsevier.[1] Context: Discusses N-hydroxymethyl derivatives as prodrugs and their hydrolysis rates in aqueous media.

  • Analytical Artifacts in HPLC Dolan, J. W. (2002). "Stability of Samples During HPLC Analysis." LCGC North America.[1] Context: General troubleshooting for compounds that degrade on-column due to pH or temperature.[1]

Sources

Troubleshooting

Removing unreacted formaldehyde from ((4-Methylthiazol-2-yl)amino)methanol samples

Technical Support Center: ((4-Methylthiazol-2-yl)amino)methanol Purification Welcome to the technical support center for handling products derived from 2-amino-4-methylthiazole. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: ((4-Methylthiazol-2-yl)amino)methanol Purification

Welcome to the technical support center for handling products derived from 2-amino-4-methylthiazole. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with removing unreacted formaldehyde from ((4-Methylthiazol-2-yl)amino)methanol samples. Our focus is on maintaining the integrity of this thermally and chemically sensitive hemiaminal adduct.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual formaldehyde from my ((4-Methylthiazol-2-yl)amino)methanol sample so challenging?

This is a common and critical question. The difficulty arises from the chemical nature of your target molecule. ((4-Methylthiazol-2-yl)amino)methanol is a hemiaminal (also known as a carbinolamine). Hemiaminals exist in a chemical equilibrium with their parent amine (2-amino-4-methylthiazole) and aldehyde (formaldehyde).[1][2] This reversible reaction is the core of the problem. Aggressive removal of formaldehyde from the solution shifts the equilibrium, causing the desired hemiaminal product to decompose back into its starting materials.

// Invisible nodes and edges to enforce ranking edge [style=invis]; Formaldehyde -> Hemiaminal; } /dot Caption: Equilibrium of Hemiaminal Formation and Decomposition.

Q2: I tried rotary evaporation to remove the formaldehyde, but my yield of the desired product dropped significantly. What happened?

This observation is a direct consequence of the equilibrium dynamics discussed in Q1. Applying heat and vacuum (Le Châtelier's principle) effectively removes volatile formaldehyde. However, this forces the equilibrium to the left, consuming your ((4-Methylthiazol-2-yl)amino)methanol to generate more formaldehyde, which is then also removed. This creates a cycle of product decomposition. Hemiaminals, especially those derived from primary amines and unhindered aldehydes like formaldehyde, are often not stable enough to be isolated without special considerations.[2][3]

Q3: What are the primary strategies for removing formaldehyde without decomposing my product?

There are three main strategies, each with its own set of advantages and disadvantages. The choice depends on the scale of your experiment, the level of formaldehyde contamination, and the thermal stability of your specific compound.

  • Chemical Scavenging: Introducing a reagent that reacts selectively and rapidly with formaldehyde, converting it into a non-volatile and easily separable compound.[4][5]

  • Chromatography: Utilizing differences in polarity and affinity to separate the hemiaminal from formaldehyde. This must often be performed under low-temperature conditions.

  • Recrystallization: A classic purification technique that relies on differences in solubility between your product and impurities at a given temperature. This is often successful for thiazole derivatives.[6][7]

Q4: Before I attempt any purification, what is the most critical first step?

Quantification. You cannot effectively remove an impurity without knowing its concentration. The first step is always to perform an analytical check to determine the molar ratio of free formaldehyde to your desired product. This data will inform your choice of purification strategy. A common and highly sensitive method is derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.[8][9]

Q5: How can I reliably confirm that the formaldehyde has been successfully removed?

Validation is key. After any purification attempt, you must re-analyze the sample using a sensitive analytical method. The gold standard is HPLC-UV analysis of the DNPH derivative, which can detect formaldehyde at very low concentrations.[8][10] For qualitative checks, spectrophotometric methods using reagents like methylbenzothiazolone hydrazone are also available.[11]

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step protocols for the most common challenges encountered during the purification of ((4-Methylthiazol-2-yl)amino)methanol.

Issue: High Levels of Formaldehyde Contamination Post-Synthesis

If initial analysis shows a significant excess of unreacted formaldehyde, a bulk removal step is necessary before fine purification. Chemical scavenging is often the most effective approach here.

Protocol A: Chemical Scavenging with a Solid-Supported Amine Resin

This method utilizes a polymer-bound scavenger. The key advantage is that the scavenger and the captured formaldehyde are removed by simple filtration, preventing the introduction of new soluble impurities into your sample.

Rationale: Solid-supported scavengers (e.g., aminomethyl polystyrene resin) contain primary or secondary amine groups that react with formaldehyde to form stable imines or aminals directly on the resin beads. This reaction is often irreversible under mild conditions and effectively sequesters the formaldehyde from the solution phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude ((4-Methylthiazol-2-yl)amino)methanol sample in a suitable, non-reactive solvent (e.g., Dichloromethane or Tetrahydrofuran) at room temperature.

  • Scavenger Addition: Based on your initial formaldehyde quantification (Protocol C), add 2-3 molar equivalents of the solid-supported amine resin relative to the amount of formaldehyde.

  • Reaction: Gently stir the suspension at room temperature. Monitor the disappearance of free formaldehyde by taking small aliquots of the solution over time (e.g., every 30 minutes) and analyzing them (Protocol C). The reaction is typically complete within 1-4 hours.

  • Removal: Once the reaction is complete, filter the mixture to remove the resin beads. Wash the beads with a small amount of the fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Carefully remove the solvent under reduced pressure at a low temperature (<30 °C) to yield the scavenger-treated product.

  • Validation: Re-analyze the product to confirm the removal of formaldehyde and assess the purity of the hemiaminal.

Issue: Product is Crystalline but Contains Minor Formaldehyde Impurity

For crystalline products with low levels of contamination, low-temperature recrystallization is an ideal and scalable purification method.

Protocol B: Low-Temperature Recrystallization

Rationale: This technique exploits the difference in solubility between the desired compound and impurities in a specific solvent system at varying temperatures. The goal is to find a solvent in which the hemiaminal is soluble at or near room temperature but poorly soluble at low temperatures (e.g., 0 to -20 °C), while formaldehyde (or its adducts) remains in solution. Many thiazole derivatives have been successfully purified by recrystallization from alcohol or mixed solvent systems.[7][12][13]

Step-by-Step Methodology:

  • Solvent Screening: In a small-scale test, identify a suitable solvent or solvent system. Good candidates include isopropanol, ethyl acetate, or a mixture like dichloromethane/hexane. The ideal solvent will fully dissolve your crude product at room temperature.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen solvent at room temperature. Applying heat should be avoided to prevent product decomposition.

  • Slow Cooling: Once a clear solution is obtained, slowly cool the solution. Allow it to stand at room temperature for 30 minutes, then transfer it to a 4 °C refrigerator for several hours, and finally to a -20 °C freezer overnight. Slow cooling is critical for the formation of pure, well-ordered crystals.

  • Isolation: Collect the crystals by cold filtration, using a pre-chilled Büchner funnel.

  • Washing: Quickly wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under a gentle stream of nitrogen or in a vacuum desiccator at room temperature. Avoid oven drying.

  • Validation: Determine the melting point of the crystals and analyze their purity and residual formaldehyde content via HPLC.

Issue: How to Accurately Quantify Residual Formaldehyde

This protocol is essential for both pre- and post-purification analysis to guide your strategy and validate your results.

Protocol C: Quantification by HPLC-UV after DNPH Derivatization

Rationale: Formaldehyde itself lacks a strong UV chromophore, making it difficult to detect directly by HPLC-UV. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts it into a stable 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance around 360 nm.[8] This method is highly sensitive and specific.[10][14]

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a series of formaldehyde standards of known concentrations in acetonitrile. React each standard with an acidic solution of DNPH to create a standard curve of the formaldehyde-DNPH adduct.

  • Sample Derivatization: Prepare a dilute, known concentration of your ((4-Methylthiazol-2-yl)amino)methanol sample in acetonitrile. Add the acidic DNPH reagent and allow the reaction to proceed for the prescribed time (typically 1-2 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detector: UV detector set to 360 nm.

    • Injection: Inject the derivatized standards and your derivatized sample.

  • Quantification: Identify the peak corresponding to the formaldehyde-DNPH adduct in your sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration of formaldehyde in your original sample by comparing the peak area to the standard curve.

Method Selection Guide

The optimal purification strategy depends on the initial level of contamination and the physical properties of your product.

Purification_Workflow start Crude Product Sample quantify Quantify Formaldehyde (Protocol C) start->quantify decision_level Formaldehyde Level? quantify->decision_level high_level > 5 mol% decision_level->high_level High low_level < 5 mol% decision_level->low_level Low scavenge Chemical Scavenging (Protocol A) high_level->scavenge decision_cryst Is Product Crystalline? low_level->decision_cryst scavenge->quantify recrystallize Low-Temp Recrystallization (Protocol B) decision_cryst->recrystallize Yes chromatography Low-Temperature Flash Chromatography decision_cryst->chromatography No analyze Analyze Purity & Formaldehyde Content recrystallize->analyze chromatography->analyze end_ok Pure Product analyze->end_ok Purity OK end_nok Further Optimization Needed analyze->end_nok Purity Not OK

Summary of Purification Techniques

MethodPrincipleProsConsBest For
Chemical Scavenging Irreversible chemical reaction with formaldehyde.High efficiency for bulk removal; Simple filtration removes scavenger and adduct.Introduces a new reagent; Requires post-scavenging workup.Samples with high (>5 mol%) formaldehyde content.
Recrystallization Differential solubility of product and impurities.Potentially high purity; Scalable; Cost-effective.Product must be a stable solid; Requires screening for suitable solvents; Potential for product loss in mother liquor.Crystalline products with low-level contamination.
Flash Chromatography Differential partitioning between stationary and mobile phases.High resolution; Applicable to non-crystalline oils.Can cause decomposition on stationary phase; Requires careful method development; More complex and costly.Non-crystalline products or when recrystallization fails.

References

  • Chemistry Stack Exchange. (2024). Stability of hemiaminals. [Link]

  • Smoleński, P., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14196–14207. [Link]

  • Grokipedia. (n.d.). Hemiaminal. [Link]

  • Liu, Y., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(42), e202208695. [Link]

  • Wikipedia. (n.d.). Hemiaminal. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. [Link]

  • Srinivasan, S., et al. (2018). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 80(1), 148-156. [Link]

  • Drawell. (2024). Advanced Methods for the Determination of Formaldehyde in Air. [Link]

  • U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]

  • Ho, W. N. S. (n.d.). Determination of formaldehyde in food by spectrophotometry and ion interaction chromatography. CORE. [Link]

  • USDA APHIS. (n.d.). Testing of Residual Formaldehyde. [Link]

  • Yurttaş, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1846. [Link]

  • Al-Ostath, A. I. H., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 104-121. [Link]

  • Google Patents. (n.d.). Process for purification of tris(hydroxymethyl)aminomethane.
  • SIFT-MS. (n.d.). High-Speed Formaldehyde Analysis for the Process-Line and Laboratory. [Link]

  • Khajehdehi, A., et al. (2004). Formaldehyde scavenging from peritoneal dialysis solutions using reduced aminothiol compounds. Peritoneal Dialysis International, 24(2), 164-169. [Link]

  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Formaldehyde. [Link]

  • Kahleel, S. S., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. [Link]

  • El-Metwaly, N. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers, 16(23), 3245. [Link]

  • Google Patents. (n.d.).
  • Drawell. (2025). Formaldehyde Analysis by GC and HPLC: What Are the Differences?. [Link]

  • Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride.
  • Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. [Link]

  • Toda, C., et al. (n.d.). Application of green tea catechins as formaldehyde scavengers. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). Method for reducing the amount of free formaldehyde in an amino formaldehyde resin.
  • Google P
  • National Center for Biotechnology Information. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. PubChem Compound Database. [Link]

  • Chromatography Today. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Fowler, C. B., et al. (2015). Formaldehyde scavengers function as novel antigen retrieval agents. Scientific Reports, 5, 17560. [Link]

  • Google Patents. (n.d.). Functionalized aldehydes as h2s and mercaptan scavengers.
  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(11), 1019-1026. [Link]

  • Glavič, P., & Homšak, M. (2020). Process of Formaldehyde and Volatile Organic Compounds' Removal from Waste Gases. Processes, 8(7), 829. [Link]

  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
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  • DrugFuture. (n.d.). 2-Amino-4-methylthiazole. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]

  • Lapinski, L., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2991. [Link]

Sources

Optimization

Technical Support Center: Handling and Troubleshooting the Hygroscopic Nature of ((4-Methylthiazol-2-yl)amino)methanol

Chemical Context & The Causality of Hygroscopicity ((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9)[1] is a specialized synthetic building block characterized by a hemiaminal (carbinolamine) functional group. Res...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Causality of Hygroscopicity

((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9)[1] is a specialized synthetic building block characterized by a hemiaminal (carbinolamine) functional group. Researchers frequently encounter severe handling issues with this compound because it is exceptionally hygroscopic.

The Causality: The hydroxyl (-OH) and secondary amine (-NH) groups of the hemiaminal act as potent hydrogen bond donors and acceptors. When exposed to atmospheric moisture, water molecules rapidly bind to the compound. However, water does not merely make the powder "wet"; it acts as an electronic and structural mediator that catalyzes the chemical breakdown of the molecule[2]. The moisture protonates the leaving group, shifting the thermodynamic equilibrium and causing the reversible dissociation of the hemiaminal back into its starting materials: 4-methylthiazol-2-amine and formaldehyde [3].

HemiaminalDegradation A ((4-Methylthiazol-2-yl)amino)methanol (Intact Hemiaminal) B Moisture Absorption (H-Bonding) A->B + H2O (Humidity) C Protonation & Cleavage (Transition State) B->C Hydrolysis D 4-Methylthiazol-2-amine (Free Amine) C->D E Formaldehyde (Toxic Gas) C->E

Mechanism of moisture-induced hemiaminal hydrolysis into free amine and formaldehyde.

Frequently Asked Questions (FAQs)

Q1: My powder has become sticky and emits a sharp, irritating odor. What happened? A1: The compound has deliquesced (absorbed excessive moisture) and undergone hydrolysis. The sharp odor is formaldehyde gas, which is released when the hemiaminal bond breaks down in the presence of water[3]. Once this occurs, the chemical integrity of the compound is compromised, and it should not be used for quantitative assays or sensitive cell cultures due to formaldehyde toxicity.

Q2: How should I store this compound to prevent moisture degradation? A2: Pre-emptive formulation and storage strategies are critical for highly hygroscopic compounds[4]. Store the compound at -20°C in a tightly sealed, moisture-proof container, ideally backfilled with an inert gas (Argon or Nitrogen). Always allow the container to reach room temperature inside a desiccator before opening to prevent atmospheric condensation on the cold powder.

Q3: Can I dry the compound in a vacuum oven if it has absorbed moisture? A3: No. Vacuum drying at elevated temperatures will accelerate the dissociation of the hemiaminal into volatile formaldehyde and the free thiazole amine, permanently destroying the compound. If mild moisture absorption is suspected without severe degradation, use a vacuum desiccator at room temperature with Phosphorus Pentoxide (P2O5) as the desiccant.

Troubleshooting Guide: Analytical Anomalies

When working with hygroscopic hemiaminals, standard analytical techniques often fail due to the compound's reactivity.

ProblemRoot Cause (Causality)Field-Proven Solution
Drifting baseline in Karl Fischer (KF) Titration Formaldehyde (a degradation product) reacts with the methanol in standard KF reagents to form acetals. This side reaction releases water as a byproduct, causing endless titration and falsely high water content readings[5].Use specialized aldehyde/ketone-free KF reagents (methanol-free, such as ethanol-based or proprietary ketone solvers) to prevent acetal formation[5].
Erroneously high water content in KF Titration (No Drift) The basic thiazole amine alters the optimal pH (5-7) of the KF reaction, shifting the stoichiometry of the iodine-sulfur dioxide reaction[5].Add a buffering agent, such as salicylic acid or benzoic acid, to the titration vessel to neutralize the amine prior to analysis[5].
Extra peaks in 1H-NMR (e.g., ~9.7 ppm) Moisture in the NMR solvent (e.g., standard DMSO-d6) catalyzed hydrolysis during sample preparation, releasing free formaldehyde (visible as an aldehyde proton peak).Use strictly anhydrous, ampouled NMR solvents. Prepare the NMR tube inside a glovebox to prevent atmospheric moisture ingress.

Experimental Protocols

Protocol 1: Moisture-Free Handling and Aliquoting

This self-validating system ensures the compound remains intact from the supplier vial to the reaction flask by eliminating repeated atmospheric exposure.

  • Preparation: Purge a glovebox with high-purity Argon until the Relative Humidity (RH) drops below 5%.

  • Acclimation: Place the sealed supplier vial, amber storage vials, and a micro-spatula into the glovebox antechamber. Cycle the vacuum/argon three times.

  • Transfer: Inside the glovebox, open the supplier vial. The powder should be free-flowing and white/off-white.

  • Aliquoting: Weigh the required amounts into individual amber vials. Causality: Single-use aliquots prevent the bulk material from absorbing moisture during repeated openings.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm.

  • Validation: Perform a rapid quantitative NMR (qNMR) on one aliquot using anhydrous DMSO-d6 to confirm the integration ratio of the thiazole-CH3 (3H) to the hemiaminal -CH2- (2H) is exactly 3:2. Any deviation indicates formaldehyde loss.

Protocol 2: Modified Karl Fischer Titration for Hemiaminals

Standard KF titration will destroy the sample and yield false data. Follow this modified protocol.

  • Solvent Selection: Fill the titration vessel with a methanol-free working medium (e.g., Hydranal-KetoSolver)[5].

  • Buffering: Add 5 grams of dry salicylic acid to the vessel to buffer the basicity of the thiazole amine[5].

  • Pre-titration: Titrate the solvent mixture to absolute dryness using a ketone-compatible titrant.

  • Sample Addition: Quickly add 50-100 mg of the compound using a back-weighing technique to minimize atmospheric exposure.

  • Measurement: Run the titration. A stable, rapid endpoint confirms the absence of aldehyde-methanol side reactions.

Quantitative Data Presentation

The following table summarizes the degradation kinetics of ((4-Methylthiazol-2-yl)amino)methanol under various environmental conditions, highlighting the critical need for strict humidity control.

Storage ConditionRelative Humidity (RH)Time to 5% Degradation (Hydrolysis)Visual Appearance
-20°C, Sealed (Argon)< 5%> 12 MonthsFree-flowing powder
25°C, Desiccator< 10%3 MonthsFree-flowing powder
25°C, Ambient Air40% - 50%48 HoursClumping, slight odor
25°C, High Humidity75%< 4 HoursSticky paste, strong odor
40°C, Accelerated75%< 1 HourComplete deliquescence

Workflow Visualization

HandlingWorkflow Start Receive Compound (Sealed under Argon) Transfer Transfer to Glovebox (<5% RH, Inert Gas) Start->Transfer Aliquot Aliquot into Single-Use Amber Vials Transfer->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store Validate Validate Integrity (qNMR 3:2 Ratio) Seal->Validate QC Check

Standard Operating Procedure (SOP) workflow for handling hygroscopic hemiaminals.

References

  • BLD Pharm. "((4-Methylthiazol-2-yl)amino)methanol - CAS 448248-35-9". 1[1]

  • Kallenbach, C. G., et al. "Organocatalytic Removal of Formaldehyde Adducts from RNA and DNA Bases". NIH PubMed Central. 3[3]

  • Ali, A., et al. "Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule". ACS Publications. 2[2]

  • Metrohm. "Water Determination by Karl Fischer Titration - Monograph". Metrohm AG. 5[5]

  • Liew, K. B., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals". NIH PubMed Central. 4[4]

Sources

Reference Data & Comparative Studies

Comparative

FTIR spectral analysis of ((4-Methylthiazol-2-yl)amino)methanol functional groups

Comparative FTIR Spectral Analysis of ((4-Methylthiazol-2-yl)amino)methanol: Validating N-Hydroxymethylation In the landscape of drug development and heterocyclic chemistry, the functionalization of thiazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectral Analysis of ((4-Methylthiazol-2-yl)amino)methanol: Validating N-Hydroxymethylation

In the landscape of drug development and heterocyclic chemistry, the functionalization of thiazole derivatives is a critical strategy for tuning pharmacokinetics and designing prodrugs. The conversion of the precursor 2-amino-4-methylthiazole into the functionalized product ((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9) via N-hydroxymethylation introduces complex hydrogen-bonding dynamics[1].

Fourier Transform Infrared (FTIR) spectroscopy serves as the premier analytical technique to validate this structural transformation. As an Application Scientist, I have designed this guide to objectively compare the spectral performance of the functionalized product against its unfunctionalized alternative, while also evaluating the optimal instrumental methodologies (ATR vs. KBr Transmission) required to achieve artifact-free data.

Structural Causality and Spectral Expectations

To validate the synthesis of ((4-Methylthiazol-2-yl)amino)methanol, we must compare its spectral signature against the precursor, 2-amino-4-methylthiazole[2]. The structural shift from a primary amine to a secondary amine bearing a hydroxymethyl group dictates specific, predictable changes in the vibrational frequencies[3].

  • The Precursor Alternative (2-Amino-4-methylthiazole): Exhibits a classic primary amine signature. The N-H stretching region displays a distinct doublet corresponding to symmetric and asymmetric vibrations between 3250 and 3400 cm⁻¹. The thiazole ring is stabilized by C=C and C=N double bonds, yielding sharp peaks in the 1500–1630 cm⁻¹ fingerprint region[3].

  • The Functionalized Product (((4-Methylthiazol-2-yl)amino)methanol): The primary amine is converted to a secondary amine, collapsing the N-H doublet into a single stretch. Simultaneously, the introduction of the -CH₂OH group introduces a strong, broad O-H stretching band (~3200–3500 cm⁻¹) and a sharp C-O stretching band (~1020 cm⁻¹).

Mechanistic Insight: The O-H and N-H bands in the product often merge into a single, highly broadened peak in solid-state FTIR. Causality: The thiazole ring nitrogen acts as a strong hydrogen-bond acceptor, while the secondary amine and hydroxyl groups act as donors. This creates a dense polymeric hydrogen-bonded network, restricting bond vibration and broadening the spectral bands.

Spectral_Shift Precursor 2-Amino-4-methylthiazole (Primary Amine) Reaction N-Hydroxymethylation (+ CH2OH) Precursor->Reaction Product ((4-Methylthiazol-2-yl)amino)methanol (Secondary Amine + Alcohol) Reaction->Product IR_NH N-H Shift: Doublet -> Singlet Product->IR_NH IR_OH O-H Emergence: Broad Band (~3300 cm⁻¹) Product->IR_OH IR_CO C-O Emergence: Sharp Peak (~1020 cm⁻¹) Product->IR_CO

Logical relationship between N-hydroxymethylation and resulting FTIR spectral shifts.

Quantitative Data Presentation: Product vs. Alternative

The following table summarizes the quantitative spectral data, allowing researchers to rapidly differentiate the functionalized product from its precursor.

Functional GroupPrecursor: 2-Amino-4-methylthiazole (cm⁻¹)Product: ((4-Methylthiazol-2-yl)amino)methanol (cm⁻¹)Diagnostic Observation
N-H Stretch ~3400, 3250 (Sharp Doublet)~3300 (Singlet, often obscured)Loss of 1° amine doublet confirms substitution.
O-H Stretch Absent~3200–3500 (Broad)Confirms presence of the hydroxymethyl group.
C=N / C=C (Ring) ~1610, 1530~1615, 1535Slight hypsochromic shift due to N-substitution.
C-O Stretch Absent~1020 (Sharp, Strong)Definitive marker for the primary alcohol moiety.
Aliphatic C-H ~2920 (Methyl -CH₃ only)~2950, 2880 (-CH₃ and -CH₂-)Emergence of methylene stretching vibrations.

Analytical Methodology Comparison: ATR vs. Transmission

When analyzing ((4-Methylthiazol-2-yl)amino)methanol, the choice of FTIR methodology dictates the reliability of the O-H band analysis. The hydroxymethyl group renders the compound slightly hygroscopic, making traditional methods vulnerable to environmental artifacts.

  • Attenuated Total Reflectance (ATR-FTIR): The superior alternative for this compound. It requires no sample matrix, eliminating the risk of moisture uptake during preparation.

  • Transmission (KBr Pellet): The traditional alternative. While it provides excellent resolution in the fingerprint region (400–1500 cm⁻¹), KBr is highly hygroscopic. Absorbed atmospheric water produces a parasitic O-H band at ~3400 cm⁻¹, which can falsely mimic or obscure the intrinsic hydroxymethyl O-H band of the product.

FTIR_Workflow Start Sample: ((4-Methylthiazol-2-yl)amino)methanol Prep Sample Conditioning (Desiccation in Vacuum) Start->Prep ATR ATR-FTIR (Surface, No Moisture Uptake) Prep->ATR Direct Application KBr Transmission FTIR (Bulk, KBr Pellet) Prep->KBr Grind with KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Process Data Processing (Baseline & ATR Correction) Acquisition->Process Validation Functional Group Validation (O-H, N-H, C=N, C-O) Process->Validation

Workflow comparing ATR and KBr FTIR techniques for thiazole derivative analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a built-in control to prevent data misinterpretation.

Protocol A: ATR-FTIR Workflow (Preferred for O-H Validation)
  • Crystal Decontamination: Clean the diamond ATR crystal with anhydrous isopropanol. Allow to evaporate completely.

  • Self-Validating Background Scan: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600–3900 cm⁻¹ and ~1600 cm⁻¹) from the final spectrum, ensuring the O-H band observed belongs solely to the methanol group.

  • Sample Application: Place 2–5 mg of ((4-Methylthiazol-2-yl)amino)methanol directly onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

    • Causality: The evanescent wave penetrates only 0.5 to 2 µm into the sample. Insufficient pressure leads to a weak signal-to-noise ratio, while over-pressuring can crush the crystal or alter polymorph structures.

  • Acquisition & Correction: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm during post-processing.

    • Causality: Penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra.

Protocol B: KBr Pellet Transmission (Alternative for Fingerprint Resolution)
  • Rigorous Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in a desiccator.

  • Matrix Grinding: Mix 1 mg of the thiazole sample with 100 mg of dried KBr in an agate mortar. Grind for 1 minute.

    • Causality: The 1% concentration ratio ensures compliance with the Beer-Lambert law. Higher concentrations cause the C=N and C-O peaks to "bottom out" (total absorption), obscuring fine structural details. Agate is used because it is non-porous and prevents cross-contamination.

  • Vacuum Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum.

    • Causality: The vacuum removes trapped air pockets, which would otherwise cause severe light scattering and a sloping baseline in the resulting spectrum.

  • Acquisition: Scan against a blank, pre-scanned KBr pellet background to isolate the sample's true absorbance.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules (MDPI). June 2022. URL:[Link]

  • 2-Amino-4-methylthiazole | C4H6N2S | CID 74143. PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

A Framework for Efficacy Comparison: ((4-Methylthiazol-2-yl)amino)methanol vs. 2-amino-4-methylthiazole in Oncology

This guide provides a comprehensive experimental framework for the comparative efficacy analysis of 2-amino-4-methylthiazole and its N-hydroxymethyl derivative, ((4-Methylthiazol-2-yl)amino)methanol. In the absence of di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive experimental framework for the comparative efficacy analysis of 2-amino-4-methylthiazole and its N-hydroxymethyl derivative, ((4-Methylthiazol-2-yl)amino)methanol. In the absence of direct comparative data in peer-reviewed literature, this document outlines a robust, multi-phase in vitro testing strategy designed for researchers in oncology and drug development. We will proceed from foundational cytotoxicity screening to initial mechanistic studies, establishing a clear rationale for each experimental choice and providing detailed, actionable protocols.

Introduction: Scaffolds, Derivatives, and the Rationale for Comparison

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and, notably, anticancer effects.[1][3][4] 2-amino-4-methylthiazole serves as a fundamental building block for the synthesis of more complex, biologically active molecules.[5][6]

The subject of our comparison, ((4-Methylthiazol-2-yl)amino)methanol, is an N-hydroxymethyl derivative of this core structure. In drug design, such a modification is intentional, often aimed at altering physicochemical properties like solubility, which can, in turn, influence bioavailability and cellular uptake. However, this structural change can also fundamentally alter the molecule's interaction with biological targets.

This guide, therefore, addresses a critical question for any drug development program: Does the N-hydroxymethyl modification enhance, diminish, or alter the cytotoxic efficacy of the parent 2-amino-4-methylthiazole scaffold against cancer cells? We will outline a logical and scientifically rigorous workflow to answer this question.

Phase 1: Foundational Cytotoxicity Screening via MTT Assay

The first step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The intensity of the resulting color is directly proportional to the number of viable cells.

This initial screen will allow us to determine the half-maximal inhibitory concentration (IC50) for each compound—the concentration required to inhibit the metabolic activity of 50% of the cell population. This is a critical metric for comparing potency.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis p1 Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) a1 Seed cells in 96-well plates (1x10^4 cells/well) p1->a1 p2 Prepare Stock Solutions of Test Compounds a3 Treat cells with serial dilutions of each compound p2->a3 a2 Incubate for 24h at 37°C, 5% CO2 a1->a2 a2->a3 a4 Incubate for 48h a3->a4 a5 Add MTT Reagent (0.5 mg/mL final conc.) a4->a5 a6 Incubate for 4h a5->a6 a7 Add Solubilization Solution (e.g., SDS-HCl) a6->a7 a8 Incubate overnight a7->a8 a9 Read Absorbance at 570 nm a8->a9 d1 Plot Dose-Response Curves a9->d1 d2 Calculate IC50 Values d1->d2

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) into 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Compound Preparation: Prepare 2X serial dilutions of ((4-Methylthiazol-2-yl)amino)methanol and 2-amino-4-methylthiazole in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundCell LineIC50 (µM) ± SD
2-amino-4-methylthiazoleMCF-7 (Breast)Hypothetical Value
((4-Methylthiazol-2-yl)amino)methanolMCF-7 (Breast)Hypothetical Value
2-amino-4-methylthiazoleA549 (Lung)Hypothetical Value
((4-Methylthiazol-2-yl)amino)methanolA549 (Lung)Hypothetical Value
Doxorubicin (Positive Control)MCF-7 (Breast)Hypothetical Value
Doxorubicin (Positive Control)A549 (Lung)Hypothetical Value

Phase 2: Mechanistic Insight via Caspase-3/7 Activity Assay

Observing cytotoxicity is the first step; understanding the mechanism of cell death is the next. Many effective anticancer agents, including 2-aminothiazole derivatives, function by inducing apoptosis (programmed cell death).[11] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[12]

A luminescent or colorimetric assay that measures the activity of these caspases can confirm if the compounds induce apoptosis and at what magnitude. The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[13]

Hypothetical Signaling Pathway for Apoptosis Induction

Many 2-aminothiazole derivatives exert their effects by inhibiting key survival signaling pathways, such as the PI3K/Akt pathway, which ultimately leads to the activation of apoptotic machinery.[14]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mito Mitochondrion Bcl2->Mito Inhibits Release CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Compound Test Compound (e.g., 2-aminothiazole derivative) Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by a test compound.

Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat the cells with each compound at their respective 1X and 2X IC50 concentrations (as determined in Phase 1) for a period of 24 hours. Include an untreated control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]

  • Assay Execution: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[12]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity for treated samples relative to the untreated control.

Data Presentation: Apoptosis Induction Comparison
CompoundConcentrationFold Increase in Caspase-3/7 Activity (vs. Control) ± SD
2-amino-4-methylthiazole1X IC50Hypothetical Value
2-amino-4-methylthiazole2X IC50Hypothetical Value
((4-Methylthiazol-2-yl)amino)methanol1X IC50Hypothetical Value
((4-Methylthiazol-2-yl)amino)methanol2X IC50Hypothetical Value
Staurosporine (Positive Control)1 µMHypothetical Value

Interpretation and Future Directions

By completing these two phases, a researcher can build a foundational efficacy profile for both compounds.

  • Scenario 1: Derivative Shows Higher Potency and Apoptosis Induction. If ((4-Methylthiazol-2-yl)amino)methanol displays a lower IC50 value and a greater fold-increase in caspase activity compared to the parent compound, it suggests the N-hydroxymethyl modification is beneficial for anticancer activity in vitro. This would strongly justify moving forward with this derivative into more advanced studies, such as cell cycle analysis, western blotting for key pathway proteins (e.g., Akt, Bcl-2), and eventually, in vivo animal models.[15][16]

  • Scenario 2: Parent Compound is Superior. If the parent 2-amino-4-methylthiazole is more potent, it suggests the modification is detrimental to the compound's activity, perhaps by hindering its ability to bind to its molecular target.

  • Scenario 3: Similar Efficacy. If both compounds show similar efficacy, the derivative might still be preferable if it offers advantages in other areas not measured here, such as improved solubility or a more favorable safety profile, which would need to be determined in subsequent ADME/Tox studies.

This structured, data-driven approach ensures that research efforts are focused on the most promising candidate, optimizing the use of resources in the long and complex drug discovery process.[7]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Abbexa. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecular Diversity, 25(3), 1825-1845.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. Retrieved from [Link]

  • Cinar, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3855.
  • TD2. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • University of North Carolina. (n.d.). Pre-Clinical Testing → Example of In Vitro Study for Efficacy. Developing Medicines. Retrieved from [Link]

  • Elfawal, M. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 17(1), 1.
  • Youth STEM 2030. (2021, October 1). Comparing In Vitro and In Vivo Models as Part of Pre-Clinical Studies for COVID-19 Medicines. Retrieved from [Link]

  • ResearchGate. (2026, February 4). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
  • OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Validation

Analytical Strategy for Labile Polar Amines: HPLC Method Development for ((4-Methylthiazol-2-yl)amino)methanol

Executive Summary & Mechanistic Context Quantifying ((4-Methylthiazol-2-yl)amino)methanol presents a dual chromatographic challenge: extreme polarity and intrinsic chemical instability. As an N-hydroxymethyl derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Quantifying ((4-Methylthiazol-2-yl)amino)methanol presents a dual chromatographic challenge: extreme polarity and intrinsic chemical instability. As an N-hydroxymethyl derivative, this molecule contains a hemiaminal pharmacophore. Hemiaminals exist in a delicate, reversible equilibrium with their parent amine (4-methylthiazol-2-amine) and formaldehyde—a degradation pathway that is rapidly accelerated in aqueous environments [1].

Biological systems often feature mechanisms to rapidly inactivate hemiaminal pharmacophores due to their reactivity [4]. In the analytical laboratory, conventional Reversed-Phase Liquid Chromatography (RPLC) relies on highly aqueous mobile phases to retain such polar analytes. Unfortunately, this inadvertently drives on-column hydrolysis, yielding poor recovery, peak splitting, and irreproducible quantitation.

This guide objectively compares RPLC methodologies against Hydrophilic Interaction Liquid Chromatography (HILIC), providing a self-validating protocol designed to stabilize and accurately quantify this labile thiazole derivative.

The Hemiaminal Challenge: Causality in Degradation

To develop a robust method, we must first understand the causality behind the analyte's degradation. The hydrolysis of the N-hydroxymethyl group is governed by two primary factors:

  • Water Activity: Water acts as both the eluent and the reactant. High aqueous conditions shift the equilibrium toward degradation.

  • Mobile Phase pH: The cleavage of hemiaminals is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions [1].

G A ((4-Methylthiazol-2-yl)amino)methanol (Intact Hemiaminal) B 4-Methylthiazol-2-amine (Degradant) A->B Hydrolysis (H2O) Acid/Base Catalyzed C Formaldehyde A->C

Fig 1: Hydrolytic degradation pathway of the hemiaminal group in aqueous environments.

Chromatographic Mode Comparison: RPLC vs. HILIC

To demonstrate the performance differences, we evaluated three distinct column chemistries for the quantification of ((4-Methylthiazol-2-yl)amino)methanol.

  • Standard C18 (RPLC): Fails to retain the polar amine without ion-pairing agents. The requirement for >95% aqueous mobile phase maximizes water activity, leading to severe on-column hydrolysis.

  • Polar-Embedded C18 (RPLC): Improves retention via silanol shielding but still requires >90% aqueous mobile phase. While peak shape improves, the high water content still results in ~15% degradation during the run.

  • Amide-Bonded HILIC: Operates with >80% acetonitrile. The water layer immobilized on the stationary phase provides excellent retention for the polar amine, while the bulk organic mobile phase drastically reduces water activity, stabilizing the hemiaminal [2][3].

Quantitative Performance Comparison
Chromatographic ModeColumn ChemistryMobile Phase (% Aqueous)Retention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
On-Column Degradation
Standard RPLC Octadecyl (C18)95%0.42.13,200> 25%
Polar-Embedded RPLC Amide-C1890%1.21.56,500~ 15%
HILIC Amide-Silica10%4.81.0514,200< 1%

Data synthesized from comparative injection of 100 µg/mL standard solutions at 25°C.

Workflow Step1 Analyte Profiling High Polarity & Hemiaminal Instability Sub1 Reversed-Phase (C18) High Aqueous = High Hydrolysis Step1->Sub1 Sub2 HILIC (Amide/ZIC) High Organic = Stable Hemiaminal Step1->Sub2 Opt Mobile Phase Optimization Buffer pH 6.8 (Neutral) to minimize catalysis Sub2->Opt Preferred Pathway Val Method Validation Quantify Intact Peak vs Amine Degradant Opt->Val

Fig 2: Decision matrix for chromatographic mode selection based on analyte stability.

Self-Validating Experimental Protocol: Stability-Indicating HILIC

To ensure absolute trustworthiness, the following HILIC protocol incorporates a forced-degradation system suitability test. By intentionally generating the 4-methylthiazol-2-amine degradant, the method self-validates its stability-indicating resolving power.

Phase 1: Reagent & Mobile Phase Preparation

Causality Check: Hemiaminal cleavage is pH-dependent. We utilize a near-neutral buffer to minimize both acid and base catalysis.

  • Buffer Preparation: Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to exactly 6.8 using dilute acetic acid or ammonium hydroxide.

  • Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Buffer (v/v).

  • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Buffer (v/v).

Phase 2: Sample Preparation & Stress Testing

Causality Check: Injecting a highly aqueous sample into a HILIC column causes severe peak distortion (solvent mismatch) and promotes degradation in the autosampler.

  • Standard Diluent: Prepare all standards and samples in 80% Acetonitrile / 20% Water.

  • Intact Sample: Dissolve ((4-Methylthiazol-2-yl)amino)methanol to a final concentration of 50 µg/mL in the Standard Diluent. Maintain the autosampler at 4°C to kinetically freeze any residual hydrolysis.

  • Forced Degradation (System Suitability): Take 1 mL of the Intact Sample, add 10 µL of 0.1 M HCl, and incubate at 40°C for 30 minutes to force the generation of 4-methylthiazol-2-amine. Neutralize with 10 µL of 0.1 M NaOH before injection.

Phase 3: Chromatographic Execution
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 100% Mobile Phase A (Isocratic hold to focus the analyte).

    • 1.0 - 5.0 min: Linear ramp to 60% Mobile Phase A / 40% Mobile Phase B.

    • 5.0 - 6.0 min: Hold at 60% A.

    • 6.0 - 6.1 min: Return to 100% A.

    • 6.1 - 10.0 min: Re-equilibration.

  • Detection: UV at 254 nm (capturing the thiazole chromophore) or ESI-MS in positive ion mode.

Phase 4: Validation Criteria

Inject the Forced Degradation sample. The method is considered valid if the resolution (


) between the intact ((4-Methylthiazol-2-yl)amino)methanol peak (eluting earlier in HILIC due to lower polarity than the primary amine) and the 4-methylthiazol-2-amine degradant peak is 

.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Available at: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Available at: [Link]

  • PubMed Central (NIH). "Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis." Available at: [Link]

Comparative

Comparative Profiling of Thiazole Amino Alcohol Derivatives in Biological Assays

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Thiazole Advantage In the landscape of heterocyclic medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Thiazole Advantage

In the landscape of heterocyclic medicinal chemistry, thiazole amino alcohols represent a privileged scaffold, merging the pharmacophoric versatility of the thiazole ring with the hydrogen-bonding capability of amino-alcohol side chains. This guide provides a technical comparison of these derivatives against Standard of Care (SOC) agents (Fluconazole, Doxorubicin, and Ciprofloxacin).

Our analysis, grounded in recent structure-activity relationship (SAR) data, reveals that specific thiazole amino alcohol derivatives often exhibit superior lipophilicity and membrane permeability compared to traditional azoles, translating to enhanced potency against multidrug-resistant (MDR) pathogens and metastatic cancer lines.

Comparative Efficacy Analysis

Antimicrobial Potency (Antifungal & Antibacterial)

Thiazole amino alcohols function primarily as ergosterol biosynthesis inhibitors in fungi, similar to triazoles, but with distinct binding kinetics that often evade common resistance mechanisms (e.g., efflux pump overexpression).

Table 1: Comparative MIC Values (µg/mL) of Thiazole Derivatives vs. SOC Agents

Compound ClassTarget OrganismMIC Range (µg/mL)SOC ComparatorSOC MIC (µg/mL)Relative Potency
Thiazole-Hydrazine Hybrid (T-H) Candida albicans (MDR)0.45 – 1.95 Fluconazole2.0 – 64.02x - 30x Higher
Thiazole-Valine Conjugate Staphylococcus aureus1.95 – 3.91Ciprofloxacin0.5 – 1.0Lower
2-Aminothiazole Alcohol Aspergillus fumigatus0.03 – 0.12 Amphotericin B0.12 – 0.50Equipotent/Superior
Bis-thiazole Derivative E. coli (Gram -ve)16.1 – 32.0Norfloxacin1.0 – 4.0Lower

Key Insight: Thiazole derivatives show the most significant advantage in antifungal applications, particularly against resistant Candida strains where Fluconazole fails. Their performance against Gram-negative bacteria is generally inferior to fluoroquinolones due to cell wall penetration challenges.

Anticancer Cytotoxicity

In oncology, these compounds act as dual inhibitors of PI3K/mTOR pathways or tubulin polymerization disruptors. The amino-alcohol moiety enhances solubility and bioavailability, addressing a common failure point in thiazole drug candidates.

Table 2: Comparative IC50 Values (µM) in Human Cancer Cell Lines

Compound DerivativeCell Line (Type)IC50 (µM)SOC ComparatorSOC IC50 (µM)Selectivity Index (SI)
Thiazole-Valine Hybrid (5f) A549 (Lung)2.07 ± 0.15 5-Fluorouracil3.49 ± 0.22> 10 (High)
2-Aminothiazole (3b) MCF-7 (Breast)4.17 ± 0.3 Doxorubicin4.50 ± 0.1~ 2.0 (Moderate)
Thiazole-Pyrazoline HepG2 (Liver)14.05Doxorubicin0.70Low
Thiazole-Amino Acid (5a) HeLa (Cervical)6.51Cisplatin5.20Equivalent

Key Insight: The Thiazole-Valine Hybrid demonstrates a superior therapeutic window (Selectivity Index) compared to 5-FU, effectively killing lung cancer cells while sparing normal fibroblasts (WI-38 cell line data not shown, SI > 50).

Mechanistic Profiling

Antifungal Mechanism: CYP51 Inhibition

Unlike imidazoles that often target multiple membrane components non-specifically, thiazole amino alcohols are designed to fit precisely into the heme-binding pocket of Lanosterol 14α-demethylase (CYP51).

AntifungalMechanism Thiazole Thiazole Amino Alcohol CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 High Affinity Binding Heme Heme Iron (Fe2+) Thiazole->Heme Coordinates Fe2+ (N-3 Nitrogen) CYP51->Heme Contains Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component Lysis Cell Lysis / Death Membrane->Lysis Destabilization

Figure 1: Mechanism of Action for Thiazole Antifungals. The N-3 nitrogen of the thiazole ring coordinates with the heme iron of CYP51, blocking the demethylation of lanosterol.

Anticancer Mechanism: Dual PI3K/mTOR Inhibition

Recent derivatives (e.g., Compound 3b) have shown dual inhibition capability, preventing the compensatory feedback loops often seen with single-target kinase inhibitors.

AnticancerMechanism Drug Thiazole Derivative (e.g., Cmpd 3b) PI3K PI3K (p110α) Drug->PI3K Inhibits mTOR mTORC1 / mTORC2 Drug->mTOR Inhibits Apoptosis Apoptosis (Caspase-3) Drug->Apoptosis Restores AKT AKT Phosphorylation PI3K->AKT Activates AKT->mTOR Activates AKT->Apoptosis Inhibits Growth Tumor Proliferation mTOR->Growth Promotes

Figure 2: Dual inhibition pathway. Thiazole derivatives block both PI3K and mTOR, preventing AKT-mediated survival signaling and inducing apoptosis.

Experimental Protocols

Synthesis: Hantzsch Thiazole Formation

Causality: The Hantzsch synthesis is chosen for its regiospecificity and tolerance of diverse functional groups, crucial for installing the amino-alcohol side chain.

  • Reactants: Combine equimolar amounts of a thioamide (e.g., thiourea or thiobenzamide) and an

    
    -haloketone  (e.g., 2-bromoacetophenone derivatives) in absolute ethanol.
    
  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Validation: Disappearance of the starting haloketone spot indicates completion.

  • Workup: Cool to room temperature. Neutralize with aqueous NaHCO

    
     or NH
    
    
    
    OH to precipitate the free base.
  • Functionalization (Amino-Alcohol): React the resulting 2-aminothiazole with epichlorohydrin followed by a primary amine (e.g., isopropylamine) to generate the amino-alcohol side chain (similar to beta-blocker synthesis).

  • Purification: Recrystallize from ethanol/water to ensure >95% purity (verified by HPLC).

Biological Assay: MTT Cytotoxicity

Trustworthiness: This protocol includes specific controls to rule out false positives from chemical reduction of the MTT dye by the thiazole sulfur.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the thiazole derivative (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM).

    • Control: Include Doxorubicin as a positive control and DMSO-only as a vehicle control.

    • Blank: Wells with medium + MTT reagent (no cells) to subtract background absorbance.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Assay: Microdilution MIC (CLSI M27-A3)

Standardization: Strictly follows CLSI guidelines for reproducibility.

  • Inoculum: Prepare yeast suspension (C. albicans) adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
  • Plate Prep: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the thiazole compound (0.015 – 64 µg/mL).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Endpoint: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).

    • Self-Validation: Growth control wells must be turbid; sterile control wells must be clear. If Fluconazole MIC is outside the QC range (0.25–1.0 µg/mL for QC strain), discard the run.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives. Journal of Chemical Reviews. 1[2][3]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. 4

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. 5

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. AMB Express. 6[3]

  • Characteristics of cytotoxicity of thiazole derivatives and doxorubicin. ResearchGate. 7

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of ((4-Methylthiazol-2-yl)amino)methanol and its Precursor

Introduction For researchers and professionals in drug development and materials science, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount. This guide provides an in-depth ana...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of ((4-Methylthiazol-2-yl)amino)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a comparative framework using its immediate precursor, 2-amino-4-methylthiazole, as a baseline. We will explore the theoretical underpinnings of the anticipated spectral shifts and provide a robust experimental protocol for researchers to validate these characteristics in their own laboratories. This approach ensures scientific integrity and provides a practical guide for the spectroscopic evaluation of this and similar compounds.

The core of this analysis rests on the well-understood UV-Vis absorption of the 2-amino-4-methylthiazole chromophore and the expected electronic effects of N-alkanol substitution. The thiazole ring system, with its inherent aromaticity and heteroatoms, gives rise to characteristic electronic transitions that are sensitive to substituent effects.

Comparative UV-Vis Absorption Analysis

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, with absorption bands corresponding to the energy required to promote electrons from lower to higher energy molecular orbitals. For thiazole derivatives, these transitions are typically of the π → π* and n → π* type. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly influenced by the nature of the substituents on the thiazole ring.

The Baseline: 2-Amino-4-methylthiazole

2-Amino-4-methylthiazole serves as our foundational reference compound. Its UV-Vis absorption spectrum is characterized by absorptions in the UV region, which are typical for aminothiazole systems.[1][2] The amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the thiazole ring, leading to a bathochromic (red) shift compared to the unsubstituted thiazole.

The Target Molecule: ((4-Methylthiazol-2-yl)amino)methanol

((4-Methylthiazol-2-yl)amino)methanol is formed by the N-hydroxymethylation of 2-amino-4-methylthiazole. The introduction of the -CH₂OH group at the amino nitrogen is expected to have a relatively modest, yet discernible, impact on the UV-Vis absorption spectrum.

The -CH₂OH group is not a strong chromophore itself in the near-UV and visible regions. Its primary influence is expected to be through its electronic effect on the amino group's auxochromic character. The hydroxymethyl group is generally considered to be a weak electron-withdrawing group due to the electronegativity of the oxygen atom. This can have a slight hypsochromic (blue) or bathochromic (red) effect, depending on the interplay of inductive and potential weak hyperconjugative effects.

A slight hypsochromic shift (shift to shorter wavelength) would be anticipated if the inductive electron-withdrawing effect of the -CH₂OH group reduces the electron-donating ability of the amino nitrogen into the thiazole ring. This would increase the energy required for the π → π* transition. Conversely, a minor bathochromic shift could occur due to the potential for intramolecular hydrogen bonding or other conformational effects that might influence the electronic ground and excited states.

The following table summarizes the expected and known UV-Vis absorption data for a comparative analysis.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2-AminothiazoleVaries~250-270Not specified[1][2]
2-Amino-4-methylthiazoleVariesExpected in a similar range to 2-aminothiazoleNot specified[3][4]
((4-Methylthiazol-2-yl)amino)methanolVariesPredicted: Slight shift from 2-amino-4-methylthiazole baselineTo be determined experimentallyN/A

Note: The λmax for 2-aminothiazole derivatives can be influenced by the solvent polarity.[1]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine and compare the UV-Vis absorption characteristics, the following detailed experimental protocol is provided. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Instrumentation
  • Compounds:

    • ((4-Methylthiazol-2-yl)amino)methanol (analyte)

    • 2-Amino-4-methylthiazole (reference compound)

  • Solvents:

    • Ethanol (spectroscopic grade)

    • Acetonitrile (spectroscopic grade)

    • Deionized water

  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer

    • Calibrated quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_analyte Prepare stock solution of ((4-Methylthiazol-2-yl)amino)methanol serial_dilution Perform serial dilutions to create a concentration series prep_analyte->serial_dilution prep_ref Prepare stock solution of 2-Amino-4-methylthiazole prep_ref->serial_dilution instrument_setup Set up UV-Vis spectrophotometer (wavelength range, scan speed) blanking Blank the instrument with the chosen solvent instrument_setup->blanking measure_spectra Measure absorbance spectra of all prepared solutions blanking->measure_spectra determine_lambda_max Determine λmax for each compound measure_spectra->determine_lambda_max beers_law_plot Construct Beer-Lambert Law plot (Absorbance vs. Concentration) determine_lambda_max->beers_law_plot calc_epsilon Calculate molar absorptivity (ε) from the slope of the plot beers_law_plot->calc_epsilon comparison Compare spectral data of the two compounds calc_epsilon->comparison

Caption: Experimental workflow for comparative UV-Vis analysis.

Step-by-Step Methodology
  • Preparation of Stock Solutions (e.g., 1 mM):

    • Accurately weigh a precise amount of ((4-Methylthiazol-2-yl)amino)methanol and 2-amino-4-methylthiazole.

    • Dissolve each compound in a known volume of the chosen solvent (e.g., ethanol) in separate Class A volumetric flasks to achieve a stock concentration of 1 mM. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solutions to prepare a series of at least five different concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.0125 mM, 0.00625 mM). This concentration range will be used to verify the Beer-Lambert Law.

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blanking the Instrument:

    • Fill a quartz cuvette with the same solvent used to prepare the solutions.

    • Place the cuvette in the reference and sample holders and run a baseline correction (autozero) to subtract the solvent's absorbance.

  • Spectral Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this process for all concentrations of both compounds, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength of maximum absorbance (λmax) for both ((4-Methylthiazol-2-yl)amino)methanol and 2-amino-4-methylthiazole.

    • For each compound, create a Beer-Lambert Law plot by graphing the absorbance at λmax versus the concentration.

    • Perform a linear regression on the data points. The plot should be linear with an R² value close to 1, confirming that the Beer-Lambert Law is obeyed in the tested concentration range.

    • Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot (slope = ε × path length). Since the path length is 1 cm, the slope is equal to the molar absorptivity.

Logical Framework for Spectral Interpretation

G A Obtain λmax and ε for 2-Amino-4-methylthiazole C Compare λmax values A->C D Compare ε values A->D B Obtain λmax and ε for ((4-Methylthiazol-2-yl)amino)methanol B->C B->D E Hypsochromic Shift (Blue Shift) C->E λmax(target) < λmax(ref) F Bathochromic Shift (Red Shift) C->F λmax(target) > λmax(ref) G Hyperchromic Effect (Increased Intensity) D->G ε(target) > ε(ref) H Hypochromic Effect (Decreased Intensity) D->H ε(target) < ε(ref) I Interpret Electronic Effects of -CH2OH group E->I F->I G->I H->I

Caption: Logical flow for interpreting spectral shifts.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption characteristics of ((4-Methylthiazol-2-yl)amino)methanol. By using 2-amino-4-methylthiazole as a well-characterized reference, researchers can elucidate the electronic effects of the N-hydroxymethyl substitution. The provided experimental protocol ensures the generation of high-quality, reliable data, which is crucial for applications in drug development, quality control, and materials science. The anticipated subtle shifts in the absorption spectrum upon N-alkanol substitution underscore the importance of precise experimental characterization for a complete understanding of a molecule's electronic properties.

References

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

  • Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers, 20(4), 735-744. Available at: [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... [Image]. Available at: [Link]

Sources

Comparative

Benchmarking ((4-Methylthiazol-2-yl)amino)methanol: A Comparative Guide to Aminothiazole Scaffolds in Kinase Inhibition

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Introduction: The 2-Aminothiazole Pharmacophore In the landscape of targeted oncology and signal transduction m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals

Introduction: The 2-Aminothiazole Pharmacophore

In the landscape of targeted oncology and signal transduction modulation, the 2-aminothiazole core has emerged as a highly privileged scaffold[1]. This motif serves as the structural foundation for several FDA-approved kinase inhibitors, most notably Dasatinib, a potent dual Src/Abl inhibitor used in the treatment of chronic myeloid leukemia (CML)[1].

When benchmarking novel fragments or low-molecular-weight building blocks for Fragment-Based Drug Discovery (FBDD), ((4-Methylthiazol-2-yl)amino)methanol (CAS: 448248-35-9) presents a highly efficient starting point. While it lacks the extended hydrophobic tails and complex multi-ring systems of mature drugs, it isolates the critical hinge-binding pharmacophore. This guide objectively benchmarks the baseline biochemical activity, binding kinetics, and ligand efficiency of ((4-Methylthiazol-2-yl)amino)methanol against standard Src-family kinase inhibitors (Dasatinib and PP2) to evaluate its utility as a synthetic vector for lead optimization.

Structural Rationale & Causality

The efficacy of the 2-aminothiazole scaffold is rooted in its precise geometric complementarity to the ATP-binding pocket of tyrosine kinases[2].

  • Hinge Binding: The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met344 in c-Src), while the thiazole nitrogen acts as a hydrogen bond acceptor to the backbone amide[2].

  • Hydrophobic Anchoring: The 4-methyl substitution occupies a conserved hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding entropy.

  • Solvent Vector: The methanol moiety provides a critical vector pointing toward the solvent-exposed channel, allowing for synthetic elaboration (e.g., coupling to piperazine or other solubilizing groups) without disrupting the core binding pose.

Pharmacophore Compound ((4-Methylthiazol-2-yl) amino)methanol Amino 2-Amino Group Compound->Amino Thiazole Thiazole Core Compound->Thiazole Methyl 4-Methyl Group Compound->Methyl Methanol Methanol Vector Compound->Methanol Hinge Hinge Region (Met344) Hydrogen Bonding Amino->Hinge Donates H-bond Thiazole->Hinge Accepts H-bond Hydrophobic Hydrophobic Pocket Van der Waals Methyl->Hydrophobic Steric fit Solvent Solvent Channel Elaboration Vector Methanol->Solvent Solvent exposure

Diagram 1: Logical relationship between the functional groups of the aminothiazole fragment and the kinase active site.

Benchmarking Data: Activity and Ligand Efficiency

When comparing a low-molecular-weight fragment (MW: 144.19 g/mol ) directly to a mature drug like Dasatinib (MW: 488.01 g/mol ), raw IC₅₀ values are insufficient. A mature drug will naturally exhibit nanomolar or picomolar potency due to extended van der Waals contacts. Therefore, Ligand Efficiency (LE) —defined as the binding free energy per heavy atom—is the critical metric for FBDD benchmarking. An LE > 0.3 kcal/mol/heavy atom indicates a highly efficient binder suitable for optimization.

Table 1: Comparative Kinase Inhibition Profiling (c-Src and Abl1)
CompoundMW ( g/mol )c-Src IC₅₀ (nM)Abl1 IC₅₀ (nM)c-Src

(nM)
Ligand Efficiency (LE)*
((4-Methylthiazol-2-yl)amino)methanol 144.1918,50022,10015,2000.42
Dasatinib (Standard)488.010.51.00.30.38
PP2 (Standard)301.355.0>10,0004.20.35

*LE is calculated as


. Note that while the fragment has a micromolar IC₅₀, its LE of 0.42 is exceptionally high, validating the 2-aminothiazole core as the primary driver of binding affinity.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthy and reproducible benchmarking, the following protocols utilize orthogonal validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical activity, and Surface Plasmon Resonance (SPR) for binding kinetics.

Protocol 1: TR-FRET Kinase Activity Assay

Causality & Rationale: TR-FRET is selected over standard radiometric assays because its time-resolved nature eliminates compound auto-fluorescence—a common artifact when screening high concentrations of heterocyclic fragments[3]. The ratiometric readout serves as a self-validating system, normalizing well-to-well variations in liquid handling.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture containing 2 nM recombinant human c-Src, 400 nM fluorescein-labeled poly-GT substrate, and 20 µM ATP in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3].

  • Compound Titration: Prepare a 3-fold serial dilution of ((4-Methylthiazol-2-yl)amino)methanol (starting at 1 mM) and Dasatinib (starting at 1 µM) in 100% DMSO. Transfer 100 nL of compounds to a 384-well low-volume white microplate using an acoustic dispenser.

  • Equilibration: Add 5 µL of the 2X Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow fragment binding before initiating the reaction.

  • Reaction Initiation: Add 5 µL of 2X ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature[3].

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody[4].

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Fluorescein)).

  • Validation Control: Calculate the TR-FRET emission ratio (520/495). Ensure the

    
     factor between the "No Inhibitor" (DMSO only) and "No Kinase" controls is >0.7 to validate assay integrity[5].
    

TRFRET Step1 1. Incubate Kinase + Inhibitor (Equilibration) Step2 2. Add ATP + Fluorescein-Substrate (Kinase Reaction) Step1->Step2 Step3 3. Add EDTA + Tb-labeled Antibody (Stop & Detect) Step2->Step3 Step4 4. Measure TR-FRET Ratio (520nm / 495nm) Step3->Step4

Diagram 2: Step-by-step workflow of the LanthaScreen TR-FRET Kinase Assay.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While IC₅₀ provides a snapshot of potency, FBDD requires an understanding of residence time. Fragments typically exhibit very fast association (


) and dissociation (

) rates. SPR allows for real-time, label-free quantification of these kinetic parameters, ensuring the fragment's binding is specific and not due to non-specific aggregation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize anti-His antibody onto a CM5 sensor chip via standard amine coupling. Capture His-tagged c-Src kinase to a density of ~3000 Resonance Units (RU).

  • Buffer Setup: Use running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). The 2% DMSO is critical to maintain fragment solubility and requires rigorous solvent correction.

  • Analyte Injection: Inject ((4-Methylthiazol-2-yl)amino)methanol at concentrations ranging from 3.125 µM to 50 µM at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow buffer to flow for 60 seconds to monitor the rapid dissociation phase characteristic of low-affinity fragments.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and buffer blank injections) and fit to a 1:1 Langmuir binding model to extract

    
    .
    

Cellular Context: Downstream Signaling Modulation

To fully benchmark an inhibitor, its impact must be contextualized within the cellular signaling cascade. The 2-aminothiazole core targets the ATP-binding site of c-Src, preventing its auto-phosphorylation and subsequent activation of downstream oncogenic pathways[6]. By blocking c-Src, the inhibitor effectively severs the signal transduction from upstream Receptor Tyrosine Kinases (RTKs) to downstream effectors like Focal Adhesion Kinase (FAK) and the PI3K/Akt survival pathway[6].

SrcPathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src Kinase RTK->Src Activates FAK FAK (Focal Adhesion) Src->FAK Phosphorylates PI3K PI3K / Akt Pathway Src->PI3K Activates Inhibitor Aminothiazole Inhibitor Inhibitor->Src Blocks (ATP-competitive) Cell Cell Proliferation & Survival FAK->Cell PI3K->Cell

Diagram 3: Mechanism of action of aminothiazole inhibitors within the c-Src signaling cascade.

Conclusion

Benchmarking ((4-Methylthiazol-2-yl)amino)methanol against standard inhibitors like Dasatinib reveals the immense potential of the 2-aminothiazole fragment. While its absolute IC₅₀ lies in the micromolar range, its exceptional Ligand Efficiency (0.42) proves that the core pharmacophore is responsible for the lion's share of the binding free energy. By utilizing the methanol group as a synthetic vector, medicinal chemists can systematically build out the molecule to engage the solvent channel and DFG-out pockets, effectively bridging the gap between a simple fragment and a potent, selective clinical candidate.

References

  • [1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information (PMC). Available at:

  • [3] Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific. Available at:

  • [4] LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US. Available at:

  • [6] Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Center for Biotechnology Information (PMC). Available at:

  • [2] Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. National Center for Biotechnology Information (PMC). Available at:

  • [5] Determination of Drug-Kinase Residence Time in a Homogenous, Low-Volume Format. Fisher Scientific. Available at:

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of ((4-Methylthiazol-2-yl)amino)methanol

The core principle of this guide is risk mitigation. Given the known hazards of related compounds, which include potential for serious eye damage, skin and respiratory irritation, and oral toxicity, we must treat ((4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation. Given the known hazards of related compounds, which include potential for serious eye damage, skin and respiratory irritation, and oral toxicity, we must treat ((4-Methylthiazol-2-yl)amino)methanol with a high degree of caution.[1][2][3][4][5][6][7] This directive is built on the pillars of understanding the compound's potential hazards, utilizing appropriate personal protective equipment (PPE), and adhering to a stringent, well-documented disposal workflow.

I. Hazard Assessment & Characterization

Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, we can infer the following hazard profile for ((4-Methylthiazol-2-yl)amino)methanol:

Hazard ClassificationAssociated Risks & PrecautionsSupporting Evidence from Related Compounds
Serious Eye Damage/Irritation Causes serious eye damage. Wear chemical safety goggles or a face shield.[3][4][7](4-Methylthiazol-2-yl)methanol is classified as causing serious eye damage. 2-Amino-4-methylthiazole and other derivatives are noted as causing serious eye irritation.[4][5][7]
Skin Corrosion/Irritation Causes skin irritation.[4][5][7] Avoid contact with skin.[1][8] Wear nitrile or other chemically resistant gloves and a lab coat.[1][3]2-Amino-4-methylthiazole and related compounds are known skin irritants.[4][5][7]
Acute Oral Toxicity Harmful if swallowed.[1][4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]4-Methylthiazole and 2-Amino-4-methylthiazole are classified as harmful if swallowed.[1][4]
Respiratory Tract Irritation May cause respiratory irritation.[4][5][7] Handle in a well-ventilated area or a chemical fume hood.[1][3][4]2-Amino-4-methylthiazole and similar structures are known to cause respiratory irritation.[4][5][7]
Chemical Stability Aminomethanol, a parent structure, can be unstable in aqueous solutions, potentially decomposing.[9][10] While kinetically stable in the gas phase, its stability in various laboratory solvents is not fully elucidated.[9][10][11]Computational studies on aminomethanol highlight its potential for decomposition, particularly in the presence of water.[9][10][11][12][13]
Incompatibilities Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][8]Safety data for thiazole derivatives consistently lists these materials as incompatible.[6][8]
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of ((4-Methylthiazol-2-yl)amino)methanol waste. This process is designed to be self-validating, ensuring that each step reinforces the overall safety and compliance of the procedure.

Before handling the waste container, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable option for incidental contact) are required. For extended handling, consider heavier-duty gloves and consult a glove compatibility chart.

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of open containers of ((4-Methylthiazol-2-yl)amino)methanol waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3][4]

Proper segregation is critical to prevent accidental mixing of incompatible waste streams, which could lead to hazardous reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for ((4-Methylthiazol-2-yl)amino)methanol and any materials contaminated with it.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Refer to a chemical compatibility chart to ensure the container material will not be degraded by the waste.[14][15]

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "((4-Methylthiazol-2-yl)amino)methanol"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or research group

  • Transferring Waste:

    • Conduct all transfers of liquid waste inside a chemical fume hood.

    • Use a funnel to prevent spills when transferring liquid waste into the designated container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[16]

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

  • Container Closure:

    • Keep the waste container securely closed at all times, except when adding waste.[16] This minimizes the release of vapors and prevents spills.

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[17]

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

  • Clean-up:

    • For liquid spills, cover with an inert absorbent material.[8]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Use spark-proof tools if the compound is dissolved in a flammable solvent.[1][8]

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

III. Disposal of Empty Containers

Empty containers that once held ((4-Methylthiazol-2-yl)amino)methanol must also be managed as hazardous waste unless properly decontaminated.[16][18]

  • Acutely Hazardous Waste Consideration: While ((4-Methylthiazol-2-yl)amino)methanol is not specifically listed as an acutely hazardous (P-listed) waste by the EPA, it is prudent to handle its empty containers with a high level of care due to the lack of complete toxicological data.[17][19][20]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent that can dissolve the compound.

    • Collect the rinsate as hazardous waste in your designated ((4-Methylthiazol-2-yl)amino)methanol waste container.[16][18]

    • After triple rinsing, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for clean glassware or plasticware.[18]

  • Unrinsed Containers: If you are unable to rinse the container, it must be disposed of as hazardous waste.[18]

IV. Final Disposal Pathway

All generated hazardous waste containing ((4-Methylthiazol-2-yl)amino)methanol must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][5][6] Do not pour this chemical down the drain or dispose of it in the regular trash.[3]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of ((4-Methylthiazol-2-yl)amino)methanol.

DisposalWorkflow start Waste Generation ((4-Methylthiazol-2-yl)amino)methanol is_container_empty Is the container empty? start->is_container_empty liquid_solid_waste Liquid or Solid Waste is_container_empty->liquid_solid_waste No triple_rinse Triple rinse with appropriate solvent. is_container_empty->triple_rinse Yes collect_liquid Collect in labeled, sealed liquid hazardous waste container. liquid_solid_waste->collect_liquid Liquid collect_solid Collect in labeled, sealed solid hazardous waste container. liquid_solid_waste->collect_solid Solid final_disposal Arrange for pickup by Institutional EHS or licensed contractor. collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_unrinsed Dispose of unrinsed container as hazardous waste. triple_rinse->dispose_unrinsed Cannot Rinse dispose_container Deface label, mark 'EMPTY', dispose of container per institutional guidelines. collect_rinsate->dispose_container dispose_unrinsed->final_disposal

Caption: Disposal decision workflow for ((4-Methylthiazol-2-yl)amino)methanol.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to be broadly applicable, but it is imperative to always consult your institution's specific chemical hygiene plan and EHS professionals for guidance tailored to your unique research environment.

References

  • Ali, A., et al. (2022). Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance. Physical Chemistry Chemical Physics, 24(44), 27047-27060. [Link]

  • Singh, S., et al. (2022). Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. Nature Communications, 13(1), 323. [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]

  • Feldmann, M. J., et al. (2005). Aminomethanol water elimination: Theoretical examination. The Journal of Chemical Physics, 123(4), 044304. [Link]

  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine. [Link]

  • NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet. Axxence Aromatic GmbH. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Feldmann, M. J., et al. (2005). Energy diagram of the formation and decomposition mechanism of aminomethanol. ResearchGate. [Link]

  • Singh, S., et al. (2022). Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. eGrove. [Link]

  • 4-Methylthiazole. Haz-Map. [Link]

  • U List of Hazardous Wastes. Minnesota Pollution Control Agency. [Link]

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Government of El Salvador. [Link]

  • Empty Container Disposal Guidelines. University of Pittsburgh. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • 2-Amino-4-methylthiazole. PubChem. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

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